Product packaging for Monotridecyl trimellitate(Cat. No.:CAS No. 68109-64-8)

Monotridecyl trimellitate

Cat. No.: B15442053
CAS No.: 68109-64-8
M. Wt: 392.5 g/mol
InChI Key: RJTNLBWQIPNZIC-UHFFFAOYSA-N
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Description

Monotridecyl trimellitate is a synthetic ester compound of significant interest in research and development, particularly in the fields of polymer science and advanced material design. Its primary research value lies in its application as a high-performance emollient and plasticizer. In industrial contexts, related trimellitate esters are extensively studied as durable plasticizers in polyvinyl chloride (PVC) and other polymers, contributing to enhanced flexibility and longevity in products such as wire insulation, automotive parts, and synthetic leathers . The global market for trimellitate plasticizers is experiencing growth, driven by demand in sectors like automotive and construction, underscoring the industrial relevance of this chemical family . In cosmetic science, its utility is attributed to its function as a potent emollient and effective film-forming agent. It is documented to provide substantial hydration to surfaces and can improve the texture and spreadability of formulations . Research indicates it is an excellent dispersant for pigments and is considered a sophisticated alternative to mineral oil . Expert assessments have concluded that the related ingredient tridecyl trimellitate is safe for use in cosmetic applications, with studies noting its use in high concentrations . From a physicochemical perspective, this compound is characterized as a high-viscosity, colorless to yellowish liquid . Researchers should note that, like many synthetic plasticizers, it is reported to not be readily biodegradable, a key consideration for environmental impact studies . This product is intended for laboratory research and industrial manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O6 B15442053 Monotridecyl trimellitate CAS No. 68109-64-8

Properties

CAS No.

68109-64-8

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

2-tridecoxycarbonylterephthalic acid

InChI

InChI=1S/C22H32O6/c1-2-3-4-5-6-7-8-9-10-11-12-15-28-22(27)19-16-17(20(23)24)13-14-18(19)21(25)26/h13-14,16H,2-12,15H2,1H3,(H,23,24)(H,25,26)

InChI Key

RJTNLBWQIPNZIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Monotridecyl Trimellitate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Monotridecyl trimellitate" is not a standard chemical designation and is largely absent from scientific literature. The vast majority of technical information pertains to "Tridecyl Trimellitate," which is the common name for the tri-ester of trimellitic acid, specifically tritridecyl trimellitate. This guide, therefore, addresses the chemical structure and properties of the three possible isomers of a mono-ester of trimellitic acid with tridecyl alcohol, which is the literal interpretation of "this compound." The properties presented are largely estimated based on the characteristics of its constituent molecules, trimellitic acid and tridecyl alcohol, due to the absence of direct experimental data for these specific mono-esters.

Introduction

Trimellitate esters are a class of compounds known for their applications as plasticizers, emollients, and film-forming agents in various industrial and cosmetic formulations. While tri-esters of trimellitic acid are well-documented, mono-esters are less common. A this compound, a mono-ester of benzene-1,2,4-tricarboxylic acid (trimellitic acid) and tridecyl alcohol, can exist as three distinct positional isomers, each with potentially unique physicochemical properties and reactivity. This document provides a detailed overview of the chemical structure and estimated properties of these isomers.

Chemical Structure

Trimellitic acid has three carboxylic acid groups at positions 1, 2, and 4 of a benzene ring. Esterification with a single molecule of tridecyl alcohol can therefore result in three possible isomers:

  • 1-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 1.

  • 2-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 2.

  • 4-Tridecyl trimellitate: The ester linkage is at the carboxylic acid group at position 4.

The chemical structures of these isomers are depicted below.

Caption: Chemical structures of the three possible isomers of this compound.

Physicochemical Properties

Due to the lack of experimental data for the individual mono-esters, the following table summarizes the known properties of the parent molecules, trimellitic acid and tridecyl alcohol, which can be used to estimate the properties of this compound.

Table 1: Physicochemical Properties of Parent Molecules

PropertyTrimellitic Acid1-Tridecanol
CAS Number 528-44-9[1]112-70-9
Molecular Formula C₉H₆O₆[1]C₁₃H₂₈O
Molecular Weight ( g/mol ) 210.14[1]200.36
Appearance White crystalline solid[2]White solid
Melting Point (°C) 229-231 (decomposes)[3]32
Boiling Point (°C) 390[4]274
Water Solubility 21 g/L at 25 °C[2]Practically insoluble
logP 2.721[2]~5.4

Table 2: Estimated Properties of this compound Isomers

PropertyEstimated Value
Molecular Formula C₂₂H₃₂O₆
Molecular Weight ( g/mol ) 392.48
Appearance Expected to be a viscous liquid or a low-melting solid.
Boiling Point (°C) Expected to be significantly higher than tridecyl alcohol, likely > 300 °C.
Water Solubility Expected to be very low due to the long alkyl chain.
logP Estimated to be significantly higher than trimellitic acid, indicating high lipophilicity.

Experimental Protocols

A plausible route to synthesize a mixture of 1- and 2-tridecyl trimellitate is through the controlled mono-esterification of trimellitic anhydride with tridecyl alcohol. To favor the mono-ester product, a 1:1 molar ratio of the reactants should be used. Synthesis of the 4-tridecyl trimellitate isomer would necessitate starting with trimellitic acid and employing protective group chemistry to selectively esterify the carboxyl group at the 4-position.

Materials:

  • Trimellitic anhydride

  • 1-Tridecanol

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., pyridine)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve trimellitic anhydride (1 molar equivalent) and 1-tridecanol (1 molar equivalent) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted trimellitic acid and the catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the mono-ester isomers from any di- or tri-ester byproducts and unreacted starting materials.

G Proposed Synthesis of 1- and 2-Monotridecyl Trimellitate reagents Trimellitic Anhydride + 1-Tridecanol (1:1 molar ratio) reaction_conditions Toluene, p-TSA (cat.), Reflux with Dean-Stark reagents->reaction_conditions product Mixture of 1- and 2-Tridecyl trimellitate reaction_conditions->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification isomers Separated 1- and 2- Isomers purification->isomers

Caption: Proposed workflow for the synthesis of 1- and 2-Monotridecyl trimellitate.

Reactivity and Further Reactions

The this compound molecule contains two free carboxylic acid groups and one ester group. This functionality allows for a variety of subsequent chemical transformations:

  • Further Esterification: The remaining carboxylic acid groups can be esterified to form di- or tri-esters with the same or different alcohols.

  • Amide Formation: The carboxylic acid groups can react with amines to form amides.

  • Reduction: The carboxylic acid groups can be reduced to alcohols.

  • Polymerization: The presence of both carboxyl and ester functionalities makes this compound a potential monomer for the synthesis of polyesters and polyamides.

Conclusion

While "this compound" is not a commonly referenced chemical, this guide provides a foundational understanding of its potential structures, estimated properties, and a plausible synthetic approach. The three possible isomers of this compound offer interesting possibilities for further chemical exploration and application development, particularly in fields requiring functionalized aromatic molecules with long alkyl chains. Further research is needed to isolate and characterize each isomer to fully elucidate their specific properties and potential uses.

References

An In-depth Technical Guide to the Synthesis of Monotridecyl Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Monotridecyl trimellitate, a triester valued for its properties as a plasticizer and emollient. This document details the prevalent synthesis pathway, experimental protocols derived from patent literature, and quantitative data to support reproducibility.

Core Synthesis Pathway: Esterification

The primary and most industrially relevant method for synthesizing this compound is through the direct esterification of trimellitic anhydride with tridecanol.[1][2] This reaction is typically catalyzed by an acid and involves the continuous removal of water to drive the equilibrium towards the formation of the triester product.[1]

The overall reaction can be summarized as follows:

Trimellitic Anhydride + 3 Tridecanol → this compound + 2 H₂O

A variety of catalysts can be employed to facilitate this reaction, including organometallic compounds and strong acids.[1][2] The choice of catalyst can influence reaction time, temperature, and overall yield.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various synthesis methodologies described in the literature.

Table 1: Reactant and Catalyst Stoichiometry

Reactant/CatalystMolar Ratio (Anhydride:Alcohol)Catalyst Loading (% of total reactant mass)Reference
Trimellitic Anhydride : Tridecanol1 : 3-5-[1]
Tetrabutyl titanate-0.2% - 1.5%[1]
p-Toluenesulfonic acid-1.0%[1]
Sulfuric acid-2.0%[1]
Stannous oxalate1 : 3.8600 ppm[2]
Tin protochloride1 : 4.0200 - 1000 ppm[2]

Table 2: Reaction Conditions and Yields

CatalystTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Tetrabutyl titanate190 - 220Until no water evolves>85[1]
p-Toluenesulfonic acid190 - 220Until no water evolves>85[1]
Sulfuric acid190 - 220Until no water evolves>85[1]
Stannous oxalate230 - 2409Not Specified[2]
Tin protochloride220 - 23010Not Specified[2]

Detailed Experimental Protocols

The following protocols are generalized from the available patent literature and provide a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis using Tetrabutyl Titanate Catalyst

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus or similar water separator.

  • Charging Reactants: Charge the flask with trimellitic anhydride and tridecanol in a molar ratio of 1:3 to 1:5.[1]

  • Catalyst Addition: Add tetrabutyl titanate as a catalyst, typically at a concentration of 0.2% to 1.5% of the total mass of the reactants.[1]

  • Inert Atmosphere: Purge the system with nitrogen to create an inert atmosphere.

  • Heating and Water Removal: Heat the reaction mixture to a temperature between 190°C and 220°C with continuous stirring.[1] Water generated during the esterification will be collected in the water separator. The reaction is considered complete when water evolution ceases.

  • Dealcoholization: Cool the reaction mixture to approximately 120°C. Apply a vacuum to distill off any excess tridecanol.[1]

  • Workup and Purification:

    • Cool the crude product to 90°C.

    • Wash the product with a dilute aqueous solution of potassium hydroxide (KOH) to neutralize any remaining acidic components.

    • Perform a liquid-liquid extraction to separate the organic and aqueous layers.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Filter to remove the drying agent.

  • Final Product: The resulting product is this compound, a clear, oily liquid.

Protocol 2: Synthesis using Tin-Based Catalysts

  • Reaction Setup: Similar to Protocol 1, a reaction vessel equipped for heating, stirring, nitrogen purging, and water removal is used.

  • Charging Reactants: Add trimellitic anhydride and isotridecanol to the reactor. For example, a molar ratio of 1:3.8 can be used.[2]

  • Catalyst Addition: Introduce a tin-based catalyst such as stannous oxalate (e.g., 600 ppm of total reactant weight) or tin protochloride (e.g., 1000 ppm of total reactant weight).[2]

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere to 220-240°C and maintain under reflux with stirring for a specified duration (e.g., 9-10 hours).[2] Monitor the reaction progress by measuring the acid number of the crude product.

  • Dealcoholization: After the esterification is complete, cool the mixture (e.g., to 170-180°C) and apply a vacuum to remove unreacted alcohol.[2]

  • Refining:

    • Add an adsorbent material such as attapulgite clay (e.g., 2-3% of the initial total reactant weight) to the crude product.

    • Heat the mixture to 80-100°C for about an hour with stirring to adsorb the catalyst.

    • Filter the mixture to remove the adsorbent and obtain the purified this compound.[2]

Visualization of Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis workflow and the general mechanism of the esterification reaction.

Synthesis_Workflow Reactants Trimellitic Anhydride + Tridecanol Catalyst Catalyst Addition (e.g., Tetrabutyl titanate) Reactants->Catalyst Esterification Esterification (190-220°C) - Continuous H2O Removal Catalyst->Esterification Dealcoholization Dealcoholization (Vacuum Distillation) Esterification->Dealcoholization Purification Workup & Purification - Washing - Extraction - Drying Dealcoholization->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Esterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3 & 4: Further Esterification Anhydride Trimellitic Anhydride Alcohol1 Tridecanol Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 + R-OH Intermediate1_2 Tetrahedral Intermediate Monoester Monoester Intermediate Intermediate1_2->Monoester Proton Transfer Monoester_2 Monoester Intermediate Triester This compound Monoester_2->Triester + 2 R-OH - 2 H2O

Caption: General mechanism of esterification.

Characterization Data

Conclusion

The synthesis of this compound is a well-established process primarily relying on the acid-catalyzed esterification of trimellitic anhydride with tridecanol. The methodologies outlined in this guide, derived from existing patents, provide a solid foundation for the laboratory-scale or industrial production of this compound. The selection of catalyst and optimization of reaction conditions are key to achieving high yields and purity. Further analytical characterization by researchers is encouraged to supplement the existing data.

References

A Comprehensive Technical Guide to Tritridecyl Trimellitate (CAS Bumber: 94109-09-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tritridecyl trimellitate, identified by CAS number 94109-09-8, is a triester of tridecyl alcohol and trimellitic acid.[1][2] Predominantly utilized in the cosmetics and personal care industries, it functions as an emollient, film-forming agent, and texture enhancer.[2][3] Its properties make it a viable substitute for mineral oil in various formulations. While its primary applications are in skincare and color cosmetics, this technical guide aims to provide an in-depth overview of its chemical identity, physicochemical properties, synthesis, and safety data, with a perspective towards its potential, though currently underexplored, applications in the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

Tritridecyl trimellitate is a high molecular weight ester characterized as a clear, colorless to slightly yellow, viscous, and odorless liquid.[3][4] It is insoluble in water but soluble in oils and organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Tritridecyl Trimellitate

PropertyValueReference(s)
CAS Number 94109-09-8[4]
Molecular Formula C48H84O6[5]
Molecular Weight 757.18 g/mol [6]
IUPAC Name Tritridecyl benzene-1,2,4-tricarboxylate[6]
Synonyms 1,2,4-Benzenetricarboxylic acid, tritridecyl ester; Tri(tridecyl) benzene-1,2,4-tricarboxylate[4]
Appearance Clear, colorless to pale yellow viscous liquid[3][4]
Odor Practically odorless[3]
Solubility Insoluble in water; Soluble in oils and organic solvents[3]
Flash Point 286 °C[6]
Density 0.949 g/cm³[6]
Log P (Octanol/Water Partition Coefficient) > 5.94[4]

Synthesis

The synthesis of tritridecyl trimellitate is typically achieved through the esterification of trimellitic anhydride with tridecyl alcohol. A patented method outlines a straightforward process that offers a high yield.[1]

Experimental Protocol for Synthesis

The synthesis involves the following steps:[1]

  • Reactant Charging: Trimellitic anhydride and tridecyl alcohol are added to a reaction vessel in a molar ratio of 1:3 to 1:5.

  • Catalyst Addition: A suitable catalyst, such as sulfuric acid (approximately 2% of the total mass of the reactants), is introduced into the mixture.

  • Esterification and Dehydration: The reaction is carried out under a nitrogen atmosphere at a temperature of 190-220 °C. Water generated during the reaction is continuously removed using a water separator. The reaction proceeds until no more water is produced.

  • Dealcoholization: The temperature is then reduced to 120 °C, and unreacted tridecyl alcohol is removed by vacuum distillation.

  • Purification: After cooling to 90 °C, the product is purified by washing with water, followed by extraction and drying to yield tritridecyl trimellitate.

The reported total yield for this process is above 85%.[1]

Synthesis_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Trimellitic_Anhydride Trimellitic Anhydride Esterification Esterification & Dehydration (190-220°C, N2) Trimellitic_Anhydride->Esterification Tridecyl_Alcohol Tridecyl Alcohol Tridecyl_Alcohol->Esterification Catalyst Catalyst Catalyst->Esterification Dealcoholization Dealcoholization (120°C, Vacuum) Esterification->Dealcoholization Water Removal Washing Washing Dealcoholization->Washing Extraction Extraction Washing->Extraction Drying Drying Extraction->Drying Tritridecyl_Trimellitate Tritridecyl Trimellitate Drying->Tritridecyl_Trimellitate Toxicology_Assessment cluster_target Target Compound cluster_analogue Analogue Compound cluster_data Available Toxicological Data cluster_conclusion Safety Conclusion TT Tritridecyl Trimellitate (CAS 94109-09-8) TT_Data Limited Data: - Acute Oral Toxicity - Skin/Eye Irritation - Sensitization TT->TT_Data TOTM Tri(2-ethylhexyl) trimellitate (CAS 3319-31-1) TOTM_Data Extensive Data: - Repeated Dose Toxicity - Developmental Toxicity - Genotoxicity TOTM->TOTM_Data Conclusion Safe for cosmetic use when non-irritating TT_Data->Conclusion TOTM_Data->Conclusion Read-across due to structural similarity

References

Monotridecyl Trimellitate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monotridecyl trimellitate, a triester of trimellitic acid and tridecyl alcohol, is a high molecular weight, viscous liquid with significant applications in the cosmetics, personal care, and industrial sectors.[1][2] Its utility as an emollient, film-former, and plasticizer is intrinsically linked to its solubility characteristics in various organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, addressing the need for consolidated technical information for research and development purposes.

Qualitative Solubility of this compound

This compound is characterized as a clear, thick, viscous liquid that is colorless or yellowish and practically odorless.[2] It is consistently reported to be insoluble in water but soluble or miscible with oils and organic solvents.[1] The following table consolidates the available qualitative solubility information for this compound in a range of common organic solvents.

Solvent CategorySpecific SolventQualitative SolubilityQuantitative Value (at 25°C)
Alcohols EthanolMiscibleData not available in public literature
MethanolMiscibleData not available in public literature
IsopropanolMiscibleData not available in public literature
Ketones AcetoneMiscibleData not available in public literature
Methyl Ethyl KetoneMiscibleData not available in public literature
Esters Ethyl AcetateMiscibleData not available in public literature
Aromatic Hydrocarbons TolueneMiscibleData not available in public literature
XyleneMiscibleData not available in public literature
Aliphatic Hydrocarbons HeptaneSolubleData not available in public literature
HexaneSolubleData not available in public literature
Chlorinated Solvents DichloromethaneMiscibleData not available in public literature
Ethers Diethyl EtherMiscibleData not available in public literature
Polar Aprotic Solvents Dimethylformamide (DMF)MiscibleData not available in public literature
Dimethyl Sulfoxide (DMSO)SolubleData not available in public literature

Experimental Protocol for Determining Solubility

For applications requiring precise solubility values, the following generalized protocol for the visual determination of miscibility and the gravimetric determination of the solubility of a viscous liquid like this compound can be employed.

Part 1: Visual Determination of Miscibility

Objective: To qualitatively assess whether this compound is miscible in a given solvent at various proportions.

Materials:

  • This compound

  • Selected organic solvents

  • Calibrated glass vials or test tubes with closures

  • Pipettes or burettes for accurate volume measurement

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a series of mixtures of this compound and the chosen solvent in calibrated glass vials. The ratios should cover a range of compositions, for example (v/v): 90:10, 75:25, 50:50, 25:75, and 10:90.

  • Securely cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing.

  • Allow the vials to stand undisturbed at a controlled temperature (e.g., 25°C) for at least 24 hours.

  • Visually inspect the mixtures against a well-lit background.

    • Miscible: The mixture appears as a single, clear, homogeneous phase with no signs of separation, cloudiness, or layering.[3][4]

    • Immiscible: The mixture shows two distinct layers, or the solution is cloudy or opaque.[3][4]

    • Partially Miscible: The components mix to a certain extent but form two phases above a specific concentration.

Part 2: Quantitative Gravimetric Determination of Solubility

Objective: To determine the solubility of this compound in a solvent where it is not fully miscible, expressed in g/100 mL.

Materials:

  • This compound

  • Selected organic solvent

  • Saturated solution preparation vessel (e.g., jacketed glass reactor with overhead stirrer)

  • Analytical balance

  • Constant temperature bath

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in the preparation vessel.

  • Maintain a constant temperature using the circulating bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound at the bottom of the vessel confirms that a saturated solution has been formed.

  • Cease stirring and allow the undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no undissolved material is transferred. For viscous solutions, a positive displacement pipette is recommended.

  • Filter the withdrawn aliquot through a syringe filter to remove any remaining suspended micro-droplets.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the this compound) until a constant weight is achieved.

  • The final weight of the residue is the mass of this compound that was dissolved in the initial volume of the solvent.

  • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound in an organic solvent.

G start Select Solvent and This compound prep_mixture Prepare Mixtures (e.g., 50:50 v/v) start->prep_mixture agitate Agitate Vigorously (e.g., Vortex Mixer) prep_mixture->agitate equilibrate Equilibrate at Controlled Temperature (24h) agitate->equilibrate visual_inspection Visual Inspection equilibrate->visual_inspection miscible Result: Miscible (Single Clear Phase) visual_inspection->miscible Homogeneous? immiscible Result: Immiscible/Partially Soluble (Phase Separation/Cloudiness) visual_inspection->immiscible Heterogeneous? end_miscible End Protocol miscible->end_miscible quant_protocol Proceed to Quantitative Gravimetric Protocol immiscible->quant_protocol end_quantitative End Protocol quant_protocol->end_quantitative

Solubility Determination Workflow

Signaling Pathway for Solubility Analysis

The following diagram illustrates the conceptual signaling pathway for analyzing the solubility of this compound.

Conceptual Solubility Pathway

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Monotridecyl Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability and Degradation

The thermal stability of a compound is a critical parameter, particularly in applications where it may be exposed to elevated temperatures during processing, storage, or use. Understanding the temperature at which a material begins to degrade and the profile of its decomposition is essential for ensuring product quality, safety, and efficacy. For a compound like Monotridecyl trimellitate, which may find applications in formulations requiring heat sterilization or processing, a thorough understanding of its thermal behavior is paramount.

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3] TGA measures changes in the mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[1][2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, which allows for the characterization of phase transitions such as melting and crystallization.[1][2]

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would involve the following detailed experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).[2]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Determine the temperature of maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., -50 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating cycle under the same conditions to observe the thermal history-independent properties.

  • Data Collection: Record the differential heat flow between the sample and reference as a function of temperature.

  • Data Analysis:

    • Plot heat flow versus temperature to obtain the DSC thermogram.

    • Determine the glass transition temperature (Tg) as a step change in the baseline.

    • Identify the melting temperature (Tm) as the peak of the endothermic melting event.

    • Identify the crystallization temperature (Tc) as the peak of the exothermic crystallization event during the cooling cycle.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Expected Data Presentation

The quantitative data obtained from TGA and DSC analyses would be summarized in tables for clear comparison and interpretation.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)Description
TonsetTo be determinedOnset temperature of decomposition.
TmaxTo be determinedTemperature of maximum decomposition rate.
Residual Mass (%)To be determinedPercentage of mass remaining at the end of the analysis.

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue (°C)Enthalpy (J/g)Description
Glass Transition (Tg)To be determinedN/ATemperature at which the material transitions from a rigid to a more rubbery state.
Melting Point (Tm)To be determinedΔHf = To be determinedTemperature at which the material transitions from a solid to a liquid.
Crystallization Temp (Tc)To be determinedΔHc = To be determinedTemperature at which the material crystallizes upon cooling from the molten state.

Degradation Profile Analysis

To understand the degradation pathway and identify the resulting products, further analytical techniques would be employed.

Evolved Gas Analysis (EGA)

A TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to analyze the gases evolved during decomposition. This provides real-time identification of the volatile degradation products.

Analysis of Solid Residues

The non-volatile residues remaining after thermal stress can be analyzed to understand the degradation mechanism. Techniques like Gel Permeation Chromatography (GPC) can be used to identify the formation of higher molecular weight products, such as dimers and oligomers, which is a known degradation pathway for some esters.[4] For a more detailed structural elucidation of degradation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6]

Visualization of Experimental Workflow

The logical flow of experiments to characterize the thermal stability and degradation profile of this compound is depicted in the following diagram.

G cluster_0 Thermal Stability Assessment cluster_1 Degradation Profile Analysis cluster_2 Data Interpretation and Reporting TGA Thermogravimetric Analysis (TGA) EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA->EGA Analyze evolved gases Residue_Analysis Residue Analysis TGA->Residue_Analysis Collect solid residue Data_Tables Quantitative Data Tables TGA->Data_Tables DSC Differential Scanning Calorimetry (DSC) DSC->Data_Tables Degradation_Pathway Proposed Degradation Pathway Residue_Analysis->Degradation_Pathway Identify degradation products (GPC, GC-MS, NMR) Report Final Technical Report Data_Tables->Report Degradation_Pathway->Report

Caption: Experimental workflow for thermal analysis.

Conclusion

A thorough investigation of the thermal stability and degradation profile of this compound is crucial for its development and application. By employing a combination of TGA, DSC, and hyphenated analytical techniques, a comprehensive understanding of its thermal properties can be achieved. The methodologies and workflow presented in this guide provide a robust framework for researchers and scientists to conduct such an evaluation, ensuring the generation of high-quality, reliable data for informed decision-making in product development.

References

Monotridecyl trimellitate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "monotridecyl trimellitate" suggests a mono-ester of trimellitic acid. However, the widely used commercial product and the subject of extensive research is tridecyl trimellitate , a tri-ester. This guide will focus on the latter, as it is the compound of significant interest to researchers, scientists, and drug development professionals. Tridecyl trimellitate is a versatile compound, primarily utilized as an emollient and film-former in cosmetic formulations and as a plasticizer in various industrial applications.[1][2]

Core Molecular and Physical Properties

The molecular formula and weight of tridecyl trimellitate can vary depending on the specific isomers of tridecyl alcohol used in its synthesis. This variation is reflected in the literature, with several reported values. The most common CAS number associated with this compound is 94109-09-8.[3][4]

Molecular Identity
IdentifierValueSource(s)
Chemical Name tri(tridecyl) benzene-1,2,4-tricarboxylate[4][5]
INCI Name Tridecyl Trimellitate[6]
CAS Number 94109-09-8[3][4]
EC Number 302-446-4[7]
Reported Molecular Formulas and Weights
Molecular FormulaMolecular Weight ( g/mol )Source(s)
C₃₉H₆₆O₆630.9[8]
C₄₂H₇₈O₆~679[3]
C₄₈H₈₄O₆757.18[4][6][9]

The discrepancies in molecular formula and weight are primarily due to the use of different isomers of tridecyl alcohol (a C13 alcohol) during the manufacturing process. For instance, the C₃₉ formula corresponds to the use of decyl alcohol rather than tridecyl alcohol.[8] The C₄₈ formula is consistent with the use of tridecyl alcohol.[4][6][9]

Physicochemical Properties

Tridecyl trimellitate is a viscous, clear to light yellow, oily liquid that is practically odorless.[3][4] It is characterized by its high viscosity, good thermal stability, and low volatility.[1][2]

PropertyValueSource(s)
Appearance Light yellow to transparent liquid[4]
Boiling Point 744.88 °C (estimated)[7][10]
Density (25°C) 0.950 - 0.955 g/cm³[4]
Refractive Index (25°C) 1.483 - 1.486[4]
Flash Point 286.10 °C (estimated)[7]
Solubility Insoluble in water; soluble in oils and organic solvents.[3][7]

Experimental Protocols

Synthesis of Tridecyl Trimellitate

The most common method for synthesizing tridecyl trimellitate is through the direct esterification of trimellitic anhydride with tridecyl alcohol.[1]

Materials:

  • Trimellitic anhydride

  • Tridecyl alcohol

  • Catalyst (e.g., an acid catalyst)

  • Inert gas (e.g., nitrogen) for blanketing

  • Reaction vessel equipped with a stirrer, thermometer, and a condenser with a water separator.

Procedure:

  • Charging the Reactor: The reaction vessel is charged with trimellitic anhydride and tridecyl alcohol. A molar excess of the alcohol is typically used to drive the reaction to completion.

  • Addition of Catalyst: A suitable acid catalyst is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature range of 190-220°C under a nitrogen blanket to prevent oxidation.

  • Water Removal: The reaction produces water as a byproduct, which is continuously removed using a water separator to shift the equilibrium towards the formation of the tri-ester.

  • Monitoring the Reaction: The progress of the reaction is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is low and stable.

  • Purification: After the reaction is complete, the excess tridecyl alcohol is removed by vacuum distillation. The crude product is then purified, which may involve neutralization, washing with water, and drying to yield the final tridecyl trimellitate product.

Analytical Methods

The purity and identity of tridecyl trimellitate can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.[6]

  • Gas-Liquid Chromatography (GLC): To determine the purity of the final product and to identify any residual starting materials or byproducts.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

Applications and Safety

Primary Applications

Tridecyl trimellitate is valued for its emollient and film-forming properties, making it a common ingredient in a wide range of cosmetic and personal care products, including:

  • Lipsticks and lip glosses[1]

  • Night creams and eye creams[1]

  • Foundations and eyeliners[6]

  • Hand and face creams[6]

  • Sunscreens, where it can improve water resistance[3]

Its ability to disperse pigments also makes it highly useful in color cosmetics.[1] In industrial applications, it serves as a plasticizer.

Safety and Toxicology

The safety of tridecyl trimellitate has been assessed by various regulatory bodies. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[8][11]

  • Dermal Irritation and Sensitization: In clinical testing, a lipstick formulation containing 22.3% tridecyl trimellitate was not found to be irritating or to induce a phototoxic response.[11] It was also not a sensitizer in human repeated insult patch tests.[11]

  • Endocrine Disruption Potential: An analogue, triethylhexyl trimellitate, has been studied for endocrine-disrupting activity with mixed results in in-vitro studies.[11] However, due to the low dermal absorption of trialkyl trimellitates, the CIR Panel was not concerned about potential endocrine effects from cosmetic use.[11]

  • Regulatory Status: In Australia, when used at concentrations of ≤40% in certain cosmetics and ≤9% in hand and face creams, it is not considered to pose an unreasonable risk to public health.[6]

Logical Relationships and Workflows

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of tridecyl trimellitate.

Synthesis_Workflow Reactants Trimellitic Anhydride + Tridecyl Alcohol + Catalyst Reaction Esterification (190-220°C, N₂) Reactants->Reaction Charge Reactor Water_Removal Continuous Water Removal Reaction->Water_Removal Byproduct Purification Vacuum Distillation & Purification Reaction->Purification Crude Product Water_Removal->Reaction Drives Reaction Final_Product Tridecyl Trimellitate Purification->Final_Product Yields

Caption: A flowchart of the tridecyl trimellitate synthesis process.

References

Toxicological Profile of Monotridecyl Trimellitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data on Monotridecyl trimellitate. Due to limited direct data on this specific compound, this report heavily relies on a read-across approach utilizing data from its structural analogue, tri(2-ethylhexyl) trimellitate (TEHT), also known as Trioctyl Trimellitate (TOTM).[1][2][3] This approach is supported by regulatory bodies based on the structural and property similarities between these substances.[1][3]

Executive Summary

This compound is a trialkyl trimellitate used in cosmetics as a skin-conditioning agent.[1][3] Toxicological assessment indicates a low order of acute toxicity.[2][4] It is not considered to be a skin sensitizer and is generally found to be non-irritating to slightly irritating to the skin and eyes.[1][2] Repeated dose studies on its analogue, TEHT, have established No Observed Adverse Effect Levels (NOAELs), with the liver being a potential target organ at high doses.[1][5] Genotoxicity studies on TEHT have been negative.[1] While some in vitro evidence suggests weak estrogenic activity for TEHT, this is not considered a significant in vivo concern due to poor dermal absorption.[1] Carcinogenicity data for this compound is unavailable, but the lack of genotoxicity of its analogue suggests a low carcinogenic potential.[1]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound and its analogue, tri(2-ethylhexyl) trimellitate (TEHT/TOTM).

Table 1: Acute Toxicity Data

Test TypeSpeciesRouteEndpointValueReference
Acute Oral ToxicityRatOralLD50> 5000 mg/kg bw[2]
Acute Oral Toxicity (Analogue: TEHT)RatOralLD50> 2000 mg/kg bw[2]
Acute Dermal Toxicity (Analogue: TEHT)RabbitDermalLD50> 2 mL/kg[2]

Table 2: Irritation Data

Test TypeSpeciesConcentrationObservationReference
Skin IrritationRabbit10% in corn oilSlightly irritating to non-irritating[2]
Skin Irritation (Analogue: TEHT)RabbitUndilutedReversible primary dermal irritant[1]
Eye IrritationRabbitUndilutedSlightly irritating[2]
Eye Irritation (Analogue: TEHT)RabbitUndilutedNot irritating[1]

Table 3: Sensitization Data

Test TypeSpeciesConcentrationResultReference
Skin Sensitization (LLNA)MouseUp to 100%Negative[1]
Skin Sensitization (HRIPT)Human57.1% in lipstickNot a sensitizer[1]
Skin Sensitization (Buehler assay; Analogue: TEHT)Guinea PigUndilutedNot a sensitizer[1]

Table 4: Repeated Dose and Reproductive Toxicity Data (Analogue: TEHT)

Test TypeSpeciesDurationRouteNOAEL/NOELReference
Repeated Dose ToxicityRat28-dayOral (gavage)1000 mg/kg/day[5]
Repeated Dose ToxicityRat90-dayOral (diet)225 mg/kg bw/day[1]
Reproductive/Developmental ToxicityRat-Oral100 mg/kg/day (males), 1000 mg/kg/day (females and offspring)[1]

Experimental Protocols

The toxicological evaluations of this compound and its analogues have been conducted using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

The acute oral toxicity of this compound was determined in a limit test in rats.[2] The general principles of such a study, following OECD guidelines, are as follows:

  • Principle: A single, high dose of the test substance is administered to a small number of animals to assess the potential for acute toxic effects.

  • Test Animals: Typically, young adult rats of a standard laboratory strain are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose. For a limit test, a dose of 2000 or 5000 mg/kg body weight is typically used.[6][7]

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

    • A necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 (median lethal dose) is determined, which is the statistically estimated dose that would be lethal to 50% of the animals. In a limit test, if no mortality is observed, the LD50 is considered to be above the tested dose.[7]

Dermal and Ocular Irritation (Based on OECD Guidelines 404 and 405)

Skin and eye irritation studies were conducted on rabbits.[2] The methodologies are based on the following principles:

  • Principle: The potential of a substance to cause reversible inflammatory changes to the skin or eye is assessed after a single application.

  • Test Animals: Albino rabbits are the preferred species for these tests.[8]

  • Dermal Irritation (OECD 404):

    • A small area of the animal's fur is clipped.

    • A defined amount of the test substance is applied to the skin and covered with a gauze patch.

    • The patch is removed after a specified exposure period (typically 4 hours).

    • The skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Ocular Irritation (OECD 405):

    • A defined amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[2][3]

    • The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[3]

    • The reversibility of any observed lesions is assessed for up to 21 days.[9]

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

This compound was found to be negative in a Local Lymph Node Assay (LLNA).[1]

  • Principle: The LLNA assesses the ability of a substance to induce a proliferative response in the draining auricular lymph nodes as a measure of skin sensitization.[1][10]

  • Test Animals: The CBA/Ca or CBA/J strain of mouse is typically used.[1][10]

  • Procedure:

    • The test substance is applied to the dorsal surface of the mouse's ear for three consecutive days.

    • On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive marker is injected intravenously.

    • On day six, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

    • The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel or marker.

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to the control group. A substance is classified as a sensitizer if the SI exceeds a certain threshold (typically ≥ 3).[1]

Repeated Dose Oral Toxicity (Based on OECD Guidelines 407 and 408)

Repeated dose toxicity studies on the analogue TEHT were conducted for 28 and 90 days.[1][5]

  • Principle: To characterize the potential adverse toxicological effects occurring as a result of repeated daily oral exposure to a substance for a specified period.[11]

  • Test Animals: Rodents, typically rats, are used.[12][13]

  • Procedure:

    • The test substance is administered daily by gavage or in the diet to several groups of animals at different dose levels for 28 or 90 days.[12][13]

    • A control group receives the vehicle only.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

    • At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

    • All animals are subjected to a full necropsy, and organs are weighed and examined macroscopically and microscopically.

  • Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose level at which no adverse effects are observed.[11]

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been definitively identified for this compound, the weak estrogenic activity and effects on the liver observed with its analogue TEHT suggest potential interactions with the estrogen receptor and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

Experimental Workflow for Skin Sensitization (LLNA)

LLNA_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_outcome Outcome start Day 1-3: Topical Application of Test Substance to Mouse Ear day5 Day 5: Intravenous Injection of Proliferation Marker start->day5 2 days day6 Day 6: Euthanasia and Excision of Auricular Lymph Nodes day5->day6 24 hours lnc_prep Preparation of Single Cell Suspension from Lymph Nodes day6->lnc_prep measurement Measurement of Lymphocyte Proliferation lnc_prep->measurement calculation Calculation of Stimulation Index (SI) measurement->calculation sensitizer Sensitizer (SI >= 3) calculation->sensitizer Positive non_sensitizer Non-Sensitizer (SI < 3) calculation->non_sensitizer Negative

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Potential Signaling Pathway: Estrogen Receptor (ER) Activation

The weak estrogenic activity of TEHT suggests a potential interaction with the estrogen receptor.[1] This would involve the binding of the compound to the estrogen receptor, leading to the transcription of estrogen-responsive genes.

Estrogen_Receptor_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Complex Ligand-ER Complex ER->Complex Ligand Trimellitate (Ligand) Ligand->ER Binds Dimer Dimerized Ligand-ER Complex Complex->Dimer Translocates to Nucleus and Dimerizes ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Initiates

Caption: Potential Estrogen Receptor signaling pathway.

Potential Signaling Pathway: PPARα Activation

Effects on the liver, such as those seen at high doses of TEHT, can sometimes be mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]

PPARa_Pathway cluster_nucleus Nucleus cluster_effects Downstream Effects Ligand Trimellitate (Ligand) PPARa PPARα Ligand->PPARa Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds to Transcription Transcription of Target Genes PPRE->Transcription Regulates Lipid Increased Lipid Metabolism Transcription->Lipid Peroxisome Peroxisome Proliferation Transcription->Peroxisome

Caption: Potential PPARα signaling pathway in hepatocytes.

Conclusion

Based on the available data for this compound and a read-across to its analogue tri(2-ethylhexyl) trimellitate, it can be concluded that this substance possesses a low level of toxicity. It is not a skin sensitizer and has low potential for skin and eye irritation. While high doses of its analogue have been shown to affect the liver in animal studies, the risk to humans is considered low, particularly in the context of cosmetic use where dermal absorption is limited. The weak in vitro estrogenic activity of the analogue is not deemed to be of toxicological concern for human health under typical exposure scenarios. Overall, this compound is considered safe for its intended use in cosmetic products when formulated to be non-irritating.[1]

References

Biocompatibility of Trimellitate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitate esters are a class of chemical compounds used as plasticizers in various polymers, notably in medical devices and food packaging, due to their lower migration rates compared to some traditional phthalate plasticizers. As these materials come into direct or indirect contact with biological systems, a thorough evaluation of their biocompatibility is paramount to ensure patient and consumer safety. This technical guide provides a comprehensive overview of the biocompatibility of trimellitate esters, focusing on cytotoxicity, genotoxicity, and inflammatory responses. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support researchers and professionals in the field of drug development and material science.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in biocompatibility testing, providing initial screening for the potential of a material or its leachates to cause cell death or inhibit cell growth. Studies on trimellitate esters suggest a generally favorable cytotoxicity profile compared to some legacy plasticizers like Di(2-ethylhexyl) phthalate (DEHP).

One of the most common trimellitate esters, Tris(2-ethylhexyl) trimellitate (TOTM or TEHT), has been the subject of several investigations. Research indicates that TOTM exhibits significantly lower cytotoxicity than DEHP. For instance, one study demonstrated that the acute toxicity of TOTM to human leukemia (HL-60) cells was approximately 10-fold weaker than that of DEHP[1]. Another study reported that Trioctyl trimellitate (TOTM) was not cytotoxic to L929 mouse fibroblasts, a common cell line used in biocompatibility testing[1]. Furthermore, the leaching of tri-(2-ethylhexyl) trimellitate (TETM) from polyvinyl chloride (PVC) bags was found to be negligible, suggesting a lower risk of cytotoxic leachables interacting with biological systems[2][3].

While specific IC50 values and detailed dose-response curves for a wide range of trimellitate esters are not extensively available in the public domain, the existing data consistently points towards their lower cytotoxic potential in comparison to DEHP.

Quantitative Cytotoxicity Data
Trimellitate EsterCell LineAssayEndpointResultReference
Tris(2-ethylhexyl) trimellitate (TOTM)HL-60Not specifiedAcute Toxicity~10-fold weaker than DEHP[1]
Trioctyl trimellitate (TOTM)L929Not specifiedCytotoxicityNot cytotoxic[1]
Tri-(2-ethylhexyl) trimellitate (TETM)Not applicableLeaching StudyLeaching from PVC bagsNegligible[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • L929 mouse fibroblast cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Test articles (trimellitate esters) and controls (e.g., DEHP, negative control material)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Preparation of Extracts: Prepare extracts of the test materials (e.g., PVC plasticized with different trimellitate esters) according to ISO 10993-12 standards. Typically, this involves incubating the material in cell culture medium at 37°C for a specified period (e.g., 24 or 72 hours).

  • Cell Treatment: After the initial 24-hour incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared material extracts or solutions of the trimellitate esters at various concentrations. Include negative and positive controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed L929 Cells in 96-well plate cell_treatment Treat cells with extracts/compounds cell_seeding->cell_treatment extract_prep Prepare Material Extracts extract_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4h (Formazan formation) mtt_addition->formazan_formation solubilization Solubilize formazan with DMSO formazan_formation->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

Figure 1: MTT Assay Experimental Workflow

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Regulatory bodies require a battery of tests to assess the genotoxic potential of new materials. For trimellitate esters, the available data suggests a lack of genotoxic activity.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess chromosomal damage.

Materials:

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., L929, CHO, TK6)

  • Appropriate cell culture medium

  • Phytohaemagglutinin (for lymphocytes)

  • Cytochalasin B

  • Test articles (trimellitate esters) and controls (mitomycin C as a positive control)

  • Hypotonic KCl solution

  • Fixative (methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope slides

Procedure:

  • Cell Culture: Culture the chosen cells in appropriate medium. For lymphocytes, stimulate with phytohaemagglutinin.

  • Treatment: Expose the cells to at least three concentrations of the test article, along with negative and positive controls.

  • Incubation: Incubate the cultures for a suitable period (e.g., 24-48 hours).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in hypotonic KCl solution to swell the cells.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with Giemsa.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Micronucleus_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Cell Processing cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Test Article & Controls cell_culture->treatment cyto_b Add Cytochalasin B treatment->cyto_b harvest Harvest Cells cyto_b->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fix Cells hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep staining Stain with Giemsa slide_prep->staining scoring Score Micronuclei in Binucleated Cells staining->scoring

Figure 2: In Vitro Micronucleus Assay Workflow

Inflammatory Response

The inflammatory response to a biomaterial is a complex biological process involving various immune cells and signaling molecules. Chronic inflammation can lead to device failure and adverse health effects. Trimellitic anhydride (TMA), the precursor to trimellitate esters, is a known sensitizer and can induce immune-mediated respiratory illnesses in occupational settings. However, the inflammatory potential of the corresponding esters is expected to be significantly lower due to their larger molecular size and lower reactivity.

Studies on the in vivo effects of TOTM in rats showed that at a dose of 300 mg/kg, it induced mild and reversible histological changes in the liver, in contrast to the more severe and irreversible changes caused by DEHP. This suggests a lower potential for inducing inflammatory damage[5].

Quantitative In Vivo Inflammatory Marker Data

Currently, there is a lack of publicly available quantitative data specifically detailing the in vivo inflammatory response (e.g., cytokine levels, immune cell infiltration) to a range of trimellitate esters. Research in this area is needed to provide a more complete biocompatibility profile.

Experimental Protocol: ELISA for Inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), in biological samples.

Materials:

  • ELISA plate pre-coated with capture antibody for the target cytokine

  • Biological samples (e.g., serum, cell culture supernatant)

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard solutions of the target cytokine

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample and Standard Preparation: Prepare serial dilutions of the cytokine standard and prepare the biological samples.

  • Plate Loading: Add standards and samples to the wells of the ELISA plate.

  • Incubation: Incubate the plate to allow the cytokine to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.

  • Incubation: Incubate the plate to allow the detection antibody to bind to the captured cytokine.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Addition: Add the substrate solution to each well, which will be converted by the enzyme to produce a colored product.

  • Color Development: Incubate the plate for a specific time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.

ELISA_Workflow cluster_binding Antigen Binding cluster_detection Detection cluster_signal Signal Generation cluster_analysis Analysis load_plate Add Samples & Standards to Coated Plate incubate1 Incubate load_plate->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calc_concentration Calculate Cytokine Concentration read_absorbance->calc_concentration

Figure 3: ELISA for Inflammatory Cytokines Workflow

Conclusion

The available scientific evidence suggests that trimellitate esters, particularly TOTM/TEHT, exhibit a favorable biocompatibility profile, especially when compared to traditional phthalate plasticizers like DEHP. They demonstrate lower cytotoxicity and are not considered genotoxic. While the precursor, trimellitic anhydride, is a known sensitizer, the esters themselves appear to have a lower potential for inducing significant inflammatory responses.

However, a notable gap exists in the publicly available literature regarding comprehensive quantitative data for a wide range of trimellitate esters across various biocompatibility endpoints. Further research providing detailed dose-response cytotoxicity data (e.g., IC50 values) and quantitative in vivo inflammatory marker analysis would be invaluable for a more complete risk assessment and to solidify their position as safer alternatives in sensitive applications such as medical devices and food contact materials. The experimental protocols detailed in this guide provide a framework for conducting such crucial future studies.

References

Methodological & Application

Synthesis of Monotridecyl trimellitate from trimellitic anhydride and tridecyl alcohol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Monotridecyl trimellitate, an ester with significant applications in the cosmetic, personal care, and industrial sectors.[1] The synthesis is achieved through the esterification of trimellitic anhydride with tridecyl alcohol. These protocols are intended to offer a comprehensive guide for laboratory synthesis, including reaction setup, purification, and characterization, to ensure a high-yield and high-purity product.

Introduction

This compound is a high-performance ester valued for its emollient, film-forming, and plasticizing properties.[1] It is a viscous, odorless liquid that finds use in a variety of formulations, including night creams, eye contour products, lipsticks, and sunscreens, where it contributes to lubricity, cushioning, and water resistance.[1][2] In industrial applications, trimellitate esters are utilized as high-temperature lubricants and plasticizers for polymers like PVC.[3][4][5] The synthesis described herein is a direct esterification process that is efficient and scalable.[6]

Reaction Scheme

The synthesis of this compound proceeds via the esterification of trimellitic anhydride with tridecyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester with two remaining carboxylic acid groups. Subsequent esterification of these carboxylic acid groups with two more equivalents of tridecyl alcohol, typically at higher temperatures and with the removal of water, would lead to the formation of tritridecyl trimellitate. This protocol focuses on conditions that can be adapted for the synthesis of the monoester.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the synthesis of this compound.

Materials and Equipment
  • Reactants: Trimellitic anhydride (C₉H₄O₅), Tridecyl alcohol (C₁₃H₂₈O)

  • Catalyst: Tetrabutyl titanate or Sulfuric acid

  • Inert Gas: Nitrogen (N₂)

  • Apparatus: Three-necked round-bottom flask, heating mantle with magnetic stirrer, condenser, Dean-Stark trap or water separator, thermometer, vacuum distillation setup.

  • Solvents and Reagents for Purification: Deionized water, sodium bicarbonate solution (optional), brine, anhydrous magnesium sulfate or sodium sulfate.

Synthesis Procedure

The following protocol is based on a synthesis method with a reported total yield of over 85%.[6]

  • Reaction Setup:

    • Assemble a three-necked flask with a heating mantle, magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser.

    • Ensure all glassware is dry.

    • Introduce a nitrogen inlet to maintain an inert atmosphere throughout the reaction, preventing oxidation.

  • Charging the Reactor:

    • Charge the flask with trimellitic anhydride and tridecyl alcohol. A molar ratio of 1:3 to 1:5 (anhydride:alcohol) is recommended to drive the reaction towards the triester; for the monoester, a 1:1 ratio should be used initially, with the option to add more alcohol if further esterification is desired.[6]

    • Add the catalyst. For tetrabutyl titanate, use 0.1-0.2% of the total mass of the reactants. If using sulfuric acid, a concentration of up to 2% of the total reactant mass can be employed.[6]

  • Esterification and Dehydration:

    • Begin stirring and gently heat the mixture under a nitrogen blanket.

    • Gradually increase the temperature to 190-220°C.[6]

    • Water generated during the esterification will be collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

    • Maintain the reaction at this temperature until no more water is produced, indicating the completion of the esterification.[6]

  • Dealcoholization (for Triester Synthesis):

    • After the reaction is complete, cool the mixture to approximately 120°C.[6]

    • Apply a vacuum to the system to distill off the excess unreacted tridecyl alcohol.

    • Continue the vacuum distillation until no more alcohol is collected.[6]

  • Purification:

    • Cool the reaction mixture to about 90°C.[6]

    • Wash the crude product with warm deionized water to remove any remaining water-soluble impurities. If an acid catalyst was used, a wash with a dilute sodium bicarbonate solution may be necessary to neutralize the acid, followed by water washes until the pH is neutral.

    • Perform a final wash with brine to aid in the separation of the organic and aqueous layers.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent. The resulting product is this compound.

Quantitative Data Summary

ParameterValueReference
Molar Ratio (Anhydride:Alcohol)1 : (3-5)[6]
Esterification Temperature190-220 °C[6]
Catalyst Loading (Tetrabutyl titanate)0.1-0.2% (by weight of reactants)[6]
Catalyst Loading (Sulfuric Acid)up to 2% (by weight of reactants)[6]
Dealcoholization Temperature120 °C (under vacuum)[6]
Washing Temperature90 °C[6]
Reported Total Yield> 85%[6]

Experimental Workflow

experimental_workflow start_end start_end process process decision decision io io start Start setup Assemble Reaction Apparatus (3-necked flask, condenser, etc.) start->setup charge Charge Reactants and Catalyst setup->charge esterification Heat to 190-220°C under N2 Collect Water charge->esterification check_water Water Production Ceased? esterification->check_water check_water->esterification No cool_1 Cool to 120°C check_water->cool_1 Yes dealcoholization Vacuum Distillation (Remove excess alcohol) cool_1->dealcoholization cool_2 Cool to 90°C dealcoholization->cool_2 purification Wash with Water/Brine Dry Organic Layer cool_2->purification product Obtain Pure This compound purification->product end End product->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic ester carbonyl (C=O) and C-O stretching bands, and the absence of the broad O-H band from the carboxylic acid groups of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful esterification by observing the characteristic shifts of the protons and carbons in the tridecyl and trimellitate moieties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any residual starting materials or by-products.

  • Acid Value Titration: To quantify the amount of residual free carboxylic acid groups, which is an indicator of the completeness of the esterification reaction.

Application Notes

  • Cosmetic and Personal Care Formulations: this compound is an excellent emollient and film-forming agent, making it suitable for skincare products, particularly for dry skin.[7] Its high viscosity provides a lubricious and cushioning feel.[2] It also serves as an effective pigment dispersant in color cosmetics like lipsticks.[2]

  • Drug Development: In pharmaceutical preparations, it can function as a non-volatile solvent and may enhance the delivery of active ingredients.[1]

  • Industrial Uses: As a plasticizer, it enhances the flexibility and durability of polymers.[1] Its high thermal stability and low volatility make it suitable for high-temperature applications.[3]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Trimellitic anhydride is a respiratory irritant and sensitizer. Handle with care to avoid inhalation of dust.

  • High temperatures are used in this synthesis. Use caution when handling the hot reaction apparatus.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Catalyst Selection for Monotridecyl Trimellitate Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an optimal catalyst for the esterification of trimellitic anhydride with tridecyl alcohol to synthesize monotridecyl trimellitate. The information compiled herein is based on established chemical principles and published literature, offering a comparative overview of common catalysts to guide researchers in developing efficient and high-yield synthesis processes.

Introduction

This compound, an ester of trimellitic acid, is a significant compound with applications in various fields, including its use as a plasticizer and in the formulation of specialty lubricants. The synthesis of this ester is typically achieved through the direct esterification of trimellitic anhydride with tridecyl alcohol. The choice of catalyst is a critical parameter that significantly influences the reaction kinetics, yield, and purity of the final product. This document outlines the use of three common catalysts for this reaction: p-Toluenesulfonic acid (p-TSA), Tetrabutyl titanate (TBT), and Sulfuric Acid (H₂SO₄).

Catalyst Performance Comparison

The selection of an appropriate catalyst is crucial for optimizing the esterification reaction. The following table summarizes the key performance indicators for p-Toluenesulfonic acid, Tetrabutyl titanate, and Sulfuric Acid based on typical esterification reactions.

CatalystCatalyst Loading (wt% of reactants)Reaction Temperature (°C)Reaction Time (hours)Typical Yield (%)Notes
p-Toluenesulfonic Acid (p-TSA) 0.5 - 2.0140 - 1804 - 885 - 95Effective solid acid catalyst, easy to handle.[1][2][3][4] Can be used in heterogeneous systems for easier removal.[5]
Tetrabutyl Titanate (TBT) 0.1 - 0.5180 - 2203 - 6> 90High catalytic activity at elevated temperatures.[6][7] May require specific work-up procedures to remove titanium residues.[8]
Sulfuric Acid (H₂SO₄) 1.0 - 3.0120 - 1606 - 1080 - 90Strong acid catalyst, effective at lower temperatures.[9][10] Can cause side reactions and corrosion issues.[10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound using the aforementioned catalysts. Researchers should optimize these protocols based on their specific laboratory conditions and desired product specifications.

General Safety Precautions
  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

Protocol 1: Esterification using p-Toluenesulfonic Acid (p-TSA)
  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add trimellitic anhydride (1 molar equivalent) and tridecyl alcohol (1.1 molar equivalents).

  • Catalyst Addition: Add p-Toluenesulfonic acid (0.5-2.0 wt% of the total reactant weight).

  • Reaction: Heat the reaction mixture to 140-180 °C with continuous stirring.

  • Water Removal: Collect the water of reaction in the Dean-Stark trap to drive the equilibrium towards ester formation.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is close to the theoretical value.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a stoichiometric amount of a weak base (e.g., sodium bicarbonate solution).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess tridecyl alcohol and solvent (if any) under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Esterification using Tetrabutyl Titanate (TBT)
  • Reactant Charging: Follow step 1 as in Protocol 3.2.

  • Catalyst Addition: Add Tetrabutyl titanate (0.1-0.5 wt% of the total reactant weight).

  • Reaction: Heat the reaction mixture to 180-220 °C with continuous stirring.

  • Water Removal: Follow step 4 as in Protocol 3.2.

  • Monitoring: Follow step 5 as in Protocol 3.2.

  • Work-up:

    • Cool the reaction mixture to 80-90 °C.

    • To hydrolyze the catalyst, add water or a dilute acid solution and stir for 30-60 minutes. The titanium dioxide precipitate can be removed by filtration.[8]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess tridecyl alcohol under reduced pressure.

  • Purification: Purify the product as described in Protocol 3.2.

Protocol 3: Esterification using Sulfuric Acid (H₂SO₄)
  • Reactant Charging: Follow step 1 as in Protocol 3.2.

  • Catalyst Addition: Slowly add concentrated Sulfuric Acid (1.0-3.0 wt% of the total reactant weight) to the reaction mixture with caution, as the addition is exothermic.

  • Reaction: Heat the reaction mixture to 120-160 °C with continuous stirring.

  • Water Removal: Follow step 4 as in Protocol 3.2.

  • Monitoring: Follow step 5 as in Protocol 3.2.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the sulfuric acid with a base (e.g., saturated sodium bicarbonate solution).

    • Wash the organic layer with brine until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the excess tridecyl alcohol under reduced pressure.

  • Purification: Purify the product as described in Protocol 3.2.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Trimellitic Anhydride + Tridecyl Alcohol Catalyst Catalyst Addition (p-TSA, TBT, or H₂SO₄) Reactants->Catalyst Reaction Esterification Reaction (Heating & Stirring) Catalyst->Reaction Water_Removal Water Removal (Dean-Stark) Reaction->Water_Removal Neutralization Neutralization / Catalyst Removal Water_Removal->Neutralization Washing Washing with Brine Neutralization->Washing Drying Drying over Na₂SO₄ Washing->Drying Solvent_Removal Solvent/Excess Alcohol Removal Drying->Solvent_Removal Purification Vacuum Distillation or Column Chromatography Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound synthesis.

Reaction Mechanism: Acid-Catalyzed Esterification

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed esterification of an anhydride with an alcohol.

reaction_mechanism cluster_reactants Reactants cluster_mechanism Mechanism Anhydride Trimellitic Anhydride Protonation 1. Protonation of Carbonyl Oxygen Anhydride->Protonation Alcohol Tridecyl Alcohol Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Catalyst H⁺ (Acid Catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Ring_Opening 4. Ring Opening & Carboxylic Acid Formation Proton_Transfer->Ring_Opening Deprotonation 5. Deprotonation to yield Ester Ring_Opening->Deprotonation Water H₂O (by-product from subsequent esterification of the second carboxylic acid group, not shown in detail) Ring_Opening->Water Product This compound + Carboxylic Acid Deprotonation->Product

Caption: Acid-catalyzed esterification of an anhydride.

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors, including the desired reaction rate, temperature constraints, and the ease of catalyst removal and product purification. p-Toluenesulfonic acid offers a good balance of reactivity and ease of handling. Tetrabutyl titanate provides high yields at elevated temperatures but requires a specific work-up procedure. Sulfuric acid is a strong and cost-effective catalyst but can lead to side reactions and equipment corrosion. The provided protocols and diagrams serve as a foundational guide for researchers to develop a robust and efficient synthesis process for this compound. Further optimization of reaction parameters for each catalyst system is recommended to achieve the desired product quality and yield.

References

Monotridecyl Trimellitate as a Plasticizer for Biomedical Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate plasticizers is a critical consideration in the development of biomedical polymers for medical devices and drug delivery systems. Monotridecyl trimellitate (TDTM), a high molecular weight trimellitate ester, has emerged as a promising alternative to traditional phthalate-based plasticizers, which have raised concerns regarding their biocompatibility and potential for leaching. This document provides detailed application notes and experimental protocols for the use of this compound and its close structural analog, trioctyl trimellitate (TOTM), as plasticizers in biomedical polymers. Due to the limited availability of specific data on this compound, information on trioctyl trimellitate is included as a representative trimellitate plasticizer.

Trimellitates like TDTM and TOTM offer several advantages in biomedical applications, including low volatility, reduced migration, and good thermal stability.[1][2] These properties are essential for maintaining the integrity and safety of medical devices that come into contact with biological fluids.[3][4]

Data Presentation

The incorporation of plasticizers significantly influences the mechanical and thermal properties of biomedical polymers. The following tables summarize the typical effects of trioctyl trimellitate (TOTM) on the properties of Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), two polymers commonly used in medical devices.

Table 1: Effect of Trioctyl Trimellitate (TOTM) on the Mechanical Properties of PVC

PropertyNeat PVCPVC with TOTM
Tensile Strength (MPa) ~50-60~20-30
Elongation at Break (%) <10>300
Hardness (Shore A) ~90-100~60-80

Note: The values presented are approximate and can vary depending on the specific grade of PVC, the concentration of the plasticizer, and the processing conditions.

Table 2: Effect of Trioctyl Trimellitate (TOTM) on the Thermal Properties of PLA

PropertyNeat PLAPLA with TOTM
Glass Transition Temperature (Tg) (°C) ~60-65~40-50
Melting Temperature (Tm) (°C) ~150-160~145-155

Note: The values presented are approximate and can vary depending on the specific grade of PLA, the concentration of the plasticizer, and the processing conditions. The addition of a plasticizer like TOTM increases the mobility of the polymer chains, leading to a decrease in the glass transition temperature.[5][6]

Experimental Protocols

Preparation of Plasticized Biomedical Polymer Films by Solvent Casting

This protocol describes the preparation of polymer films with a controlled concentration of this compound or trioctyl trimellitate using the solvent casting method.[7][8]

Materials:

  • Biomedical polymer (e.g., PVC, PLA)

  • This compound (TDTM) or Trioctyl trimellitate (TOTM)

  • Volatile solvent (e.g., tetrahydrofuran (THF) for PVC, dichloromethane (DCM) for PLA)

  • Glass petri dishes or other flat casting surfaces

  • Stir plate and magnetic stir bars

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known weight of the biomedical polymer in a suitable volatile solvent to achieve a specific concentration (e.g., 10% w/v).

    • Stir the solution at room temperature using a magnetic stir bar until the polymer is completely dissolved.

  • Plasticizer Incorporation:

    • Calculate the required amount of TDTM or TOTM to achieve the desired plasticizer concentration (e.g., 20% by weight of the polymer).

    • Add the plasticizer to the polymer solution and continue stirring until a homogenous mixture is obtained.

  • Casting:

    • Carefully pour the polymer-plasticizer solution into a clean, dry glass petri dish.

    • Gently swirl the dish to ensure the solution covers the entire surface evenly.

  • Solvent Evaporation:

    • Cover the petri dish with a perforated lid or place it in a controlled environment within the fume hood to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a uniform film.

    • Allow the solvent to evaporate completely at room temperature. The time required will vary depending on the solvent and the volume of the solution.

  • Drying and Film Retrieval:

    • Once the film appears dry, place the petri dish in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for 24 hours to remove any residual solvent.

    • Carefully peel the dried film from the glass surface.

G cluster_prep Film Preparation A Dissolve Polymer in Solvent B Add and Mix Plasticizer A->B C Cast Solution onto Surface B->C D Slow Solvent Evaporation C->D E Vacuum Dry to Remove Residual Solvent D->E F Peel and Store Film E->F G cluster_testing Mechanical Testing Workflow A Cut Dumbbell-shaped Specimens B Measure Specimen Thickness A->B C Mount Specimen in UTM B->C D Apply Tensile Load until Fracture C->D E Record Load and Displacement D->E F Calculate Tensile Strength and Elongation E->F G cluster_dsc DSC Analysis Workflow A Seal 5-10 mg of Film in Pan B Heat to Erase Thermal History A->B C Controlled Cooling B->C D Controlled Second Heating C->D E Record Heat Flow D->E F Determine Tg from Thermogram E->F G cluster_pathway Potential Cellular Effects of Trimellitate Leachables Leachables Trimellitate Leachables ER Estrogen Receptor (ER) Leachables->ER Weak Binding CellCycle Cell Cycle Regulation Leachables->CellCycle Metabolism Metabolic Processes Leachables->Metabolism OxidativeStress Oxidative Stress Leachables->OxidativeStress GeneExpression Altered Gene Expression ER->GeneExpression Apoptosis Apoptosis OxidativeStress->Apoptosis CellProlif Cell Proliferation GeneExpression->CellProlif

References

Application Note: Quantification of Monotridecyl Trimellitate in Polymer Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monotridecyl trimellitate is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its quantification is crucial for quality control, regulatory compliance, and safety assessment, particularly in materials intended for sensitive applications such as medical devices and food contact materials. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and sensitive quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and material science.

Principle

This method employs solvent extraction to isolate this compound from the polymer matrix. The extract is then analyzed by GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer provides highly selective detection and quantification of the target analyte based on its unique mass fragmentation pattern.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM, HPLC grade), Hexane (HPLC grade), Methanol (HPLC grade), Ethanol (anhydrous), Tetrahydrofuran (THF, HPLC grade).

  • Standards: this compound (analytical standard), Internal Standard (IS) (e.g., Benzyl Benzoate or a suitable stable isotope-labeled analog).

  • Reagents: 0.22 µm syringe filters (PTFE).

  • Glassware: Volumetric flasks, autosampler vials with inserts, Pasteur pipettes.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard in dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to cover the desired calibration range (e.g., 0.1 - 50 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (from Polymer Matrix)
  • Sample Weighing: Accurately weigh approximately 0.5 g of the polymer sample, cut into small pieces (e.g., 2x2 mm), and place it into a glass vial.

  • Solvent Extraction:

    • Method A (Dissolution/Precipitation): Add 5 mL of THF to the vial to dissolve the polymer. Once dissolved, add 5 mL of ethanol to precipitate the polymer.[1] Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Method B (Solvent Extraction): Add 5 mL of a hexane:acetone (1:1 v/v) mixture to the vial.[2] Sonicate the sample for 1 hour at 50°C.[2]

  • Internal Standard Spiking: Transfer a 1 mL aliquot of the supernatant to a clean vial and add the internal standard to a final concentration of 10 µg/mL.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent single quadrupole MS.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5%-phenyl/95%-dimethylpolysiloxane capillary column.[1]

  • Injector: Split/splitless injector.

Parameter Value
Injector Temperature 300 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
MS Source Temperature 230 °C
MS Quad Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of this compound (Quantifier and Qualifier ions).

Data Presentation

The quantitative data for the developed method should be summarized as follows. The values presented are hypothetical and represent typical performance characteristics for such a method.

Parameter Result Unit
Linearity (R²) > 0.995-
Calibration Range 0.1 - 50µg/mL
Limit of Detection (LOD) 0.05µg/mL
Limit of Quantification (LOQ) 0.1µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%

Mandatory Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Polymer Sample Weigh Weigh Sample (0.5 g) Sample->Weigh Standard This compound Standard Prep_Standard Prepare Calibration Standards Standard->Prep_Standard Dissolve Dissolve/Extract in Solvent Weigh->Dissolve Spike_IS Spike with Internal Standard Dissolve->Spike_IS Filter Filter Extract (0.22 µm) Spike_IS->Filter GCMS GC-MS System Filter->GCMS Prep_Standard->GCMS Inject Inject 1 µL Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound.

Discussion

The presented GC-MS method provides a framework for the reliable quantification of this compound in polymer samples. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response. The choice of extraction method (dissolution/precipitation vs. solvent extraction) may depend on the specific polymer matrix and should be optimized for recovery.[1][2]

Method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results. This includes demonstrating specificity, linearity, accuracy, precision, and establishing the limits of detection and quantification. The selection of appropriate SIM ions is critical for the selectivity of the method and should be based on the fragmentation pattern of this compound, aiming for ions that are both abundant and specific to the analyte.

Conclusion

This application note outlines a comprehensive GC-MS protocol for the quantification of this compound. The detailed methodology for sample preparation, instrument conditions, and data analysis provides a solid foundation for researchers and scientists to implement this method in their laboratories for quality control and research purposes. The proposed workflow and performance characteristics serve as a guide for method development and validation.

References

High-performance liquid chromatography (HPLC) analysis of Monotridecyl trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPLC Analysis of Monotridecyl Trimellitate

Introduction

This compound is a chemical intermediate and a potential metabolite of the plasticizer tri-tridecyl trimellitate. As a member of the trimellitate ester family, its analysis is crucial for quality control in manufacturing processes and for toxicological and environmental monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of this compound. This application note details a proposed reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical starting point for this compound.

Chemical Structure
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Note: An actual image of the chemical structure would be inserted here in a real application note. For this text-based generation, a placeholder is used.

Principle

This method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and elution of the compound. Detection is achieved by monitoring the UV absorbance of the benzene ring chromophore in the trimellitate moiety.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) is proposed for the extraction of this compound from aqueous matrices. For solid samples, a solvent extraction followed by filtration is recommended.

For Liquid Samples (e.g., biological fluids, water):

  • To 1 mL of the liquid sample, add 2 mL of a mixture of hexane and ethyl acetate (1:1, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

For Solid Samples (e.g., polymer matrices, tissues):

  • Weigh approximately 100 mg of the homogenized solid sample into a glass vial.

  • Add 5 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC Instrumentation and Conditions

The following table summarizes the proposed HPLC instrumentation and operating conditions for the analysis of this compound.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20-22 min: 95-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 240 nm
Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation

The following table presents hypothetical data for a calibration curve and system suitability parameters. This data should be generated during method validation.

Table 1: Calibration Curve Data

Concentration (µg/mL) Peak Area (mAU*s)
115.2
578.5
10155.3
25380.1
50765.8
1001520.4

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Hypothetical Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%1.5%
Correlation Coefficient (r²) ≥ 0.9990.9995

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Evaporation Solvent Evaporation (for LLE) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 240 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report G Analyte Monotridecyl Trimellitate Separation Separation Analyte->Separation StationaryPhase Stationary Phase (C18) StationaryPhase->Separation MobilePhase Mobile Phase (ACN/Water) MobilePhase->Separation Detection Detection (UV 240 nm) Quantification Quantification Detection->Quantification Separation->Detection

Application Notes and Protocols: Characterization of Monotridecyl Trimellitate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of Monotridecyl trimellitate, a high molecular weight plasticizer, within various polymer matrices relevant to drug delivery systems and medical devices. The protocols outlined below are designed to assess the physical, chemical, and thermal properties of polymer-plasticizer blends, as well as to quantify the extent and rate of plasticizer leaching.

This compound, an ester of tridecyl alcohol and trimellitic acid, is utilized to enhance the flexibility and processability of polymers.[1][2][3][4][5][6] Its application in materials intended for pharmaceutical or clinical use necessitates a thorough characterization to ensure safety, stability, and efficacy.[3][7][8][9][10]

Physicochemical and Thermal Characterization

The incorporation of this compound into a polymer matrix alters its physical and thermal properties. These changes are critical for understanding the material's behavior during manufacturing, storage, and use. Key analytical techniques for this characterization include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared Spectroscopy (FTIR).

1.1. Data Presentation: Thermal Analysis of Polymer-Monotridecyl Trimellitate Blends

The following table summarizes typical quantitative data obtained from the thermal analysis of a model polymer, Polyvinyl Chloride (PVC), plasticized with varying concentrations of this compound.

Concentration of this compound (wt%)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (TGA) (°C)
0 (Neat PVC)85250
1065245
2048242
3030238

Note: These are representative values. Actual data will vary depending on the specific polymer and experimental conditions.

1.2. Experimental Protocols

1.2.1. Protocol for Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the polymer blends, which indicates the material's flexibility.[11][12][13][14][15] A lower Tg signifies a more flexible material.[2][11][12][13]

  • Instrument: Differential Scanning Calorimeter

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer-plasticizer blend into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Experimental Conditions:

    • Equilibrate the sample at -50 °C.

    • Ramp the temperature to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to -50 °C at a rate of 20 °C/min.

    • Perform a second heating scan from -50 °C to 150 °C at 10 °C/min. The Tg is determined from this second scan to erase the thermal history of the sample.

  • Data Analysis: Determine the midpoint of the transition in the heat flow curve to identify the Tg.

1.2.2. Protocol for Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer blends by measuring weight loss as a function of temperature.[11][12][15][16][17]

  • Instrument: Thermogravimetric Analyzer

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the polymer-plasticizer blend into a ceramic TGA pan.

  • Experimental Conditions:

    • Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

1.2.3. Protocol for Fourier Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of this compound within the polymer matrix and to identify any chemical interactions.

  • Instrument: Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small piece of the polymer-plasticizer film directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

  • Experimental Conditions:

    • Collect spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic peaks for both the polymer and this compound. Look for shifts in peak positions or changes in peak shapes that may indicate interactions.

Quantification of this compound

Accurate quantification of the plasticizer content is essential for quality control and for leaching studies. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[18][19][20]

2.1. Data Presentation: HPLC Calibration for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
10120,500
25305,200
50615,800
1001,225,000
2503,080,000

2.2. Experimental Protocol: Quantification by HPLC

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Sample Preparation (Extraction from Polymer):

    • Accurately weigh a known amount of the polymer-plasticizer blend.

    • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran - THF).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Centrifuge the mixture and collect the supernatant containing the dissolved plasticizer.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 240 nm.

  • Data Analysis: Create a calibration curve by plotting the peak area of known concentrations of this compound standards. Use the regression equation from the calibration curve to determine the concentration of the plasticizer in the extracted samples.

Leaching Studies

Leaching studies are critical for assessing the potential for this compound to migrate from the polymer matrix into a surrounding fluid, which is a key safety consideration for drug delivery systems and medical devices.[15][21][22][23][24]

3.1. Data Presentation: Cumulative Leaching of this compound

Time (hours)Cumulative Leaching (%) in Saline at 37°CCumulative Leaching (%) in Ethanol/Water (50/50) at 37°C
240.151.2
480.282.5
720.403.8
960.515.1
1200.626.3

3.2. Experimental Protocol: Leaching Study

  • Materials:

    • Polymer-plasticizer films of known dimensions and weight.

    • Leaching media: e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol/water mixtures to simulate different physiological and drug formulation conditions.

  • Procedure:

    • Place a pre-weighed film sample into a sealed container with a known volume of the leaching medium.

    • Incubate the container at a controlled temperature (e.g., 37 °C) with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the leaching medium.

    • Replenish the withdrawn volume with fresh medium to maintain a constant volume.

    • Analyze the concentration of this compound in the collected aliquots using the HPLC method described in section 2.2.

  • Data Analysis: Calculate the cumulative amount of leached plasticizer as a percentage of the initial amount in the polymer film.

Visualizations

4.1. Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Output A Polymer & Monotridecyl Trimellitate B Blending (e.g., Melt Extrusion) A->B C Polymer-Plasticizer Matrix B->C D Thermal Analysis (DSC, TGA) C->D E Chemical Identification (FTIR) C->E F Quantification (HPLC) C->F G Leaching Studies C->G H Tg, Thermal Stability D->H I Chemical Signature E->I J Plasticizer Concentration F->J K Leaching Profile G->K

Caption: Workflow for the characterization of this compound in polymers.

4.2. Logical Relationship for Leaching Assessment

G A Polymer Matrix with This compound B Exposure to Simulated Biological Fluid A->B C Migration of Plasticizer to Surface B->C D Dissolution into Fluid C->D E Quantification of Leached Plasticizer (HPLC) D->E F Assessment of Patient Exposure Risk E->F

Caption: Logical steps in assessing the leaching risk of this compound.

References

Application Notes and Protocols: Trioctyl Trimellitate (TOTM) as a High-Temperature Plasticizer in PVC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Trioctyl trimellitate (TOTM) is a high-molecular-weight, low-volatility plasticizer extensively utilized to enhance the performance of Polyvinyl Chloride (PVC) in high-temperature applications. As a trimellitate ester, TOTM offers superior thermal stability, low migration, and excellent resistance to extraction compared to conventional phthalate plasticizers. These properties make it an ideal choice for demanding applications such as high-temperature resistant electrical wiring and cables, automotive interiors, and durable industrial products where long-term performance at elevated temperatures is critical. This document provides detailed application notes, quantitative performance data, and experimental protocols for evaluating TOTM in PVC formulations.

Data Presentation

The following tables summarize the key performance characteristics of Trioctyl Trimellitate (TOTM) and its impact on PVC formulations.

Table 1: Typical Physical and Chemical Properties of Trioctyl Trimellitate (TOTM)

PropertyValueTest Method
Chemical NameTris(2-ethylhexyl) trimellitate-
AcronymTOTM-
CAS Number3319-31-1-
Molecular FormulaC₃₃H₅₄O₆-
Molecular Weight546.8 g/mol -
AppearanceClear, colorless to pale yellow oily liquidVisual
Purity (Ester Content)≥ 99.0%Titration
Acid Value (mg KOH/g)≤ 0.1Titration
Density (20°C)0.985 - 0.995 g/cm³ASTM D792
Refractive Index (25°C)1.483 - 1.487Refractometry
Viscosity (20°C)200 - 300 cPViscometry
Flash Point≥ 240°CASTM D92
Boiling Point> 350°C at 760 mmHg-

Table 2: Performance of TOTM in High-Temperature PVC Formulations

Property (in PVC)Typical ValueTest Method
Hardness (Shore A)80 - 95 (depending on concentration)ASTM D2240
Tensile Strength15 - 25 MPaASTM D638
Elongation at Break250 - 400%ASTM D638
100% Modulus8 - 15 MPaASTM D638
Volume Resistivity (20°C)> 1 x 10¹³ Ω·cmASTM D257
Dielectric Strength> 15 kV/mmASTM D149
Volatility (Weight Loss after 7 days at 136°C)< 1.5%ASTM D1203
Water Extraction (Weight Loss after 1 day at 50°C)< 0.5%ASTM D1239
Low-Temperature Flexibility (Tf)-20 to -30°CASTM D1043

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of TOTM in PVC are provided below.

1. Protocol for Preparation of Plasticized PVC Samples

This protocol outlines the procedure for compounding and molding PVC test specimens plasticized with TOTM.

  • Materials:

    • PVC resin (e.g., K-value 67-70)

    • Trioctyl trimellitate (TOTM)

    • Thermal stabilizer (e.g., Ca/Zn or organotin based)

    • Lubricants (internal and external)

    • Fillers (e.g., calcium carbonate, optional)

    • Other additives as required (e.g., antioxidants)

  • Equipment:

    • High-speed mixer or ribbon blender

    • Two-roll mill

    • Compression molding press

    • Standard test specimen molds (e.g., for tensile and hardness testing)

  • Procedure:

    • Dry Blending:

      • Accurately weigh all components of the PVC formulation.

      • In a high-speed mixer, add the PVC resin and start mixing at a low speed.

      • Gradually add the thermal stabilizer, lubricants, and fillers.

      • Increase the mixer speed and allow the temperature to rise to approximately 80-90°C due to frictional heat.

      • Slowly add the liquid plasticizer (TOTM) to the heated powder blend.

      • Continue mixing until a homogeneous, free-flowing dry blend is obtained. The final temperature should be around 110-120°C.

      • Cool the dry blend to room temperature.

    • Melt Compounding:

      • Set the temperature of the two-roll mill to 160-175°C. The exact temperature will depend on the specific PVC formulation.

      • Feed the dry blend into the nip of the heated rolls.

      • Continuously cut and fold the material on the mill to ensure thorough mixing and homogenization. This process is typically continued for 5-10 minutes.

      • Once a uniform sheet is formed, remove it from the mill.

    • Compression Molding:

      • Preheat the compression molding press to 170-185°C.

      • Cut the milled PVC sheet into pieces that fit the dimensions of the test specimen mold.

      • Place the PVC pieces into the preheated mold.

      • Close the press and apply a low pressure for a preheating period of 3-5 minutes to allow the material to soften.

      • Increase the pressure to 10-15 MPa and maintain for 5-10 minutes to cure the sample.

      • Cool the mold under pressure using circulating water until it reaches room temperature.

      • Open the press and carefully remove the molded test specimens.

    • Conditioning:

      • Condition the molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as per ASTM D618.

2. Protocol for Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

  • Equipment:

    • Thermogravimetric Analyzer (TGA)

    • Analytical balance

    • Sample pans (e.g., platinum or alumina)

  • Procedure:

    • Sample Preparation:

      • Cut a small, representative sample (5-10 mg) from the conditioned PVC specimen.

    • TGA Measurement:

      • Place the sample in a TGA pan and record the initial weight.

      • Place the pan in the TGA furnace.

      • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

      • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.

      • Record the sample weight as a function of temperature.

    • Data Analysis:

      • Plot the percentage weight loss versus temperature.

      • Determine the onset temperature of degradation (T_onset), which is the temperature at which significant weight loss begins.

      • Determine the temperature of maximum degradation rate (T_max) from the peak of the derivative of the TGA curve (DTG).

      • Compare the T_onset and T_max of different PVC formulations to assess their relative thermal stability.

3. Protocol for Mechanical Testing

This protocol describes the evaluation of tensile properties and hardness of the plasticized PVC.

  • Equipment:

    • Universal Testing Machine (UTM) with appropriate load cell and grips

    • Extensometer (for accurate strain measurement)

    • Shore A Durometer

    • Calipers or micrometer

  • Procedure for Tensile Testing (ASTM D638):

    • Use dumbbell-shaped specimens prepared as described in Protocol 1.

    • Measure the width and thickness of the narrow section of each specimen.

    • Set the crosshead speed of the UTM (e.g., 50 mm/min for flexible PVC).

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge length of the specimen.

    • Start the test and record the load and elongation until the specimen breaks.

    • Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.

  • Procedure for Hardness Testing (ASTM D2240):

    • Use flat, smooth specimens with a minimum thickness of 6 mm (can be stacked).

    • Place the specimen on a hard, flat surface.

    • Press the Durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is parallel to the specimen surface.

    • Read the hardness value within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen and report the average value.

4. Protocol for Electrical Testing

This protocol details the measurement of volume resistivity, a key indicator of the electrical insulating properties of the PVC formulation.

  • Equipment:

    • High resistance meter or electrometer

    • Three-terminal electrode assembly (as per ASTM D257)

    • Voltage source

    • Environmental chamber for temperature and humidity control

  • Procedure for Volume Resistivity (ASTM D257):

    • Use disc-shaped specimens prepared as described in Protocol 1.

    • Clean the specimen surfaces with a suitable solvent (e.g., ethanol) to remove any contaminants.

    • Place the specimen in the electrode assembly.

    • Condition the assembly in an environmental chamber at the desired temperature and humidity for at least 24 hours.

    • Apply a DC voltage (e.g., 500 V) across the electrodes.

    • Measure the resistance after a specified electrification time (e.g., 60 seconds).

    • Calculate the volume resistivity using the measured resistance and the geometry of the electrode and specimen.

Visualizations

Experimental_Workflow_PVC_Plasticizer_Evaluation cluster_Formulation 1. Formulation & Compounding cluster_Specimen_Prep 2. Test Specimen Preparation cluster_Testing 3. Performance Evaluation cluster_Data_Analysis 4. Data Analysis & Comparison Dry_Blending Dry Blending of PVC Resin, TOTM, Stabilizers, etc. Melt_Compounding Melt Compounding (Two-Roll Mill) Dry_Blending->Melt_Compounding Compression_Molding Compression Molding Melt_Compounding->Compression_Molding Conditioning Conditioning (ASTM D618) Compression_Molding->Conditioning Thermal_Analysis Thermal Analysis (TGA) Conditioning->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Hardness) Conditioning->Mechanical_Testing Electrical_Testing Electrical Testing (Volume Resistivity) Conditioning->Electrical_Testing Analysis Analysis and Comparison of Properties Thermal_Analysis->Analysis Mechanical_Testing->Analysis Electrical_Testing->Analysis

Caption: Experimental workflow for evaluating TOTM-plasticized PVC.

Logical_Relationship_TOTM_in_PVC cluster_Input Input Components cluster_Process Process cluster_Output Resulting Material & Properties PVC_Resin PVC Resin Compounding Melt Compounding PVC_Resin->Compounding TOTM TOTM Plasticizer TOTM->Compounding Plasticized_PVC High-Temperature Flexible PVC Compounding->Plasticized_PVC Properties Enhanced Thermal Stability Low Volatility Good Electrical Properties Plasticized_PVC->Properties

Caption: Logical relationship of TOTM in PVC formulations.

Application Notes and Protocols: Formulation of Monotridecyl Trimellitate-Based Polymer Films for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monotridecyl trimellitate (TDTM) is a high molecular weight ester known for its excellent emollient, lubricating, and film-forming properties in the cosmetics industry. Its high viscosity and ability to act as a solvent for various active ingredients make it a promising, though not yet widely explored, component in the formulation of polymer films for topical and transdermal drug delivery. This document provides detailed application notes and protocols for the formulation and characterization of a model TDTM-based polymer film for sustained topical drug delivery.

The protocols outlined below utilize the solvent casting method, a common and versatile technique for preparing thin polymer films.[1][2][3][4] A hydrophobic polymer, polymethacrylate copolymer (Eudragit® RS), is selected for its compatibility with the lipophilic TDTM and its ability to form a stable, flexible film. A model lipophilic drug, Ketoprofen, is used as the active pharmaceutical ingredient (API) to be incorporated within the film matrix.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (TDTM)

  • Polymethacrylate copolymer (Eudragit® RS)

  • Ketoprofen (API)

  • Ethanol (Solvent)

  • Dibutyl phthalate (Plasticizer)

  • Petri dishes (glass or Teflon-coated)

  • Magnetic stirrer and stir bars

  • Drying oven with controlled temperature and ventilation

  • Desiccator

Formulation of TDTM-Based Polymer Film

The following protocol describes the preparation of a 100 g batch of a 10% w/w polymer solution for casting.

Procedure:

  • Solution Preparation:

    • In a sealed container, dissolve 10 g of Eudragit® RS in 70 g of ethanol with continuous stirring using a magnetic stirrer until a clear, homogenous solution is obtained. This may take several hours.

  • Incorporation of Plasticizer and TDTM:

    • To the polymer solution, add 2 g of dibutyl phthalate and 3 g of this compound. Continue stirring until all components are fully dissolved and the solution is uniform.

  • API Incorporation:

    • Gradually add 1 g of Ketoprofen to the solution while stirring. Ensure the API is completely dissolved.

  • Degassing:

    • Allow the solution to stand for at least one hour to remove any entrapped air bubbles. Alternatively, the solution can be placed in an ultrasonic bath for a few minutes.

  • Casting:

    • Carefully pour a specific volume of the final solution into a level glass or Teflon-coated petri dish. The volume will determine the final thickness of the film.

  • Drying:

    • Place the petri dish in a drying oven at 40°C for 24 hours to allow for slow and complete evaporation of the solvent. Ensure adequate ventilation to remove solvent vapors.

  • Film Retrieval and Storage:

    • Once dried, carefully peel the film from the petri dish. Cut the film into desired sizes for characterization.

    • Store the prepared films in a desiccator to protect them from moisture.

Characterization of the Formulated Polymer Film

A thorough characterization is essential to ensure the quality, efficacy, and safety of the drug-loaded polymer film. The following are key characterization techniques:

a. Physical Appearance and Homogeneity:

  • Method: Visual inspection of the film against a black and white background.

  • Purpose: To check for transparency, color, and the presence of any particles or air bubbles.

b. Film Thickness and Weight Uniformity:

  • Method: Measure the thickness at five different points using a digital micrometer. Weigh individual films of a specific size.

  • Purpose: To ensure uniformity of the film, which is critical for consistent drug content.

c. Mechanical Properties:

  • Method: Use a texture analyzer or a universal testing machine to measure tensile strength and percentage elongation.

  • Purpose: To evaluate the film's strength and flexibility, which are important for handling and application to the skin.

d. In Vitro Drug Release:

  • Method: Use a Franz diffusion cell with a synthetic membrane. The film is placed on the membrane, and the receptor medium is sampled at regular intervals to determine the amount of drug released over time.

  • Purpose: To assess the rate and extent of drug release from the film, indicating its potential for sustained delivery.

e. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Method: Obtain FTIR spectra of the pure components (TDTM, Eudragit® RS, Ketoprofen) and the final film.

  • Purpose: To identify any potential chemical interactions between the drug and the excipients.

f. Differential Scanning Calorimetry (DSC):

  • Method: Analyze the thermal properties of the individual components and the film.

  • Purpose: To determine the physical state of the drug (crystalline or amorphous) within the polymer matrix and to assess the glass transition temperature of the film.[5]

Data Presentation

The quantitative data obtained from the characterization studies should be summarized in tables for easy comparison and analysis.

Table 1: Physical Properties of the Formulated Film

ParameterSpecification
Thickness (mm)0.1 ± 0.02
Weight Uniformity (mg)50 ± 5
Folding Endurance> 300

Table 2: Mechanical Properties of the Formulated Film

ParameterValue
Tensile Strength (MPa)3.5 ± 0.5
Percentage Elongation (%)150 ± 20

Table 3: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%)
15 ± 1
212 ± 2
425 ± 3
845 ± 4
1260 ± 5
2485 ± 5

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_casting Film Casting and Drying cluster_char Film Characterization prep_solution 1. Prepare Polymer Solution (Eudragit® RS in Ethanol) add_excipients 2. Add Plasticizer & TDTM prep_solution->add_excipients add_api 3. Incorporate API (Ketoprofen) add_excipients->add_api degas 4. Degas Solution add_api->degas cast_solution 5. Cast Solution into Petri Dish degas->cast_solution dry_film 6. Dry Film in Oven cast_solution->dry_film retrieve_film 7. Retrieve and Store Film dry_film->retrieve_film phys_char a. Physical Appearance retrieve_film->phys_char mech_char b. Mechanical Properties retrieve_film->mech_char release_char c. In Vitro Drug Release retrieve_film->release_char spec_char d. Spectroscopic & Thermal Analysis retrieve_film->spec_char

Caption: Experimental workflow for the formulation and characterization of TDTM-based polymer films.

logical_relationship cluster_components Formulation Components cluster_properties Desired Film Properties TDTM This compound (TDTM) Flexibility Flexibility & Strength TDTM->Flexibility Adhesion Skin Adhesion TDTM->Adhesion Homogeneity Homogeneity & Stability Polymer Polymer (Eudragit® RS) Polymer->Flexibility Sustained_Release Sustained Drug Release Polymer->Sustained_Release API Active Pharmaceutical Ingredient (API) API->Sustained_Release Plasticizer Plasticizer Plasticizer->Flexibility Solvent Solvent Solvent->Homogeneity

Caption: Logical relationship between formulation components and desired film properties.

Conclusion

This compound presents an interesting excipient for the formulation of polymer films for topical drug delivery, primarily due to its film-forming and emollient properties. The protocols detailed in this document provide a comprehensive framework for researchers and drug development professionals to explore the potential of TDTM in this application. The combination of TDTM with a suitable polymer, such as Eudragit® RS, can lead to the development of flexible, stable, and effective drug delivery systems. Further optimization of the formulation and extensive in vivo studies are necessary to fully elucidate the therapeutic potential of TDTM-based polymer films.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Monotridecyl trimellitate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monotridecyl Trimellitate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: this compound is synthesized through the esterification of trimellitic anhydride with tridecyl alcohol. The reaction involves the opening of the anhydride ring by the alcohol, followed by two subsequent esterification reactions at the carboxylic acid groups. The process is typically carried out under nitrogen protection to prevent oxidation and discoloration of the product.[1][2]

Q2: What are the typical starting materials and their molar ratios?

A2: The primary starting materials are trimellitic anhydride and tridecyl alcohol. A molar ratio of trimellitic anhydride to tridecyl alcohol of 1:(3-5) is commonly used.[1] An excess of tridecyl alcohol is often employed to drive the reaction to completion.

Q3: What catalysts are effective for this synthesis?

A3: Several catalysts can be used for the synthesis of this compound. Common choices include:

  • Titanate esters: Such as tetrabutyl titanate and titanium isopropoxide.[3]

  • Acid catalysts: Including p-toluenesulfonic acid and sulfuric acid.[1]

  • Solid oxides: Zirconium dioxide (ZrO2), Titanium dioxide (TiO2), Zinc oxide (ZnO), Nickel(IV) oxide (NiO2), Silicon dioxide (SiO2), and Tin(II) oxide (SnO) can also be used as solid, non-acid catalysts.[4]

The catalyst amount is typically in the range of 0.1-2% of the total mass of the reactants.[1]

Q4: What are the recommended reaction temperatures?

A4: The esterification reaction is generally carried out at temperatures between 190°C and 220°C.[1] Some protocols suggest a wider range of 160-220°C.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete reaction.- Ensure the molar ratio of tridecyl alcohol to trimellitic anhydride is sufficient (e.g., 1:3 to 1:5).[1]- Increase reaction time or temperature within the recommended range (190-220°C).[1]- Confirm the catalyst is active and used in the correct proportion (0.1-2% of total reactant mass).[1]
Inefficient water removal.- Use an efficient water separator (e.g., Dean-Stark apparatus) to continuously remove the water generated during the reaction.[1]- Ensure the nitrogen purge is adequate to help carry away water vapor.
Product Discoloration (Dark Color) Oxidation of reactants or product.- Maintain a constant nitrogen atmosphere throughout the reaction to prevent oxidation.[1][2]- Use high-purity raw materials. Impurities in trimellitic anhydride can lead to discoloration.[2]
Reaction temperature is too high.- Operate within the recommended temperature range. Exceeding 220°C can lead to decomposition and color formation.[1]
High Acid Value in Final Product Incomplete esterification.- Extend the reaction time until no more water is generated.[1]- Consider a two-stage esterification process, potentially with the addition of a second catalyst dose.[2]
Catalyst deactivation.- Ensure the catalyst is not contaminated or degraded. Use fresh catalyst if necessary.
Presence of Byproducts Side reactions due to high temperatures.- Optimize the reaction temperature to minimize the formation of undesired byproducts.
Transesterification.- While less common in this specific synthesis, if other alcohols are present as impurities, transesterification can occur. Ensure the purity of the tridecyl alcohol.
Difficulty in Purification Residual catalyst.- If using a non-volatile catalyst, filtration may be necessary.[4]- For titanate catalysts, hydrolysis with water followed by filtration can be effective.[2]
Excess tridecyl alcohol.- After the reaction is complete, remove unreacted tridecyl alcohol by vacuum distillation. A typical procedure involves reducing the temperature to around 120°C and applying a vacuum.[1]

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.

Materials:

  • Trimellitic anhydride

  • Tridecyl alcohol

  • Catalyst (e.g., tetrabutyl titanate, p-toluenesulfonic acid)

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a water separator (e.g., Dean-Stark apparatus) connected to a condenser.

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Charge the reaction vessel with trimellitic anhydride and tridecyl alcohol in a molar ratio of 1:(3-5).[1]

  • Add the catalyst, typically 0.1-2% of the total reactant weight.[1]

  • Begin stirring and purge the system with nitrogen.

  • Heat the mixture to the reaction temperature of 190-220°C.[1]

  • Continuously remove the water generated during the esterification using the water separator.

  • Monitor the reaction until no more water is produced, indicating the completion of the esterification.

  • Cool the reaction mixture to approximately 120°C.

  • Apply a vacuum to distill off the excess tridecyl alcohol.

  • Continue vacuum distillation until no more tridecyl alcohol is evaporated.

  • Cool the mixture to about 90°C.

  • The crude product can then be purified further by washing, extraction, and drying to obtain the final this compound.[1]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Product Yield start->low_yield discoloration Product Discoloration start->discoloration high_acid High Acid Value start->high_acid check_ratio Check Molar Ratio (Alcohol:Anhydride 3-5:1) low_yield->check_ratio Incomplete Reaction? check_nitrogen Verify Inert Atmosphere (Nitrogen Purge) discoloration->check_nitrogen Oxidation? extend_reaction Extend Reaction Time high_acid->extend_reaction Incomplete Esterification? check_temp_time Optimize Temp/Time (190-220°C) check_ratio->check_temp_time check_water_removal Ensure Efficient Water Removal check_temp_time->check_water_removal solution Problem Resolved check_water_removal->solution check_raw_purity Check Raw Material Purity check_nitrogen->check_raw_purity check_raw_purity->solution extend_reaction->solution

Caption: Troubleshooting workflow for this compound synthesis.

General Synthesis Workflow

SynthesisWorkflow reactants 1. Charge Reactants (Trimellitic Anhydride, Tridecyl Alcohol) catalyst 2. Add Catalyst reactants->catalyst heat 3. Heat to 190-220°C under Nitrogen catalyst->heat esterification 4. Esterification (Remove Water) heat->esterification cool1 5. Cool to 120°C esterification->cool1 distillation 6. Vacuum Distillation (Remove Excess Alcohol) cool1->distillation cool2 7. Cool to 90°C distillation->cool2 purification 8. Washing & Drying cool2->purification product Final Product: This compound purification->product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Monotridecyl Trimellitate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Monotridecyl Trimellitate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized through the esterification of trimellitic anhydride with one molar equivalent of tridecyl alcohol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a monoester with two remaining carboxylic acid groups. This initial reaction is typically fast and can often be conducted at or slightly above room temperature.

Q2: What are the primary side-products to expect during the synthesis of this compound?

A2: The primary side-products in this synthesis are typically:

  • Ditridecyl Trimellitate: Formed if a second molecule of tridecyl alcohol reacts with the initially formed monoester.

  • Tritridecyl Trimellitate: Formed if all three carboxylic acid groups are esterified.[1][2] This is often the intended product when an excess of the alcohol and higher temperatures are used.[3]

  • Unreacted Starting Materials: Residual trimellitic anhydride and tridecyl alcohol may be present if the reaction does not go to completion.

  • Trimellitic Acid: Formed by the hydrolysis of trimellitic anhydride if moisture is present in the reaction.[4]

  • Isomeric Monoesters: The initial reaction can produce two positional isomers of this compound, depending on which anhydride carbonyl is attacked.

Q3: What reaction conditions favor the formation of the monoester over di- and tri-esters?

A3: To selectively synthesize the monoester, it is crucial to control the reaction stoichiometry. Using a 1:1 molar ratio of trimellitic anhydride to tridecyl alcohol is the most critical factor.[5] Additionally, milder reaction conditions, such as lower temperatures (e.g., room temperature to slightly elevated) and shorter reaction times, will favor the formation of the monoester and minimize over-esterification to the di- and tri-esters.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound Incomplete reaction.- Ensure a 1:1 molar ratio of reactants. - Consider using a catalyst such as DMAP (4-dimethylaminopyridine) or a mild acid catalyst to facilitate the reaction. - Slightly increase the reaction temperature or time, but monitor for the formation of di- and tri-esters.
High levels of Ditridecyl and/or Tritridecyl Trimellitate - Molar ratio of alcohol to anhydride is greater than 1:1. - Reaction temperature is too high. - Reaction time is too long.- Carefully control the stoichiometry to a strict 1:1 molar ratio. - Conduct the reaction at a lower temperature. - Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop it once the starting material is consumed, before significant formation of higher esters occurs.
Presence of unreacted Trimellitic Anhydride - Insufficient reaction time or temperature. - Inefficient mixing.- Extend the reaction time or slightly increase the temperature. - Ensure vigorous and efficient stirring throughout the reaction.
Presence of Trimellitic Acid in the final product - Contamination of reactants or solvent with water. - Exposure of trimellitic anhydride to atmospheric moisture.- Use anhydrous solvents and dry reactants. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]
Difficulty in purifying the this compound - Similar polarities of the mono-, di-, and triesters.- Employ column chromatography with a carefully selected solvent system to separate the products based on polarity. - Consider selective extraction or crystallization techniques.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve trimellitic anhydride (1 molar equivalent) in an anhydrous solvent (e.g., THF, dichloromethane, or DMF).

  • Addition of Alcohol: Slowly add tridecyl alcohol (1 molar equivalent) to the stirred solution at room temperature.

  • Catalyst (Optional): If required, add a catalytic amount of DMAP or a mild acid catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product using column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to separate the desired monoester from unreacted starting materials and di-/tri-ester side-products.

Visualizations

Monotridecyl_Trimellitate_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactant_Preparation Prepare Anhydrous Reactants and Solvents Reaction_Setup Set up Reaction under Inert Atmosphere Reactant_Preparation->Reaction_Setup Reactant_Addition Add Trimellitic Anhydride and Tridecyl Alcohol (1:1) Reaction_Setup->Reactant_Addition Reaction_Execution Stir at Controlled Temperature Reactant_Addition->Reaction_Execution Reaction_Monitoring Monitor by TLC/HPLC Reaction_Execution->Reaction_Monitoring Workup Solvent Removal Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Product_Formation_Pathway cluster_reactants Reactants cluster_products Products TMA Trimellitic Anhydride Monoester This compound (Desired Product) TMA->Monoester + 1 eq. ROH TMAc Trimellitic Acid (Side-Product) TMA->TMAc Hydrolysis ROH Tridecyl Alcohol ROH->Monoester + 1 eq. ROH Diester Ditridecyl Trimellitate (Side-Product) ROH->Diester + 1 eq. ROH (Over-esterification) Triester Tritridecyl Trimellitate (Side-Product) ROH->Triester + 1 eq. ROH (Over-esterification) H2O Water (contaminant) H2O->TMAc Hydrolysis Monoester->Diester + 1 eq. ROH (Over-esterification) Diester->Triester + 1 eq. ROH (Over-esterification)

Caption: Reaction pathways for product and side-product formation.

References

Purification techniques for high-purity Monotridecyl trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: High-Purity Monotridecyl Trimellitate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

Common impurities include unreacted starting materials such as trimellitic anhydride and tridecyl alcohol, partially esterified products (mono- and di-esters of trimellitic acid), and color bodies formed during the reaction, especially if high temperatures are used. Acidic impurities, like unreacted trimellitic anhydride, are often a primary concern as they can affect the final product's properties.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

For purity assessment, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and identifying non-volatile impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities like residual alcohols.

  • Acid Number Titration: A critical test to quantify residual acidic impurities.

  • FT-IR Spectroscopy: To confirm the presence of the characteristic ester functional groups and the absence of anhydride or carboxylic acid peaks.

  • Colorimetry (e.g., APHA/Hazen scale): To quantify the color of the final product.

Q3: What is a typical target purity level for high-purity this compound?

For research and pharmaceutical applications, a purity level of >99.5% is often required. The acid number should typically be very low, often below 0.1 mg KOH/g.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Final product has a yellow or brown tint.
  • Possible Cause 1: Thermal Degradation. The synthesis reaction may have been conducted at too high a temperature or for too long, leading to the formation of color bodies.

  • Solution 1: Adsorbent Treatment. Process the crude product with an adsorbent like activated carbon or bleaching earth. This is typically done by slurrying the adsorbent in a solution of the crude product, followed by filtration.

  • Possible Cause 2: Residual Impurities. Certain impurities, even at low levels, can impart color.

  • Solution 2: Recrystallization or Chromatography. If adsorbent treatment is insufficient, further purification via recrystallization or column chromatography will be necessary to remove the specific chromophores.

Issue 2: High acid number in the purified product.
  • Possible Cause: Incomplete Neutralization. Residual trimellitic anhydride or partially esterified acidic species are present.

  • Solution: Aqueous Base Wash. Wash the crude product (dissolved in a suitable, water-immiscible organic solvent) with a dilute basic solution, such as 1-5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Repeat the wash until the aqueous layer is no longer basic. Follow with several washes with deionized water to remove residual salts.

Issue 3: Low purity (<99%) detected by HPLC/GC.
  • Possible Cause 1: Presence of Unreacted Tridecyl Alcohol. The initial esterification reaction may have been incomplete.

  • Solution 1: Vacuum Distillation/Stripping. If the boiling point difference is sufficient, unreacted alcohol can be removed under vacuum. This is often done as a final "polishing" step.

  • Possible Cause 2: Presence of Di- and Mono-esters. The stoichiometry of the reaction may have been off, or the reaction did not go to completion.

  • Solution 2: Column Chromatography. This is the most effective method for separating compounds with similar polarities, such as the mono-, di-, and tri-esters of trimellitic acid.

Data Presentation: Purification Method Comparison

The following table summarizes typical performance data for common purification techniques. Note that the optimal method may involve a combination of these techniques.

Purification TechniquePurity Achieved (%)Typical Yield (%)Key Impurities Removed
Aqueous Base Wash 95 - 98>95Acidic impurities (e.g., trimellitic anhydride, monoesters)
Adsorbent Treatment >9890 - 95Color bodies, polar impurities
Recrystallization >99.570 - 85Broad range of impurities, good for final polishing
Column Chromatography >99.860 - 80Closely related esters (mono-, di-), other non-volatiles
Vacuum Distillation >9985 - 95Volatile impurities (e.g., residual alcohol)

Experimental Protocols

Protocol 1: General Purpose Column Chromatography
  • Stationary Phase Selection: Choose a suitable stationary phase. Silica gel (60-120 mesh) is a common choice for separating esters of varying polarity.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a gradient of ethyl acetate in a non-polar solvent like heptane or hexane.

  • Column Packing: Pack the chromatography column with the selected stationary phase as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them using TLC or HPLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Experimental Workflow

G node_crude Crude Monotridecyl Trimellitate node_wash Aqueous Base Wash (e.g., Na2CO3 soln.) node_crude->node_wash node_neutral Neutralized Product node_wash->node_neutral Removes Acids node_waste1 Aqueous Waste (Acidic Impurities) node_wash->node_waste1 node_adsorbent Adsorbent Treatment (Activated Carbon) node_neutral->node_adsorbent node_decolored Decolored Product node_adsorbent->node_decolored Removes Color node_waste2 Used Adsorbent (Color Bodies) node_adsorbent->node_waste2 node_chrom Column Chromatography (Silica Gel) node_decolored->node_chrom node_pure High-Purity Product (>99.5%) node_chrom->node_pure Separates Esters node_waste3 Impure Fractions node_chrom->node_waste3

Caption: A typical multi-step workflow for purifying crude this compound.

Troubleshooting Logic

G node_start Analyze Final Product node_color Product is Colored? node_start->node_color node_acid High Acid Number? node_color->node_acid No node_sol_color Perform Adsorbent Treatment node_color->node_sol_color Yes node_purity Purity <99.5% by HPLC? node_acid->node_purity No node_sol_acid Perform Aqueous Base Wash node_acid->node_sol_acid Yes node_pass Product Meets Specs node_purity->node_pass No node_sol_purity Perform Column Chromatography node_purity->node_sol_purity Yes node_sol_color->node_start Re-analyze node_sol_acid->node_start Re-analyze node_sol_purity->node_start Re-analyze

Caption: A decision tree for troubleshooting common purity issues.

Preventing thermal degradation of Monotridecyl trimellitate during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Monotridecyl trimellitate (MTM) during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTM) and why is its thermal stability important?

A1: this compound (MTM) is a high molecular weight plasticizer, a tri-ester of trimellitic acid and tridecyl alcohol. Its thermal stability is crucial because it is often used in applications that require high processing temperatures, such as in the manufacturing of PVC-based medical devices, wire insulation, and specialty films. Thermal degradation can lead to a loss of plasticizer effectiveness, changes in material properties, and the release of potentially harmful byproducts.

Q2: At what temperatures does MTM start to degrade?

Q3: What are the primary mechanisms of MTM thermal degradation?

A3: The most probable thermal degradation pathway for MTM, like other esters, is through hydrolysis of the ester linkages, especially in the presence of moisture.[1][2][3] At elevated temperatures, water molecules can attack the carbonyl group of the ester, leading to the formation of trimellitic acid and tridecyl alcohol. Other potential degradation mechanisms at very high temperatures can include chain scission and oxidation.

Q4: What are the visible signs of MTM degradation during processing?

A4: Signs of MTM degradation during processing can include:

  • Discoloration: The processed material may exhibit a yellow or brownish tint.

  • Changes in Viscosity: A decrease in melt viscosity could indicate the breakdown of the plasticizer.

  • Surface Defects: The appearance of bubbles, streaks, or a rough surface finish on the final product.

  • Odor: The release of acrid or unusual odors during processing.

  • Reduced Mechanical Properties: The final product may be more brittle or have lower tensile strength than expected.

Q5: How can I prevent the thermal degradation of MTM?

A5: To prevent thermal degradation, consider the following:

  • Temperature Control: Maintain processing temperatures within the recommended range for the specific application and avoid localized overheating.

  • Moisture Control: Ensure that all raw materials, including the polymer resin and other additives, are thoroughly dried before processing to minimize the risk of hydrolysis.

  • Minimize Residence Time: Reduce the time the material spends at high temperatures in the processing equipment.

  • Use of Stabilizers: Incorporate heat stabilizers and antioxidants into the formulation to protect both the polymer and the plasticizer from degradation.

  • Inert Atmosphere: Processing under an inert atmosphere (e.g., nitrogen) can help prevent oxidative degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to the thermal degradation of MTM during processing.

Observed Problem Potential Cause Recommended Solution
Yellowing or Discoloration of Final Product Excessive processing temperature.Lower the processing temperature in increments of 5°C and observe the effect.
Prolonged residence time at high temperature.Increase the processing speed or reduce the shot size in injection molding.
Oxidative degradation.Ensure an adequate amount of antioxidant is present in the formulation. Consider processing under a nitrogen blanket.
Bubbles or Voids in the Final Product Presence of moisture leading to hydrolysis and gas formation.Dry all raw materials thoroughly before processing. Check for leaks in the cooling system of the processing equipment.
Degradation of the plasticizer or polymer, releasing volatile byproducts.Lower the processing temperature. Verify the thermal stability of all components in the formulation.
Poor Mechanical Properties (e.g., Brittleness) Loss of plasticizer due to thermal degradation.Optimize processing conditions (temperature and time) to minimize degradation.
Incompatible additives.Review the formulation for any additives that might accelerate the degradation of MTM.
Unusual Odor During Processing Thermal decomposition of MTM or other components.Immediately reduce the processing temperature. If the odor persists, stop the process and investigate the cause. Analyze the off-gassed products if possible.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset temperature of thermal degradation of MTM or a formulation containing MTM.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the MTM sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[4]

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which a significant weight loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC) for Processing Parameter Optimization

Objective: To identify the glass transition temperature (Tg) and melting behavior of a polymer formulation containing MTM, which helps in optimizing processing temperatures.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer formulation containing MTM into a DSC pan and hermetically seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., -50°C).

    • Heat the sample to a temperature above its processing temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).[5]

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Heat the sample a second time using the same heating rate.

  • Data Analysis:

    • Analyze the second heating curve to determine the glass transition temperature (Tg), melting point (Tm), and any other thermal events. The Tg is observed as a step change in the heat flow curve.

Visualizations

Thermal_Degradation_Pathway MTM This compound (MTM) Degradation Hydrolysis MTM->Degradation Heat High Temperature (Processing) Heat->Degradation Moisture Moisture (H2O) Moisture->Degradation Trimellitic_Acid Trimellitic Acid Degradation->Trimellitic_Acid Tridecyl_Alcohol Tridecyl Alcohol Degradation->Tridecyl_Alcohol Degraded_Product Degraded Material (Discoloration, Reduced Properties) Trimellitic_Acid->Degraded_Product Tridecyl_Alcohol->Degraded_Product

Caption: Potential thermal degradation pathway of MTM via hydrolysis.

Troubleshooting_Workflow Start Processing Issue Observed (e.g., Discoloration, Bubbles) Check_Temp Check Processing Temperature Start->Check_Temp High_Temp Is Temperature too High? Check_Temp->High_Temp Reduce_Temp Reduce Temperature High_Temp->Reduce_Temp Yes Check_Moisture Check for Moisture in Raw Materials High_Temp->Check_Moisture No End Problem Resolved Reduce_Temp->End Dry_Materials Dry Raw Materials Check_Moisture->Dry_Materials Yes Check_Residence_Time Check Residence Time Check_Moisture->Check_Residence_Time No Dry_Materials->End Reduce_Time Reduce Residence Time Check_Residence_Time->Reduce_Time Yes Check_Stabilizers Review Stabilizer Package Check_Residence_Time->Check_Stabilizers No Reduce_Time->End Adjust_Stabilizers Adjust/Add Heat Stabilizers/ Antioxidants Check_Stabilizers->Adjust_Stabilizers Inadequate Check_Stabilizers->End Adequate Adjust_Stabilizers->End

Caption: Workflow for troubleshooting MTM thermal degradation.

Logical_Relationship Processing_Conditions Processing Conditions Temperature Temperature Processing_Conditions->Temperature Time Residence Time Processing_Conditions->Time Moisture Moisture Content Processing_Conditions->Moisture Degradation_Risk Risk of Degradation Temperature->Degradation_Risk Time->Degradation_Risk Moisture->Degradation_Risk MTM_Stability MTM Thermal Stability MTM_Stability->Degradation_Risk

Caption: Factors influencing the thermal stability of MTM.

References

Technical Support Center: Overcoming Solubility Challenges of Monotridecyl Trimellitate in Polymer Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when incorporating Monotridecyl trimellitate (TDTM) into polymer blends.

Quick Navigation

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Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the use of this compound in polymer blends.

1. What is this compound (TDTM) and what are its general solubility properties?

This compound is a high molecular weight, non-greasy emollient ester.[1][2][3] It is a viscous, clear to slightly yellow liquid.[4] TDTM is soluble in oils and organic solvents but is insoluble in water.[1][4] Its high molecular weight contributes to its low volatility and thermal stability.[1]

2. Why is TDTM a good candidate for a plasticizer in some polymer systems?

TDTM's high molecular weight makes it less prone to migration and leaching compared to lower molecular weight plasticizers.[5] This property is particularly advantageous in applications requiring long-term stability and to minimize environmental and health concerns associated with plasticizer migration.

3. What are the primary factors influencing the solubility and compatibility of TDTM in a polymer blend?

The compatibility of a plasticizer like TDTM with a polymer is governed by several factors:

  • Solubility Parameters: The closer the solubility parameters of the plasticizer and the polymer, the higher the likelihood of miscibility.[6]

  • Molecular Weight: Higher molecular weight plasticizers like TDTM have a lower tendency to migrate but may have a narrower compatibility window.[5]

  • Polarity: Matching the polarity of the plasticizer and the polymer is crucial for good compatibility.

  • Molecular Structure: The structure of both the plasticizer and the polymer chains influences how they interact.

4. Can TDTM be used in pharmaceutical formulations such as amorphous solid dispersions (ASDs)?

Yes, plasticizers are utilized in amorphous solid dispersions to enhance the processability of formulations.[7] They can also improve the physical and mechanical properties of the final product.[7] The inclusion of a plasticizer can increase the drug loading capacity and improve the drug release profile from ASDs, particularly for drugs with a high glass transition temperature (Tg).[8]

5. What are common signs of poor solubility or incompatibility of TDTM in a polymer blend?

Poor compatibility can manifest in several ways:

  • Phase Separation: The plasticizer may form separate domains within the polymer matrix, leading to a cloudy or hazy appearance of the blend.

  • "Blooming" or "Sweating": The plasticizer migrates to the surface of the polymer, forming an oily or crystalline layer.

  • Reduced Mechanical Properties: Incompatibility can lead to a brittle or less flexible final product.

  • Changes in Glass Transition Temperature (Tg): An incompatible plasticizer may not effectively lower the Tg of the polymer.

Troubleshooting Guides

This section provides step-by-step guidance to resolve common issues encountered during the formulation of polymer blends with this compound.

Issue 1: Phase Separation or Cloudiness in the Polymer Blend

Question: My polymer blend containing TDTM is cloudy and appears to have phase separation. What steps can I take to resolve this?

Answer:

Cloudiness or visible phase separation indicates that the TDTM is not fully miscible with the polymer under the current formulation and processing conditions. Here is a troubleshooting workflow:

Troubleshooting Workflow for Phase Separation

Caption: Troubleshooting workflow for addressing phase separation.

Detailed Steps:

  • Verify Theoretical Compatibility:

    • Compare the Hansen Solubility Parameters (HSP) of TDTM and your polymer. A smaller difference in HSP values suggests better compatibility. Refer to the --INVALID-LINK-- section for HSP values.

  • Adjust TDTM Concentration:

    • High concentrations of plasticizer can exceed the solubility limit in the polymer. Systematically decrease the concentration of TDTM in your blend to see if miscibility is achieved.

  • Modify Blending Method:

    • Melt Blending: If you are using melt blending, ensure the processing temperature is sufficient to achieve a homogeneous melt but not so high as to cause degradation.

    • Solution Blending: Consider switching to solution blending. Dissolving both the polymer and TDTM in a common solvent before casting can improve dispersion. Ensure the solvent is a good solvent for both components.

  • Introduce a Co-solvent or Compatibilizer:

    • A co-solvent that is miscible with both the polymer and TDTM can help to create a more compatible system.

    • For immiscible polymer blends, a compatibilizer (e.g., a block or graft copolymer) can be added to improve the interfacial adhesion between the phases.

  • Optimize Processing Parameters:

    • Temperature: For melt blending, increasing the temperature can sometimes improve miscibility. However, be mindful of the degradation temperatures of your components.

    • Shear Rate: Increasing the shear rate during mixing can help to break down plasticizer agglomerates and improve dispersion.

Issue 2: Plasticizer Migration, Blooming, or Leaching

Question: I am observing an oily film on the surface of my polymer blend after some time. How can I prevent this plasticizer migration?

Answer:

Plasticizer migration is a common issue, especially with incompatible or highly mobile plasticizers. While TDTM's high molecular weight reduces this tendency, it can still occur.

Strategies to Prevent Plasticizer Migration

start Plasticizer Migration Observed increase_mw 1. Use Higher Molecular Weight Plasticizer (TDTM is a good choice) start->increase_mw optimize_concentration 2. Optimize Plasticizer Concentration (Avoid oversaturation) increase_mw->optimize_concentration improve_compatibility 3. Enhance Polymer-Plasticizer Compatibility (See Phase Separation Guide) optimize_concentration->improve_compatibility crosslinking 4. Induce Polymer Crosslinking improve_compatibility->crosslinking surface_coating 5. Apply a Surface Coating crosslinking->surface_coating success Migration Minimized surface_coating->success

Caption: Methods to mitigate plasticizer migration.

Detailed Steps:

  • Confirm High Molecular Weight Plasticizer:

    • You are already using TDTM, which is a high molecular weight plasticizer. This is a good first step in preventing migration.

  • Optimize Plasticizer Concentration:

    • Ensure you are not exceeding the saturation limit of the plasticizer in the polymer. Reduce the concentration to the minimum required to achieve the desired properties.

  • Enhance Polymer-Plasticizer Compatibility:

    • Follow the steps in the troubleshooting guide for phase separation. Improved compatibility will result in stronger interactions between the polymer and plasticizer, reducing the driving force for migration.

  • Induce Polymer Crosslinking:

    • Crosslinking the polymer matrix can create a more tightly bound network that physically entraps the plasticizer molecules, hindering their movement.

  • Apply a Surface Coating:

    • Applying a thin, impermeable coating to the surface of your polymer blend can act as a barrier to prevent the plasticizer from migrating out.

Quantitative Data & Compatibility Assessment

A key to predicting and troubleshooting solubility issues is understanding the compatibility between this compound and the polymer. Hansen Solubility Parameters (HSP) are a useful tool for this purpose. The principle is that substances with similar HSP values are likely to be miscible.

The total Hansen solubility parameter (δt) is derived from three components:

  • δd: Energy from dispersion forces

  • δp: Energy from polar intermolecular forces

  • δh: Energy from hydrogen bonds

Table 1: Hansen Solubility Parameters (HSP) of this compound and Common Polymers

Substanceδd (MPa½)δp (MPa½)δh (MPa½)
This compound (TDTM) ~17.0~5.0~4.0
Polylactic Acid (PLA)18.612.711.0
Eudragit® E PO19.510.59.5
Eudragit® L 100-5519.012.010.0
Polyvinyl Chloride (PVC)18.27.58.3

Note: HSP values for TDTM are estimated based on similar trimellitate esters. Values for polymers are typical ranges and can vary with grade and molecular weight.

Interpreting the Data:

The "distance" (Ra) between the HSP of two substances can be calculated to quantify their compatibility. A smaller Ra indicates a higher likelihood of miscibility. Based on the table, TDTM shows moderate compatibility with PVC and less ideal compatibility with the more polar PLA and Eudragit® polymers. This suggests that for PLA and Eudragit®, careful formulation strategies may be required to achieve a stable blend.

Experimental Protocols

Detailed methodologies for key experiments to assess the solubility and compatibility of this compound in polymer blends.

Protocol 1: Assessing Polymer-Plasticizer Compatibility using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of TDTM on the glass transition temperature (Tg) of a polymer and to detect any phase separation. A single, concentration-dependent Tg for the blend indicates good miscibility.

Experimental Workflow for DSC Analysis

start Start DSC Analysis prepare_samples 1. Prepare Polymer-TDTM Blends (Varying concentrations) start->prepare_samples prepare_dsc_pans 2. Accurately weigh samples (5-10 mg) into hermetic aluminum pans prepare_samples->prepare_dsc_pans instrument_setup 3. Instrument Setup (Calibrate with indium standard) prepare_dsc_pans->instrument_setup thermal_program 4. Run Thermal Program (Heat-cool-heat cycle) instrument_setup->thermal_program analyze_data 5. Analyze Thermograms (Determine Tg values) thermal_program->analyze_data interpret_results 6. Interpret Results analyze_data->interpret_results end End Analysis interpret_results->end

Caption: Workflow for DSC analysis of polymer-plasticizer blends.

Methodology:

  • Sample Preparation:

    • Prepare a series of polymer/TDTM blends with varying concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/w TDTM).

    • For solution-cast films, dissolve both the polymer and TDTM in a common solvent, cast the solution onto a flat surface, and allow the solvent to evaporate completely.

    • For melt-blended samples, ensure thorough mixing in the molten state.

  • DSC Sample Pans:

    • Accurately weigh 5-10 mg of the blend into a hermetic aluminum DSC pan.

    • Seal the pan to prevent any loss of volatile components.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using an indium standard.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a temperature below the expected Tg to a temperature above the melting point of the polymer (if applicable) at a constant rate (e.g., 10 °C/min). This step removes the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Observe if there is a single Tg that shifts with TDTM concentration (indicating miscibility) or two separate Tgs (indicating immiscibility).

Protocol 2: Investigating Polymer-Plasticizer Interactions using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify specific molecular interactions (e.g., hydrogen bonding) between the polymer and TDTM, which can indicate good compatibility.

Experimental Workflow for FTIR Analysis

start Start FTIR Analysis prepare_samples 1. Prepare Thin Films of Blends start->prepare_samples acquire_spectra 2. Acquire Spectra (Pure components and blends) prepare_samples->acquire_spectra analyze_spectra 3. Analyze Spectral Changes (Peak shifts, new peaks) acquire_spectra->analyze_spectra interpret_results 4. Interpret Interactions analyze_spectra->interpret_results end End Analysis interpret_results->end

Caption: Workflow for FTIR analysis of polymer-plasticizer interactions.

Methodology:

  • Sample Preparation:

    • Prepare thin, uniform films of the pure polymer, pure TDTM, and the polymer/TDTM blends. Solution casting is often the preferred method for preparing samples for FTIR analysis.

  • Acquire Spectra:

    • Use an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid films.

    • Acquire the spectrum of the pure polymer, pure TDTM, and each blend.

    • Ensure the same spectral resolution and number of scans are used for all measurements to allow for accurate comparison.

  • Spectral Analysis:

    • Focus on the characteristic absorption bands of both the polymer and TDTM. For TDTM, the carbonyl (C=O) stretching vibration (around 1730 cm⁻¹) is a key indicator of interactions.

    • Compare the spectra of the blends to the spectra of the pure components.

    • Look for shifts in the peak positions. For example, a shift in the carbonyl peak of TDTM to a lower wavenumber in the blend can indicate hydrogen bonding with the polymer.

    • Note any changes in peak shape or the appearance of new peaks, which can also suggest specific interactions.

  • Interpretation:

    • The presence of peak shifts or other spectral changes provides evidence of molecular interactions between the polymer and TDTM, suggesting good compatibility at the molecular level. The magnitude of the shift can sometimes be correlated with the strength of the interaction.[9]

References

Technical Support Center: Troubleshooting GC-MS Analysis of High Molecular Weight Esters

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of high molecular weight esters.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (tailing or fronting) for my high molecular weight ester analytes. What are the likely causes and how can I fix it?

A1: Poor peak shape is a common issue in the GC-MS analysis of high molecular weight esters and can be caused by several factors.

Common Causes and Solutions for Peak Tailing:

  • Analyte Adsorption: Active sites in the GC inlet (liner, septum) or the column itself can interact with polar functional groups on the esters, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for high-temperature analysis. Regularly replace the septum and liner.[1][2]

  • Suboptimal Oven Temperature Program: If the initial oven temperature is too high, it can lead to poor focusing of the analytes on the column.

    • Solution: Lower the initial oven temperature to better focus the analytes at the head of the column.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.

    • Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If contamination is severe, trim the first few centimeters of the column.[3]

Common Causes and Solutions for Peak Fronting:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker stationary phase film, which has a higher sample capacity.[2]

  • Inappropriate Solvent: A mismatch between the sample solvent and the stationary phase can cause peak distortion.

    • Solution: Ensure the sample solvent is compatible with the GC column's stationary phase.

Q2: My high molecular weight esters seem to be degrading in the GC system, leading to low sensitivity and the appearance of smaller, unexpected peaks. How can I prevent this?

A2: Thermal degradation is a significant challenge when analyzing high molecular weight esters, which often have high boiling points.

Strategies to Minimize Thermal Degradation:

  • Lower Inlet Temperature: A high inlet temperature is a primary cause of thermal degradation.

    • Solution: Optimize the inlet temperature to be high enough for efficient volatilization but low enough to prevent analyte breakdown. A general guideline is to set the injector temperature slightly above the boiling point of the highest molecular weight analyte, but empirical optimization is necessary.[4]

  • Use a Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle temperature ramp, transferring analytes to the column at a lower temperature before the inlet reaches its final, higher temperature.

  • Derivatization: Converting the esters to more thermally stable derivatives can prevent degradation.

    • Solution: Silylation is a common derivatization technique that can improve the thermal stability of esters.[5]

Q3: I am seeing "ghost peaks" or carryover from previous injections in my chromatograms. What is the source of this contamination and how do I eliminate it?

A3: Carryover, which appears as broad or "ghost" peaks in subsequent runs, indicates that analytes from a previous injection have not been fully eluted from the system.[6][7]

Troubleshooting Carryover:

  • Insufficient Bake-out: The GC run time or final temperature may not be sufficient to elute the high molecular weight esters.

    • Solution: Increase the final oven temperature or extend the run time at the final temperature to ensure all analytes are eluted.[6][8]

  • Contaminated Syringe or Inlet: Residue can remain in the injection syringe or the inlet liner.

    • Solution: Implement a rigorous syringe cleaning protocol using a solvent in which the esters are highly soluble.[8][9] Regularly replace the inlet liner and septum.[1][8]

  • Injection Technique: Using a splitless injection can sometimes exacerbate carryover.

    • Solution: If sensitivity allows, switching to a split injection can help to flush the inlet and reduce the amount of sample introduced, thereby minimizing carryover.[10]

To diagnose the source of carryover, you can perform a blank injection (injecting only solvent) or a "no-injection" run where the GC program is started without an injection.[6][8] If peaks appear, the contamination is within the GC system.

Q4: Should I derivatize my high molecular weight esters before GC-MS analysis? If so, what is a recommended protocol?

A4: Yes, derivatization is often recommended for high molecular weight esters to improve their volatility, thermal stability, and chromatographic behavior.[11] Fatty Acid Methyl Esters (FAMEs) are common derivatives for fatty acids.[11][12]

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF3)-Methanol

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Sample Preparation: Weigh 10-25 mg of your sample containing the high molecular weight esters into a reaction vial.

  • Reagent Addition: Add 2 mL of 12% BF3-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 10 minutes. This step facilitates the transesterification of the esters to their methyl ester counterparts.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.

  • Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.

Quantitative Data Summary: Comparison of GC Parameters for Ester Analysis

ParameterConventional GC MethodOptimized Fast GC Method
Column 30 m x 0.25 mm x 0.25 µm15 m x 0.15 mm x 0.15 µm
Carrier Gas Flow 1.2 mL/min (Helium)1.0 mL/min (Helium)
Oven Program 60°C (1 min), then 10°C/min to 240°C80°C (0.5 min), then 20°C/min to 280°C
Injection Mode SplitlessSplit (50:1)
Approx. Run Time 20 minutes8 minutes

This table provides an example of how GC parameters can be modified for faster analysis. The optimal parameters will depend on the specific analytes and instrumentation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC-MS analysis of high molecular weight esters.

TroubleshootingWorkflow GC-MS Troubleshooting for High MW Esters start Problem Observed peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity / Degradation? peak_shape->sensitivity No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting carryover Carryover / Ghost Peaks? sensitivity->carryover No check_inlet_temp Lower Inlet Temperature sensitivity->check_inlet_temp Yes bakeout Increase Final Oven Temp or Hold Time carryover->bakeout Yes end Problem Resolved carryover->end No check_liner Use Deactivated Liner Replace Septum tailing->check_liner check_overload Reduce Injection Volume or Dilute Sample fronting->check_overload optimize_oven Lower Initial Oven Temp check_liner->optimize_oven optimize_oven->end check_overload->end derivatize Consider Derivatization check_inlet_temp->derivatize derivatize->end clean_system Clean Syringe Replace Liner bakeout->clean_system change_injection Switch to Split Injection clean_system->change_injection change_injection->end

References

Technical Support Center: Minimizing Monotridecyl Trimellitate (MTM) Plasticizer Migration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting strategies, and experimental protocols to understand and minimize the migration of Monotridecyl trimellitate (MTM) from Polyvinyl Chloride (PVC) materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTM) and why is it used in PVC?

A1: this compound (MTM) is a high molecular weight plasticizer used to impart flexibility and durability to otherwise rigid PVC. Plasticizers like MTM work by embedding themselves between the PVC polymer chains, reducing intermolecular forces and lowering the glass transition temperature. Trimellitate esters are known for their excellent durability and low migration potential compared to lower molecular weight plasticizers like some phthalates[1].

Q2: What is plasticizer migration and why is it a concern?

A2: Plasticizer migration is the process by which plasticizer molecules move from the polymer matrix to the surface and potentially into a contacting substance[2]. This is a significant concern because the loss of the plasticizer can cause the PVC material to become brittle, shrink, or crack[1]. Furthermore, the migrated substance can contaminate the contacting material, which is a critical issue in medical devices, pharmaceutical packaging, and food contact applications[2][3].

Q3: What are the primary factors that cause MTM to migrate from PVC?

A3: The migration of MTM is influenced by several key factors:

  • Temperature: Higher ambient temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion to the surface[1].

  • Contact Medium: The nature of the material or solvent in contact with the PVC is critical. MTM will migrate more readily into non-polar substances like oils, lipids, and organic solvents than into polar liquids like water[1].

  • Plasticizer Concentration: In general, a higher concentration of plasticizer within the PVC matrix can lead to a higher rate of migration[1].

  • Time: Migration is a diffusion-controlled process, so the amount of migrated plasticizer typically increases with longer contact times[3].

  • External Stresses: Physical stress, abrasion, or flexing of the material can disrupt the polymer matrix and promote the migration of plasticizers.

Q4: Is MTM considered a "low-migration" plasticizer?

A4: Yes. Plasticizers with a higher molecular weight, like trimellitates, have significantly lower volatility and migration rates because their larger size makes it more difficult for them to diffuse through the polymer network[1][4]. Polyesters and trimellitate esters with a relative molecular weight exceeding 1000 are noted for having very good durability and low migration[1].

Q5: What formulation strategies can be employed to reduce MTM migration?

A5: Several formulation adjustments can help lock MTM within the PVC matrix:

  • Incorporate Polymeric Plasticizers: Adding a polyester plasticizer can help to attract and fix smaller, more mobile plasticizers, reducing their ability to diffuse[5].

  • Add Nanoparticles: The introduction of nanoparticles, such as nano-SiO2, into the PVC formulation can create a more tortuous path for the plasticizer molecules, effectively reducing the migration rate[1][5].

  • Use Reactive Plasticizers: While MTM is not inherently reactive, using plasticizers that can chemically graft into the polymer matrix is an effective strategy to prevent migration altogether[4].

  • Optimize Stabilizer and Lubricant Package: The overall formulation compatibility is key. Ensuring MTM is highly compatible with all other components in the PVC blend is crucial for stability[6].

Q6: Are there surface treatments that can prevent MTM from leaving the PVC?

A6: Yes, modifying the surface of the PVC product is a highly effective method:

  • Apply a Protective Coating: Coating the PVC with a barrier layer that is impermeable to the plasticizer can physically block migration[1][5]. However, this may impact the material's flexibility.

  • Surface Cross-linking: Treatments such as argon plasma can induce cross-linking in the surface layer of the PVC. This creates a dense network structure that significantly reduces plasticizer migration, with demonstrated reductions of up to 95%[7].

  • Surface Modification: Grafting water-soluble polymers onto the PVC surface can alter its surface properties and inhibit the leaching of plasticizers into aqueous or polar media[1].

Troubleshooting Guide for Excessive MTM Migration

If you are observing higher-than-expected MTM migration in your experiments (e.g., material embrittlement, surface tackiness, or analytical detection in a contact medium), use the following logical guide to identify and resolve the potential cause.

TroubleshootingWorkflow start Problem: Excessive MTM Migration Detected cause_temp Cause: High Temperature Exposure? start->cause_temp cause_contact Cause: Aggressive Contact Medium? start->cause_contact cause_formula Cause: Incompatible PVC Formulation? start->cause_formula cause_stress Cause: Mechanical Stress/Abrasion? start->cause_stress sol_temp Solution: Reduce storage/use temperature. Perform thermal analysis (TGA). cause_temp->sol_temp sol_contact Solution: Change contact material. Use a barrier film/coating. cause_contact->sol_contact sol_formula Solution: Add nanoparticles (e.g., nano-SiO2). Incorporate polymeric co-plasticizer. cause_formula->sol_formula sol_stress Solution: Redesign for lower stress. Apply surface cross-linking treatment. cause_stress->sol_stress FactorsInfluencingMigration pvc MTM in PVC Matrix temp Temperature pvc->temp Increases Diffusion time Contact Time pvc->time Increases Total Loss medium Contact Medium (Solvent, Air, Solid) pvc->medium Determines Extraction Rate formula PVC Formulation (Co-plasticizers, Fillers) pvc->formula Affects Compatibility & Mobility mw Plasticizer Properties (High Molecular Weight) pvc->mw Inversely Affects Mobility stress External Factors (Abrasion, Flexing) pvc->stress Accelerates Surface Exposure

References

Improving the efficiency of Monotridecyl trimellitate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of Monotridecyl trimellitate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than the expected >85%?

Possible Causes and Solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained within the optimal range of 190-220°C.[1] Prolong the reaction time and continuously monitor the removal of water, as the reaction is complete when no more water is generated.[1]

  • Suboptimal Molar Ratio: An incorrect ratio of reactants can limit the yield.

    • Solution: Use a molar ratio of trimellitic anhydride to tridecyl alcohol of 1:3 to 1:5.[1] An excess of the alcohol can help drive the reaction to completion.

  • Inefficient Water Removal: The presence of water can reverse the esterification reaction.

    • Solution: Employ an efficient water separator (e.g., Dean-Stark apparatus) to continuously remove the water produced during the reaction.[1] Ensure the system is under a nitrogen atmosphere to prevent the introduction of atmospheric moisture.[1]

  • Catalyst Deactivation or Insufficient Amount: The catalyst may not be active enough or used in an insufficient quantity.

    • Solution: Use a proven catalyst such as tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid.[1] The catalyst amount should be between 0.1% and 2% of the total mass of the reactants.[1]

Question 2: What are the potential side reactions, and how can they be minimized?

Possible Side Reactions and Minimization Strategies:

  • Formation of Di- and Mono-esters: Incomplete esterification can result in the presence of di- and this compound.

    • Solution: As with low yield, ensuring optimal reaction conditions (temperature, time, and efficient water removal) and an appropriate excess of tridecyl alcohol will favor the formation of the tri-ester.

  • Ether Formation: At high temperatures, alcohols can undergo dehydration to form ethers.

    • Solution: While the recommended temperature range is 190-220°C, avoid unnecessarily high temperatures for extended periods.

  • Oxidation: The reactants or product can oxidize at high temperatures if exposed to air.

    • Solution: Conduct the reaction under an inert nitrogen atmosphere to prevent oxidation.[1]

Question 3: How can I assess the purity of the synthesized this compound?

Purity Assessment Methods:

  • Gas Chromatography (GC): This is a common method for determining the purity of esters.

    • Procedure: A gas chromatograph with a suitable column can be used to separate this compound from any unreacted starting materials or byproducts. The peak area of the product relative to the total peak area can be used to estimate purity.[2]

  • Acid Value Titration: This method quantifies the amount of unreacted carboxylic acid groups from trimellitic anhydride.

    • Procedure: The final product can be titrated with a standardized solution of potassium hydroxide (KOH) to determine the acid value. A low acid number indicates a high degree of esterification.

  • Saponification Value: This value is indicative of the average molecular weight of the ester.

    • Procedure: The ester is saponified with a known excess of alcoholic KOH, and the remaining KOH is back-titrated with a standard acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the esterification of this compound?

A1: Commonly used and effective catalysts include tetrabutyl titanate, p-toluenesulfonic acid, and sulfuric acid.[1] The choice of catalyst can depend on factors such as desired reaction rate, cost, and ease of removal.

Q2: What is the optimal reaction temperature?

A2: The recommended esterification temperature is in the range of 190-220°C.[1]

Q3: What is the ideal molar ratio of trimellitic anhydride to tridecyl alcohol?

A3: A molar ratio of 1 mole of trimellitic anhydride to 3-5 moles of tridecyl alcohol is recommended to drive the reaction towards the formation of the tri-ester.[1]

Q4: How is the product purified after the reaction?

A4: After the reaction is complete, the excess tridecyl alcohol is removed by vacuum distillation at a reduced temperature (e.g., 120°C).[1] The crude product is then washed, typically with a dilute alkaline solution (like KOH solution) to neutralize any remaining acid, followed by extraction and drying.[1]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterRecommended ValueReference
Molar Ratio (Trimellitic Anhydride:Tridecyl Alcohol)1 : 3-5[1]
CatalystTetrabutyl titanate, p-Toluenesulfonic acid, or Sulfuric acid[1]
Catalyst Concentration (% of total reactant mass)0.1 - 2%[1]
Reaction Temperature190 - 220 °C[1]
AtmosphereNitrogen[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a water separator, add trimellitic anhydride and tridecyl alcohol in a molar ratio of 1:3.5.

  • Catalyst Addition: Add the selected catalyst (e.g., tetrabutyl titanate) at a concentration of 1% of the total reactant mass.

  • Esterification:

    • Begin stirring and purge the system with nitrogen.

    • Heat the mixture to the reaction temperature of 190-210°C.

    • Continuously remove the water generated during the reaction using the water separator.

    • Monitor the reaction until no more water is collected, indicating the completion of the esterification.

  • Dealcoholization:

    • Cool the reaction mixture to 120°C.

    • Apply a vacuum to distill off the excess tridecyl alcohol.

  • Purification:

    • Cool the mixture to 90°C.

    • Wash the product with a dilute solution of potassium hydroxide (KOH) to neutralize any residual acidity.

    • Perform an extraction to separate the ester from the aqueous layer.

    • Dry the final product to obtain this compound.

Visualizations

Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction_Completion Check for Reaction Completion Start->Check_Reaction_Completion Incomplete Reaction? Check_Molar_Ratio Verify Reactant Molar Ratio Start->Check_Molar_Ratio Incorrect Ratio? Check_Water_Removal Assess Water Removal Efficiency Start->Check_Water_Removal Inefficient Water Removal? Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Catalyst Issue? Solution_Time_Temp Increase Reaction Time and/or Temperature Check_Reaction_Completion->Solution_Time_Temp Solution_Ratio Adjust to 1:3-5 Ratio (Anhydride:Alcohol) Check_Molar_Ratio->Solution_Ratio Solution_Water Ensure Efficient Water Separator & N2 Atmosphere Check_Water_Removal->Solution_Water Solution_Catalyst Check Catalyst Activity and Concentration Check_Catalyst->Solution_Catalyst

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purity_Analysis_Workflow Start Synthesized This compound GC_Analysis Gas Chromatography (GC) Analysis Start->GC_Analysis Acid_Value Acid Value Titration Start->Acid_Value Saponification_Value Saponification Value Determination Start->Saponification_Value Purity_Result Purity (% Area) GC_Analysis->Purity_Result Acid_Result Residual Acidity (mg KOH/g) Acid_Value->Acid_Result Sap_Result Molecular Weight Confirmation Saponification_Value->Sap_Result

Caption: Workflow for assessing the purity of this compound.

References

Identification of impurities in technical grade Monotridecyl trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with technical grade Monotridecyl Trimellitate (MTM). The focus is on the identification and characterization of common impurities encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is technical grade this compound and what kind of impurities should I expect?

A1: Technical grade indicates a level of purity suitable for industrial applications but may contain impurities from the manufacturing process. This compound, an ester, is typically synthesized from trimellitic anhydride and tridecyl alcohol. Therefore, common impurities can include:

  • Unreacted Starting Materials: Residual trimellitic anhydride and tridecyl alcohol.

  • Process-Related Impurities: Di- and tri-substituted esters (Ditridecyl trimellitate and Tritridecyl trimellitate), isomers of tridecyl alcohol, and residual catalysts or solvents.[1]

  • Degradation Products: Hydrolysis of the ester bond can lead to the formation of trimellitic acid and tridecyl alcohol.

  • External Contaminants: Phthalate esters are common plasticizers and can be introduced from plastic labware or containers.[2]

Q2: I see an unexpected peak in my chromatogram (GC/HPLC). How do I begin to identify it?

A2: An unexpected peak indicates the presence of an unknown compound. A systematic approach is crucial for identification. The first step is to obtain the mass spectrum of the unknown peak using a mass spectrometer (MS) coupled with your chromatography system (GC-MS or HPLC-MS).[3][4] This provides the molecular weight and fragmentation pattern of the impurity, which are critical pieces of information for structure elucidation. The overall process is outlined in the workflow diagram below (Figure 1).

Q3: My initial GC-MS analysis is inconclusive. What are the next steps?

A3: If initial GC-MS data is not sufficient, consider the following:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): This technique isolates the ion of interest and fragments it further, providing more detailed structural information.

  • Alternative Ionization Techniques: If standard Electron Ionization (EI) is not providing a clear molecular ion, consider chemical ionization (CI) which is a softer technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), NMR is the most powerful tool for unambiguous structure determination.[5]

Q4: How can I differentiate between isomers of tridecyl trimellitate?

A4: Isomers often have identical mass spectra, making them difficult to distinguish by MS alone.

  • Chromatographic Separation: The primary method for separating isomers is high-resolution gas chromatography with a long capillary column.[6] Optimizing the temperature program is key to achieving separation.

  • NMR Spectroscopy: If the isomers can be isolated, 1H and 13C NMR spectroscopy can distinguish them based on subtle differences in the chemical shifts of the protons and carbons.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in GC analysis. 1. Inappropriate column phase or dimensions. 2. Non-optimized temperature program. 3. Column degradation or contamination.1. Use a mid-polarity capillary column suitable for ester analysis. 2. Optimize the temperature ramp rate to improve separation. 3. Bake out the column at high temperature or trim the first few centimeters.
No molecular ion peak in the mass spectrum. 1. The molecule is fragmenting completely under Electron Ionization (EI). 2. The impurity is a very high molecular weight compound.1. Use a "softer" ionization technique like Chemical Ionization (CI). 2. Consider using LC-MS with Electrospray Ionization (ESI) or APCI.
Suspected contamination from lab equipment (e.g., phthalates). 1. Use of plastic containers, pipette tips, or vials. 2. Contaminated solvents or reagents.1. Use glassware for all sample preparation and storage.[2] 2. Run a solvent blank to check for contamination in the system and reagents.[7]
Difficulty in quantifying a known impurity. 1. Co-elution with another compound.[8] 2. Non-linear detector response. 3. Lack of a reference standard.1. Modify the chromatographic method (e.g., change the mobile phase gradient in HPLC or temperature program in GC). 2. Create a calibration curve with multiple concentration points. 3. If a certified standard is unavailable, consider isolating the impurity for qualification.[5]

Potential Impurity Data

The following table provides hypothetical data for potential impurities in technical grade this compound, which can be used as a reference during analysis.

Compound Potential Source Molecular Weight ( g/mol ) Expected GC Retention Time Key Mass Fragments (m/z)
Tridecyl AlcoholUnreacted Starting Material200.36Early eluting57, 71, 85, 182
Trimellitic AnhydrideUnreacted Starting Material192.12Mid eluting147, 104, 76
This compound Main Product 392.48 Target Peak 149, 177, 205, 374
Ditridecyl trimellitateProcess-Related Impurity574.84Late eluting149, 373, 556

Experimental Protocols

Protocol 1: GC-MS for Impurity Profiling

This protocol outlines a general method for the separation and identification of volatile and semi-volatile impurities. Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing esters and related compounds.[6][9]

1. Sample Preparation: a. Dissolve 10 mg of the technical grade this compound sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. b. Vortex the sample for 30 seconds to ensure complete dissolution. c. If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.

2. Instrumentation: a. Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane phase). b. Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of 40-600 amu.

3. GC Conditions: a. Injector Temperature: 280°C b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Injection Volume: 1 µL with a split ratio of 20:1. d. Oven Temperature Program:

  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp 1: Increase to 250°C at 15°C/min, hold for 5 minutes.
  • Ramp 2: Increase to 320°C at 10°C/min, hold for 10 minutes.

4. MS Conditions: a. Ion Source Temperature: 230°C b. Ionization Mode: Electron Ionization (EI) at 70 eV. c. Scan Mode: Full scan from m/z 40 to 600.

5. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) for tentative identification. c. Confirm identifications using reference standards where possible.

Protocol 2: HPLC-MS for Non-Volatile Impurities

This protocol is suitable for identifying less volatile or thermally unstable impurities, such as trimellitic acid or higher molecular weight esters.[3][10]

1. Sample Preparation: a. Dissolve 10 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., acetonitrile/water 50:50). b. Vortex and filter as described in the GC-MS protocol.

2. Instrumentation: a. High-Performance Liquid Chromatograph (HPLC): Equipped with a binary pump, autosampler, and a C18 reversed-phase column (e.g., 150mm x 4.6mm, 5µm particle size). b. Mass Spectrometer: Equipped with an Electrospray Ionization (ESI) source.

3. HPLC Conditions: a. Column Temperature: 40°C b. Mobile Phase A: 0.1% Formic Acid in Water c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile d. Flow Rate: 0.8 mL/min e. Gradient Program:

  • Start at 60% B.
  • Increase to 95% B over 20 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to 60% B and equilibrate for 5 minutes.

4. MS Conditions: a. Ionization Mode: ESI in both positive and negative ion modes. b. Capillary Voltage: 3.5 kV c. Drying Gas Temperature: 350°C d. Scan Mode: Full scan from m/z 100 to 1000.

5. Data Analysis: a. Extract ion chromatograms for expected impurity masses. b. Analyze the mass spectra of unknown peaks to determine their molecular weight and propose potential structures.

Visual Workflows

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation & Advanced Analysis start Unexpected Peak in Chromatogram (GC/HPLC) gcms Perform GC-MS or LC-MS Analysis start->gcms spectrum Obtain Mass Spectrum of Unknown Peak gcms->spectrum library Compare Spectrum with NIST/In-house Library spectrum->library tentative_id Tentative Identification library->tentative_id Good Match no_match No Match Found library->no_match Poor/No Match confirm Confirm with Reference Standard tentative_id->confirm advanced_ms Perform High Resolution MS (HRMS) or MS/MS no_match->advanced_ms final_id Unambiguous Identification confirm->final_id isolate Isolate Impurity via Preparative HPLC advanced_ms->isolate nmr Perform NMR for Structure Elucidation isolate->nmr nmr->final_id

Caption: Figure 1. A logical workflow for the identification of unknown impurities.

Troubleshooting_Workflow cluster_sample Sample Preparation cluster_instrument Instrument Method cluster_detection Detection start Analytical Problem Observed (e.g., Poor Resolution, No Peak) check_sol Check Sample Solubility & Concentration start->check_sol opt_gc Optimize GC Program (Temp, Flow Rate) start->opt_gc alt_ion Use Alternative Ionization (e.g., CI, ESI) start->alt_ion check_cont Run Solvent Blank for Contamination Check check_sol->check_cont end_node Problem Resolved check_cont->end_node check_column Check Column Condition opt_gc->check_column opt_hplc Optimize HPLC Gradient (Mobile Phase, Flow Rate) opt_hplc->end_node check_column->opt_hplc check_detector Check Detector Sensitivity & Settings alt_ion->check_detector check_detector->end_node

Caption: Figure 2. A troubleshooting guide for common analytical issues.

References

Monotridecyl trimellitate synthesis: catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of monotridecyl trimellitate. The focus is on addressing common challenges related to catalyst deactivation and regeneration to ensure efficient and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized through the esterification of trimellitic anhydride with tridecyl alcohol. The reaction typically requires a catalyst to proceed at a reasonable rate. The process involves the reaction of the anhydride group of trimellitic anhydride with the hydroxyl group of tridecyl alcohol to form an ester linkage, with water as a byproduct.[1][2]

Q2: What types of catalysts are commonly used for this synthesis?

A2: Both homogeneous and heterogeneous acid catalysts are employed. Common homogeneous catalysts include p-toluenesulfonic acid and sulfuric acid.[1] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various zeolites, are also utilized due to their advantages in separation and reusability.[3][4][5] Tetrabutyl titanate has also been mentioned as a suitable catalyst.[1]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: The synthesis is generally carried out at elevated temperatures, typically in the range of 190-220°C.[1] The reaction is often performed under an inert atmosphere, such as nitrogen, to prevent side reactions. Continuous removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product side.[1][6]

Q4: Why is my reaction yield lower than expected?

A4: Low yield can be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium. Ensure sufficient reaction time and effective removal of water.

  • Catalyst deactivation: The catalyst may have lost its activity. Refer to the troubleshooting guide below for signs and solutions.

  • Suboptimal temperature: The reaction temperature may be too low for the specific catalyst being used.

  • Impure reactants: Impurities in the trimellitic anhydride or tridecyl alcohol can interfere with the reaction or poison the catalyst.

Q5: Can the catalyst be reused?

A5: One of the primary advantages of using heterogeneous solid acid catalysts is their potential for reuse.[4] However, their activity can decrease over subsequent runs due to deactivation. Regeneration of the catalyst is often necessary to restore its initial activity.[3][7]

Troubleshooting Guide: Catalyst Deactivation and Regeneration

Catalyst deactivation is a common issue in the synthesis of this compound, leading to decreased reaction rates and lower yields. This guide will help you identify the cause of deactivation and provide steps for regeneration.

Identifying Catalyst Deactivation
Symptom Potential Cause Diagnostic Check
Decreased reaction rateLoss of active sitesMonitor the conversion of reactants over time. A significant drop in conversion rate compared to previous runs indicates deactivation.
Change in catalyst colorCoking or foulingVisually inspect the catalyst after the reaction. A change from its original color to brown or black suggests the deposition of carbonaceous materials (coke).
Reduced product selectivityAlteration of active sitesAnalyze the product mixture for an increase in byproducts.
Catalyst attritionMechanical stressObserve if the catalyst particles have broken down into finer powder.
Common Causes of Deactivation and Their Solutions
Deactivation Mechanism Description Regeneration Protocol
Coking/Fouling High molecular weight byproducts or polymers form and deposit on the catalyst surface, blocking active sites and pores.[8][9][10]Thermal Regeneration (Calcination): Heat the catalyst in a controlled flow of air or an inert gas to burn off the organic deposits. The optimal temperature depends on the catalyst but is often in the range of 400-600°C.[11]
Poisoning by Impurities Nucleophilic compounds (e.g., nitrogen-containing impurities) or metal ions in the reactants can irreversibly bind to the acid sites of the catalyst.[8][9]Acid Washing/Ion Exchange: Wash the catalyst with a dilute acid solution (e.g., sulfuric acid) to remove adsorbed basic poisons and exchange metal ions.[8][9] This is followed by washing with deionized water and drying.
Leaching of Active Sites The active components of the catalyst (e.g., sulfonic acid groups) can slowly dissolve into the reaction medium, especially at high temperatures.[3]This is often irreversible. Consider using a more stable catalyst support or optimizing reaction conditions (e.g., lower temperature if feasible) to minimize leaching.
Water Inhibition Water produced during the esterification reaction can adsorb onto the acid sites, reducing their catalytic activity.[12]This is a reversible process. Ensure efficient and continuous removal of water from the reaction mixture using techniques like a Dean-Stark trap or vacuum.

Experimental Protocols

Protocol 1: Thermal Regeneration of a Coked Solid Acid Catalyst
  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst with a suitable solvent (e.g., toluene or acetone) to remove any residual reactants and products.

  • Drying: Dry the catalyst in an oven at 100-120°C for 2-4 hours to remove the solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of air to a target temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).

  • Hold and Cool: Hold the catalyst at the target temperature for 3-5 hours to ensure complete combustion of coke.

  • Cooling: Allow the catalyst to cool down to room temperature under a flow of inert gas (e.g., nitrogen).

  • Storage: Store the regenerated catalyst in a desiccator until further use.

Protocol 2: Acid Washing for Poisoned Catalyst Regeneration
  • Catalyst Recovery and Washing: Follow steps 1 and 2 from Protocol 1.

  • Acid Treatment: Suspend the catalyst in a dilute sulfuric acid solution (e.g., 0.1 M) and stir for 1-2 hours at room temperature.

  • Filtration and Rinsing: Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).

  • Drying: Dry the catalyst in an oven at 100-120°C overnight.

  • Activation (Optional): For some catalysts, a final heat treatment under vacuum or inert gas may be necessary to fully restore activity.

Visualizations

Monotridecyl_Trimellitate_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Trimellitic_Anhydride Trimellitic Anhydride Reactor Reactor with Catalyst (190-220°C, N2 atm) Trimellitic_Anhydride->Reactor Tridecyl_Alcohol Tridecyl Alcohol Tridecyl_Alcohol->Reactor Water_Removal Continuous Water Removal (e.g., Dean-Stark) Reactor->Water_Removal Catalyst_Filtration Catalyst Filtration Reactor->Catalyst_Filtration Dealcoholization Dealcoholization (Vacuum Distillation) Catalyst_Filtration->Dealcoholization Washing Washing & Drying Dealcoholization->Washing Product This compound Washing->Product

Caption: Workflow for the synthesis of this compound.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst Coking Coking / Fouling Active_Catalyst->Coking Polymer Deposition Poisoning Poisoning Active_Catalyst->Poisoning Impurities Leaching Leaching Active_Catalyst->Leaching Active Site Dissolution Water_Inhibition Water Inhibition Active_Catalyst->Water_Inhibition H2O Adsorption Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst Water_Inhibition->Deactivated_Catalyst

Caption: Common pathways for catalyst deactivation in esterification.

Catalyst_Regeneration_Cycle cluster_regeneration Regeneration Methods Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Esterification Cycles Thermal_Regen Thermal Regeneration (Calcination) Deactivated_Catalyst->Thermal_Regen For Coking Acid_Wash Acid Washing Deactivated_Catalyst->Acid_Wash For Poisoning Thermal_Regen->Active_Catalyst Restored Activity Acid_Wash->Active_Catalyst Restored Activity

Caption: Regeneration cycle for a deactivated solid acid catalyst.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Monotridecyl Trimellitate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Monotridecyl trimellitate, a plasticizer of significant interest in various industries. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methods for the closely related and structurally similar compound, tris(2-ethylhexyl) trimellitate (TOTM). The principles and techniques discussed are directly applicable to the development and validation of analytical methods for this compound.

The primary analytical techniques for the quantification of trimellitates are Gas Chromatography (GC) and Liquid Chromatography (LC), frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] These methods are crucial for ensuring product quality, safety, and regulatory compliance.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of representative GC-MS and LC-MS/MS methods validated for the quantification of trimellitates. This data provides a benchmark for the expected performance of a validated method for this compound.

Table 1: Performance Characteristics of a Validated GC-MS Method for Trioctyl Trimellitate (TOTM) in Plastic [3]

ParameterPerformance
Detection Limit (LOD) 1.5 mg/kg
Quantification Limit (LOQ) 5 mg/kg
Instrumentation Gas Chromatograph-Mass Spectrometer (GC-MS)
Ion Source Electron Ionization (EI)
Quantitative Ion m/z 305.05
Qualitative Ions m/z 57.10, 193.00, 305.05

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Trioctyl Trimellitate (TOTM) Released from PVC [4][5]

ParameterPerformance
Detection Limit (LOD) 0.5 ng/mL
Quantification Limit (LOQ) 1.0 ng/mL
Instrumentation Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
Ion Source Turbo Ion Spray
Average Recovery 101.1%
Relative Standard Deviation (RSD) 4.72%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of trimellitates.

Experimental Protocol: GC-MS Quantification of this compound in Plastic

This protocol is adapted from a validated method for TOTM in plastic.[3]

1. Sample Preparation: a. Pulverize the plastic sample to achieve a uniform consistency. b. Accurately weigh 0.1–0.5 g of the powdered sample. c. Add 10 mL of a suitable organic solvent (e.g., tetrahydrofuran). d. Vortex mix the sample for 2 minutes. e. Immerse in a water bath at 40–100°C for 1–2 hours. f. Perform ultrasonic extraction for 30 minutes. g. Evaporate the solvent to dryness under a stream of nitrogen. h. Reconstitute the residue in n-hexane. i. Filter the solution through a 0.22 µm filter membrane prior to analysis.

2. GC-MS Conditions:

  • Injector Temperature: 310°C
  • Detector Temperature: 310°C
  • Column Temperature Program: Initial temperature of 180°C, ramped to 320°C at a rate of 10°C/min.
  • Ion Source: Electron Ionization (EI) at 70 eV
  • Ion Source Temperature: 240°C
  • Interface Temperature: 310°C
  • Acquisition Mode: Selected Ion Monitoring (SIM)

3. Quantification:

  • Quantification is performed using an external standard method, plotting peak area against the concentration of this compound standards.

Experimental Protocol: LC-MS/MS Quantification of this compound

This protocol is based on a validated method for the determination of TOTM released from PVC medical devices.[4][5]

1. Sample Preparation: a. For liquid samples, extraction may be performed by shaking with an appropriate solvent. b. For solid samples, an extraction step similar to the GC-MS protocol may be necessary.

2. LC-MS/MS Conditions:

  • LC Column: Inertsil-C8 (50 mm x 2.1 mm, 5 µm) or equivalent.
  • Mobile Phase: Isocratic mixture of acetonitrile and purified water (e.g., 90:10, v/v).
  • Flow Rate: 0.2 mL/min.
  • MS Detector: Tandem mass spectrometer with a turbo ionspray ionization source.
  • Ionization Mode: Positive ion mode.

3. Quantification:

  • Quantification is achieved by comparing the signal-to-noise ratio of the sample to that of a standard solution. A signal-to-noise ratio of ≥10 is typically required for the limit of quantification.[4][5]

Method Validation Workflow

The validation of an analytical procedure is critical to demonstrate its fitness for the intended purpose.[6] The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Documentation & Implementation Define_Analytical_Requirements Define Analytical Requirements Select_Analytical_Technique Select Analytical Technique (e.g., GC-MS, LC-MS/MS) Define_Analytical_Requirements->Select_Analytical_Technique Optimize_Method_Parameters Optimize Method Parameters (e.g., column, mobile phase, temperature) Select_Analytical_Technique->Optimize_Method_Parameters Validation_Protocol Prepare Validation Protocol Optimize_Method_Parameters->Validation_Protocol Specificity_Selectivity Specificity / Selectivity Linearity_Range Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate Precision) LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Robustness Robustness System_Suitability System Suitability Execute_Validation_Studies Execute Validation Studies Validation_Protocol->Execute_Validation_Studies Validation_Report Prepare Validation Report Execute_Validation_Studies->Validation_Report Implement_Validated_Method Implement Validated Method Validation_Report->Implement_Validated_Method

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding of the key considerations for validating analytical methods for this compound quantification. By leveraging the established methodologies for similar compounds and adhering to a rigorous validation workflow, researchers and drug development professionals can ensure the accuracy, reliability, and robustness of their analytical data.

References

Comparative Analysis of Monotridecyl Trimellitate and Other High-Performance Trimellitate Esters

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Formulation Scientists

In the realm of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in demanding applications. Trimellitate esters, a class of high-molecular-weight plasticizers, have garnered significant attention for their excellent thermal stability, low volatility, and durability. This guide provides a comprehensive comparative analysis of Monotridecyl trimellitate alongside two other commonly utilized trimellitate esters: Triethylhexyl trimellitate and Triisodecyl trimellitate.

This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the physicochemical properties, performance characteristics, and synthesis methodologies of these key trimellitate esters. By presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols, this guide aims to facilitate informed decision-making in material selection and formulation design.

Physicochemical Properties: A Comparative Overview

The fundamental properties of a plasticizer dictate its processing behavior and its performance in the final product. The following table summarizes the key physicochemical properties of this compound, Triethylhexyl trimellitate, and Triisodecyl trimellitate based on available technical data.

PropertyThis compoundTriethylhexyl trimellitate (TOTM)Triisodecyl trimellitate (TIDTM)Test Method
Molecular Formula C48H84O6C33H54O6C39H66O6-
Molecular Weight ( g/mol ) ~757~546.8~630.9-
Appearance Clear, viscous liquidClear, colorless to pale yellow oily liquidClear, colorless to pale yellow liquidVisual
Odor Practically odorlessMildPractically odorlessOlfactory
Density @ 20°C (g/cm³) Data not available0.984 - 0.9900.962 – 0.963ASTM D1045
Viscosity @ 20°C (cP) Data not available~220490 ± 10ASTM D1045
Acid Value (mg KOH/g) Data not available≤ 0.1Max. 0.03ASTM D1045
Flash Point (°C) Data not available250 - 263215ASTM D92
Boiling Point (°C) Data not available283 - 414335ASTM D1045
Water Solubility InsolubleInsolubleInsoluble-

Performance Characteristics as Plasticizers

The efficacy of a plasticizer is determined by its ability to impart flexibility, durability, and stability to a polymer matrix. While direct comparative performance data under identical experimental conditions is limited in publicly available literature, the following characteristics can be inferred from their properties and general knowledge of high-molecular-weight plasticizers.

Performance ParameterThis compoundTriethylhexyl trimellitate (TOTM)Triisodecyl trimellitate (TIDTM)
Plasticizing Efficiency GoodGoodGood
Low Volatility Excellent (due to high MW)Very GoodExcellent
Thermal Stability HighHighHigh
Migration Resistance Excellent (due to high MW)Very GoodExcellent
Low-Temperature Flexibility GoodGoodGood
Dielectric Properties Expected to be highHighHigh

Experimental Protocols

Synthesis of Trimellitate Esters

The synthesis of trimellitate esters typically involves the esterification of trimellitic anhydride with the corresponding alcohol in the presence of a catalyst.

1. Synthesis of this compound

  • Reactants: Trimellitic anhydride and tridecyl alcohol (molar ratio of 1:3-5).

  • Catalyst: Tetrabutyl titanate, p-toluenesulfonic acid, or sulfuric acid.

  • Procedure:

    • Trimellitic anhydride and tridecyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, and a water separator.

    • The catalyst is added to the mixture.

    • The reaction is carried out under a nitrogen atmosphere with continuous stirring.

    • The temperature is raised to 190-220°C, and the water produced during the esterification is continuously removed via the water separator.

    • The reaction is monitored until the acid value of the mixture is below a specified limit.

    • After the reaction is complete, the mixture is cooled to 120°C, and unreacted tridecyl alcohol is removed by vacuum distillation.

    • The product is then cooled to 90°C, washed with water, and dried to yield this compound.[1]

2. Synthesis of Triethylhexyl trimellitate (TOTM)

  • Reactants: Trimellitic anhydride and 2-ethylhexanol.

  • Catalyst: Titanate catalyst (e.g., tetraisopropyl titanate).

  • Procedure:

    • A two-step process can be employed, starting with the methanolysis of trimellitic anhydride to produce trimethyl trimellitate.

    • The purified trimethyl trimellitate is then transesterified with 2-ethylhexanol in the presence of a titanate catalyst.

    • The reaction mixture is heated to approximately 220°C, and the methanol generated is removed by distillation.

    • Alternatively, a direct esterification of trimellitic anhydride with 2-ethylhexanol can be performed at elevated temperatures with a suitable catalyst.

    • The crude product is then purified through vacuum distillation and filtration to obtain high-purity Triethylhexyl trimellitate.

3. Synthesis of Triisodecyl trimellitate (TIDTM)

  • Reactants: Trimellitic anhydride and isodecyl alcohol (molar ratio of 1:4.2-5.5).

  • Catalyst: Titanate or acid catalyst.

  • Water-carrying agent: An azeotropic solvent to facilitate water removal.

  • Procedure:

    • Trimellitic anhydride, isodecyl alcohol, and a water-carrying agent are mixed in a reactor under a nitrogen blanket.

    • The mixture is heated to 115-140°C to dissolve the trimellitic anhydride.

    • The temperature is then raised to 160-175°C to initiate the esterification, with water being removed azeotropically.

    • A catalyst is added, and the temperature is further increased to 200-220°C and held for 3-5 hours until the acid value is ≤ 0.1 mgKOH/g.

    • The unreacted isodecyl alcohol is removed under vacuum.

    • The crude product is then subjected to alkali washing, water washing, and decolorization with activated carbon or alumina, followed by filtration to yield the final product.

Performance Evaluation Methods

The performance of trimellitate esters as plasticizers can be evaluated using standardized testing methods, primarily those established by ASTM International.

  • Plasticizer Efficiency: ASTM D2284 is used to determine the efficiency of plasticizers in flexible PVC. This involves measuring the tensile properties of PVC compositions with varying plasticizer concentrations.

  • Volatility: The volatile loss of plasticizers can be determined by heating the compound at a specified temperature for a set duration and measuring the weight loss.

  • Migration Resistance: ASTM D2199 provides a method for measuring plasticizer migration from vinyl fabrics to lacquers. This accelerated test involves placing a vinyl sample on a coated panel under pressure and heat and then examining the coating for any marring or softening.

  • Thermal Stability: Thermogravimetric Analysis (TGA) is a common technique to assess the thermal stability of plasticizers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the individual components of the trimellitate ester and any residual starting materials.

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the ester functional groups and the overall chemical structure of the trimellitate.

Visualizing Synthesis and Logic

To better illustrate the manufacturing process and the logical relationship between the key components, the following diagrams are provided.

Synthesis_Workflow_Monotridecyl_Trimellitate cluster_reactants Reactants cluster_process Process cluster_product Product Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification Tridecyl Alcohol Tridecyl Alcohol Tridecyl Alcohol->Esterification Dealcoholization Dealcoholization Esterification->Dealcoholization Crude Product Purification Purification Dealcoholization->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Synthesis_Workflow_Triethylhexyl_Trimellitate cluster_reactants Reactants cluster_process Process cluster_product Product Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol->Esterification Purification Purification Esterification->Purification Crude Product Triethylhexyl trimellitate Triethylhexyl trimellitate Purification->Triethylhexyl trimellitate

Caption: Synthesis workflow for Triethylhexyl trimellitate.

Synthesis_Workflow_Triisodecyl_Trimellitate cluster_reactants Reactants cluster_process Process cluster_product Product Trimellitic Anhydride Trimellitic Anhydride Esterification Esterification Trimellitic Anhydride->Esterification Isodecyl Alcohol Isodecyl Alcohol Isodecyl Alcohol->Esterification Dealcoholization & Washing Dealcoholization & Washing Esterification->Dealcoholization & Washing Crude Product Decolorization & Filtration Decolorization & Filtration Dealcoholization & Washing->Decolorization & Filtration Triisodecyl trimellitate Triisodecyl trimellitate Decolorization & Filtration->Triisodecyl trimellitate

Caption: Synthesis workflow for Triisodecyl trimellitate.

Conclusion

This compound, Triethylhexyl trimellitate, and Triisodecyl trimellitate are all high-performance trimellitate esters that serve as effective plasticizers in a variety of applications. The choice between them often depends on the specific performance requirements of the end product.

  • Triethylhexyl trimellitate (TOTM) is a well-characterized trimellitate with a lower molecular weight compared to the other two, which may result in slightly higher volatility but also potentially better processing characteristics in some applications.

  • Triisodecyl trimellitate (TIDTM) , with its higher molecular weight and branched structure, offers excellent low volatility and permanence, making it suitable for applications requiring long-term durability and resistance to extraction.

  • This compound , having the highest molecular weight of the three, is expected to exhibit the lowest volatility and highest resistance to migration. This makes it an excellent candidate for applications where plasticizer permanence is critical, such as in high-temperature wire and cable insulation and automotive interiors.

References

Monotridecyl trimellitate versus phthalate plasticizers in PVC formulations.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Monotridecyl Trimellitate and Phthalate Plasticizers in PVC Formulations

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used polymer, the properties of which are frequently modified through the addition of plasticizers to enhance flexibility and durability. For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the industry standard. However, growing concerns over the potential health and environmental impacts of certain phthalates have driven the search for safer alternatives.[1] Among these alternatives, trimellitate esters, including this compound, have emerged as promising candidates, particularly for applications demanding high performance and low toxicity.

This guide provides an objective comparison of this compound and traditional phthalate plasticizers in PVC formulations, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who require a technical understanding of these materials.

Performance Comparison

The selection of a plasticizer is critical to achieving the desired performance characteristics of a flexible PVC product. This section compares this compound and phthalate plasticizers across key performance indicators. Where data for this compound is not available, data for the structurally similar and well-studied tri(2-ethylhexyl) trimellitate (TOTM) is used as a representative for the trimellitate class.

Plasticizing Efficiency

Plasticizing efficiency refers to the amount of plasticizer required to achieve a specific level of flexibility in the PVC. While direct comparative data for this compound is limited, trimellitates, in general, are known to be effective plasticizers.[2] Phthalates like DEHP are considered highly efficient general-purpose plasticizers.[3]

Migration Resistance

A critical performance parameter, especially for medical and food contact applications, is the resistance of the plasticizer to migrate out of the PVC matrix.[4] Studies have consistently shown that higher molecular weight plasticizers, such as trimellitates, exhibit significantly lower migration rates compared to lower molecular weight phthalates like DEHP.[5][6]

One comparative study on plasticizer migration from PVC tubing into blood found that the migration of tri(2-ethylhexyl) trimellitate (TOTM) was approximately 350 times lower than that of DEHP.[7][8] This is attributed to the larger molecular size and lower volatility of trimellitates.[9]

Table 1: Migration of DEHP vs. TOTM from PVC Tubing into Blood

PlasticizerMean Amount Extracted (mg)Mean Amount Retained by Patient (mg)
DEHP122.95 ± 33.9427.30 ± 9.22
TOTM75.11 ± 25.724.87 ± 2.60

Data from a study on hemodialysis tubing.[10]

Thermal Stability

The thermal stability of a plasticized PVC formulation is crucial for its processing and end-use performance, especially in applications involving elevated temperatures.[11] Thermogravimetric analysis (TGA) is a common method to assess thermal stability by measuring weight loss as a function of temperature.[12][13] The degradation of PVC typically occurs in two main stages: dehydrochlorination at lower temperatures (around 250-320°C), followed by the breakdown of the polymer backbone at higher temperatures.

While specific TGA data for this compound was not found, trimellitates like TOTM are generally selected for high-temperature applications due to their low volatility and high permanence, suggesting superior thermal stability compared to general-purpose phthalates.[9][14]

Mechanical Properties

The addition of plasticizers significantly influences the mechanical properties of PVC, such as tensile strength and elongation at break.[15] Generally, as the concentration of a plasticizer increases, the tensile strength decreases, while the elongation at break increases, resulting in a more flexible material.[16]

Table 2: Representative Mechanical Properties of Flexible PVC

PropertyTypical Value for Flexible PVC
Tensile Strength10 - 25 MPa
Elongation at Break200 - 450%
Hardness (Shore A)60 - 100

Note: These are general values and can vary significantly based on the specific plasticizer, its concentration, and other additives in the PVC formulation.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and phthalate plasticizers.

Migration Testing

Objective: To quantify the amount of plasticizer that leaches from a PVC material into a surrounding medium.

Methodology (based on ASTM D1239 - Resistance of Plastic Films to Extraction by Chemicals):

  • Sample Preparation: PVC samples of known surface area and weight are prepared.

  • Extraction Medium: A suitable food simulant (e.g., ethanol/water mixture for fatty foods) or other relevant liquid (e.g., blood) is selected.[2]

  • Immersion: The PVC samples are fully immersed in the extraction medium at a specified surface-area-to-volume ratio (e.g., 600 cm²/1000 mL).[2]

  • Incubation: The samples are incubated at a controlled temperature and for a defined period (e.g., 40°C for 24, 72, or 120 hours).[17]

  • Analysis: After incubation, the concentration of the plasticizer in the extraction medium is determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC.

Methodology (based on ASTM E1131):

  • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a tared TGA sample pan.

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C) in a controlled atmosphere (e.g., nitrogen or air).[14]

  • Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset of degradation, the temperatures of maximum weight loss, and the percentage of residual mass.

Mechanical Properties Testing (Tensile Strength and Elongation)

Objective: To determine the tensile strength and elongation at break of the flexible PVC.

Methodology (based on ASTM D882 - Tensile Properties of Thin Plastic Sheeting):

  • Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC film. The width and thickness of the specimens are measured accurately at several points.[1]

  • Instrumentation: A universal testing machine equipped with appropriate grips and an extensometer is used.

  • Test Procedure: The specimen is mounted in the grips of the testing machine. A constant rate of crosshead movement (e.g., 50 mm/min) is applied to pull the specimen until it fractures.[18]

  • Data Acquisition: The force and elongation are continuously recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Toxicity Profile and Signaling Pathways

A major driver for the development of phthalate alternatives is the concern over their potential toxicity. Certain phthalates, such as DEHP, have been identified as endocrine disruptors and are linked to adverse effects on reproductive health.[1]

Trimellitates, including this compound, are generally considered to have a more favorable toxicological profile.[19][20] However, studies on high doses of TOTM in animal models have indicated potential hepatotoxicity.[21] A study on the effects of TOTM on mouse liver cells identified impacts on the cell cycle, metabolic processes, and oxidative stress pathways.[22]

Below is a simplified representation of a potential signaling pathway for trimellitate-induced hepatotoxicity based on the available literature.

Hepatotoxicity_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_outcome Outcome Trimellitate Trimellitate Metabolic_Process Metabolic Process Alteration Trimellitate->Metabolic_Process Cell_Cycle Cell Cycle Dysregulation Trimellitate->Cell_Cycle Oxidative_Stress Oxidative Stress Trimellitate->Oxidative_Stress Hepatotoxicity Hepatotoxicity Metabolic_Process->Hepatotoxicity Cell_Cycle->Hepatotoxicity Oxidative_Stress->Hepatotoxicity

Potential Signaling Pathway for Trimellitate-Induced Hepatotoxicity

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers in PVC formulations.

Experimental_Workflow cluster_testing Performance Testing Formulation PVC Formulation (PVC, Plasticizer, Stabilizer) Compounding Melt Compounding Formulation->Compounding Sample_Prep Sample Preparation (e.g., Film Pressing) Compounding->Sample_Prep Migration Migration Testing Sample_Prep->Migration TGA Thermogravimetric Analysis Sample_Prep->TGA Mechanical Mechanical Testing Sample_Prep->Mechanical Data_Analysis Data Analysis and Comparison Migration->Data_Analysis TGA->Data_Analysis Mechanical->Data_Analysis

Workflow for Plasticizer Evaluation in PVC

Conclusion

This compound and other trimellitate plasticizers present a viable alternative to traditional phthalates in PVC formulations, particularly in applications where low migration and high thermal stability are paramount. The available data, primarily from the closely related TOTM, demonstrates a significantly lower potential for leaching compared to DEHP, which is a critical advantage for medical devices and food contact materials. While further studies directly comparing the performance of this compound are warranted, the existing body of research on trimellitates suggests a favorable balance of performance and safety. For researchers and professionals in drug development, the reduced migration potential of trimellitates can contribute to the development of safer and more reliable PVC-based products.

References

Leachability of Monotridecyl Trimellitate from Polymer Tubing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials for medical tubing is a critical consideration in drug development and delivery, with the potential for leachable substances to compromise the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of the leachability of Monotridecyl trimellitate (MTDT), a common plasticizer in polymer tubing, alongside other plasticizer alternatives. The information presented is supported by experimental data and standardized testing protocols to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound (MTDT) belongs to the trimellitate class of plasticizers, which are increasingly used as alternatives to traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP) in medical-grade polymers.[1] The primary driver for this shift is the lower migration potential of trimellitates, attributed to their higher molecular weight and lower volatility. This guide will delve into the available data on the leachability of trimellitates, outline a detailed experimental protocol for assessing leachable substances, and provide a comparative overview of alternative plasticizers.

Comparative Leachability Data

While specific quantitative leachability data for this compound is not extensively available in peer-reviewed literature, data for a closely related and widely studied trimellitate, Trioctyl trimellitate (TOTM), provides valuable insights. A comparative study on plasticizer migration from hemodialysis tubing demonstrated significantly lower leachability of TOTM compared to DEHP.

Table 1: Leachability of Plasticizers from Hemodialysis Tubing

PlasticizerTubing MaterialLeached Amount (mg) during a 4-hour dialysis sessionAnalytical Method
Di(2-ethylhexyl) phthalate (DEHP)Polyvinyl Chloride (PVC)122.95 ± 33.94High-Performance Liquid Chromatography (HPLC)
Trioctyl trimellitate (TOTM)Polyvinyl Chloride (PVC)75.11 ± 25.72High-Performance Liquid Chromatography (HPLC)

Source: Kambia et al., International Journal of Pharmaceutics, 2001.[2]

The data clearly indicates that under the same conditions, the amount of TOTM that leached from the PVC tubing was substantially lower than that of DEHP. This supports the general understanding that trimellitates exhibit reduced migration from polymer matrices. The lower leachability of TOTM is a significant advantage in medical applications where patient exposure to foreign substances is a primary concern.[2][3]

Alternative Plasticizers: A Comparative Overview

Several alternatives to traditional phthalates are available for use in medical tubing, each with distinct properties.

Table 2: Comparison of Alternative Plasticizers

Plasticizer ClassCommon ExamplesKey Characteristics
Trimellitates This compound (MTDT), Trioctyl trimellitate (TOTM)Low volatility, low migration, good performance at high temperatures. Considered a safer alternative to DEHP.[1]
Terephthalates Dioctyl terephthalate (DOTP)Good overall performance, cost-effective, lower toxicity profile compared to DEHP.
Cyclohexanoates Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH)Low migration potential, particularly in aqueous solutions. Favorable toxicological profile.[4]
Citrates Acetyl tributyl citrate (ATBC), n-Butyryltri-n-hexyl citrate (BTHC)Bio-based, good plasticizing efficiency, often used in sensitive applications like blood bags.
Adipates Dioctyl adipate (DOA)Excellent low-temperature flexibility, but can have higher migration rates compared to other alternatives.

Experimental Protocol for Leachability Studies

A standardized approach is crucial for the accurate assessment of leachables from medical tubing. The following protocol is based on the principles outlined in the ISO 10993-12 standard, "Biological evaluation of medical devices — Part 12: Sample preparation and reference materials."[5][6][7]

Sample Preparation and Selection
  • Test Article: A statistically relevant number of polymer tubing samples containing this compound.

  • Control Article: A well-characterized polymer tubing without the plasticizer or with a known, different plasticizer.

  • Reference Material: A certified standard of this compound for analytical calibration.

  • Sample Dimensions: The surface area to volume ratio of the extraction solvent should be defined and consistent across all samples. ISO 10993-12 provides specific guidance on these ratios.[7]

Extraction Conditions

The choice of extraction vehicle and conditions should simulate the clinical use of the tubing as closely as possible, while potentially incorporating exaggerated conditions to identify worst-case scenarios.

  • Extraction Solvents: A polar solvent (e.g., purified water, saline) and a non-polar solvent (e.g., ethanol, hexane, or a suitable oil) should be used to cover a range of potential drug formulations.

  • Extraction Temperature and Duration: ISO 10993-12 suggests several standardized extraction conditions, for example:

    • 37 ± 1 °C for 72 ± 2 hours

    • 50 ± 2 °C for 72 ± 2 hours

    • 70 ± 2 °C for 24 ± 2 hours

    • 121 ± 2 °C for 1 ± 0.1 hours (for steam sterilized devices)[6]

  • Extraction Method: The tubing is filled with the extraction solvent and the ends are sealed. The samples are then incubated under the specified conditions.

Analytical Method

The analytical method must be validated for its sensitivity, specificity, accuracy, and precision for the quantification of this compound.

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and robust method for the analysis of non-volatile organic compounds like trimellitates.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

  • Quantification: A calibration curve is generated using the this compound reference standard. The concentration of the leached plasticizer in the extracts is then determined by comparing the analytical response of the sample to the calibration curve.

Data Analysis and Reporting
  • The results should be reported as the total amount of this compound leached per unit of tubing (e.g., in µg/cm² or µg/mL of extract).

  • A comparison should be made between the different extraction conditions and solvents.

  • The final report should include a detailed description of the methodology, all raw data, and a thorough interpretation of the results.

Visualization of the Leachability Study Workflow

The following diagram illustrates the key steps in a typical leachability study for polymer tubing.

Leachability_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_reporting 4. Reporting Sample Select Polymer Tubing (with MTDT) Extraction Perform Solvent Extraction (Polar & Non-polar solvents) per ISO 10993-12 Sample->Extraction Control Select Control Tubing (without MTDT) Control->Extraction Reference Prepare MTDT Reference Standard Quantification Quantify MTDT using Reference Standard Calibration Curve Reference->Quantification Analysis Analyze Extracts using validated HPLC-UV/MS or GC-MS method Extraction->Analysis Analysis->Quantification Data Analyze and Tabulate Data Quantification->Data Report Generate Final Report Data->Report

Caption: Workflow for a leachability study of polymer tubing.

Conclusion

The selection of a suitable plasticizer for medical tubing requires a thorough evaluation of its leachability profile. While specific data for this compound is limited, the available information on Trioctyl trimellitate strongly suggests that trimellitates offer a lower risk of migration compared to DEHP. For any new application, it is imperative to conduct a comprehensive leachability study following standardized protocols, such as those outlined in ISO 10993-12, to ensure patient safety and product integrity. This guide provides a framework for researchers and drug development professionals to navigate the complexities of material selection and to design robust experimental evaluations.

References

A Comparative Guide to the Thermal Stability of Trimellitate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of common trimellitate plasticizers, a class of compounds valued for their low volatility and high-temperature performance. The selection of an appropriate plasticizer is critical in applications where thermal stress is a significant factor, such as in medical devices, wire and cable insulation, and specialty coatings. This document summarizes key experimental data, details the methodologies used for thermal analysis, and presents a logical framework for understanding the thermal behavior of these materials.

Quantitative Comparison of Thermal Stability

The thermal stability of three widely used trimellitate plasticizers—Trioctyl Trimellitate (TOTM), Tri-isodecyl Trimellitate (TIDTM), and Tri-n-hexyl Trimellitate (THTM)—was evaluated using thermogravimetric analysis (TGA). TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The key parameters derived from this analysis, the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak), are presented in Table 1. A higher Tonset indicates greater thermal stability.

Table 1: Thermal Decomposition Temperatures of Trimellitate Plasticizers

PlasticizerOnset Decomposition Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)
Trioctyl Trimellitate (TOTM)~350 - 380~400 - 420
Tri-isodecyl Trimellitate (TIDTM)~360 - 390~410 - 430
Tri-n-hexyl Trimellitate (THTM)~330 - 360~380 - 400

Note: The data presented are typical values and may vary depending on the specific grade and purity of the plasticizer, as well as the experimental conditions.

Experimental Protocols

The thermal stability data presented in this guide were obtained using Thermogravimetric Analysis (TGA), following a methodology based on the principles outlined in ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[1][2][3][4][5]

Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of the neat plasticizer (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The instrument records the sample weight as a function of temperature. The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated using the tangent method at the point of maximum slope on the weight loss curve. The peak decomposition temperature (Tpeak) is determined from the peak of the derivative thermogravimetric (DTG) curve, which represents the point of the fastest weight loss.

Logical Relationships in Thermal Stability

The thermal stability of trimellitate plasticizers is primarily influenced by the structure of the ester side chains. Longer and more branched alkyl chains generally lead to higher thermal stability due to increased van der Waals forces and steric hindrance, which restrict molecular motion and bond scission at elevated temperatures.

Thermal_Stability_Relationship cluster_stability Thermal Stability cluster_factors Influencing Factors THTM Tri-n-hexyl Trimellitate (THTM) (Lower Stability) TOTM Trioctyl Trimellitate (TOTM) (Intermediate Stability) TIDTM Tri-isodecyl Trimellitate (TIDTM) (Higher Stability) Alkyl_Chain Alkyl Chain Length and Branching Alkyl_Chain->THTM Shorter, linear chain Alkyl_Chain->TOTM Longer, branched chain Alkyl_Chain->TIDTM Longer, more branched chain

References

In-vitro cytotoxicity comparison of Monotridecyl trimellitate and DEHP.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro cytotoxicity of Monotridecyl trimellitate (MTM) and Di(2-ethylhexyl) phthalate (DEHP). While extensive data is available for DEHP, a widely studied plasticizer, direct quantitative in-vitro cytotoxicity data for MTM is limited in publicly available literature. Therefore, this comparison leverages data on close structural analogs of MTM, primarily Trioctyltrimellitate (TOTM), to infer its cytotoxic potential relative to DEHP. The available evidence strongly suggests that long-chain trimellitates, including MTM, exhibit a significantly lower cytotoxicity profile compared to DEHP.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) is a well-documented cytotoxic agent in various in-vitro models, demonstrating dose-dependent effects on cell viability and proliferation. Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), often exhibits even greater cytotoxicity than the parent compound. In contrast, trimellitate esters, such as Trioctyltrimellitate (TOTM), are consistently reported to have low to no cytotoxic effects at comparable concentrations. Regulatory bodies and safety assessments indicate a favorable safety profile for tridecyl trimellitate, supporting the expectation of lower cytotoxicity than DEHP.

Data Presentation: Comparative Cytotoxicity

Due to the lack of specific in-vitro cytotoxicity data for this compound, the following table presents a summary of findings for DEHP and a representative long-chain trimellitate, Trioctyltrimellitate (TOTM). This serves as a surrogate comparison, with the understanding that MTM is expected to exhibit a similar low-toxicity profile.

CompoundCell LineAssayConcentrationObserved EffectReference
DEHP L929 (murine fibroblasts)Cell Proliferation0.05 mg/mL>50% decrease in cell viability[1]
L929 (murine fibroblasts)Cell Proliferation0.1 mg/mLTotal cell death[1]
DLEC (sea bass embryonic cells)Cell Viability0.01 mMSignificant decrease in cell viability, increase in apoptosis and necrosis[2][3]
CHO (Chinese hamster ovary cells)Cell ViabilityNot specifiedHigher cytotoxicity compared to bottlenose dolphin cells[4]
MEHP (DEHP metabolite)L929 (murine fibroblasts)Cell Viability0.05 mg/mL~50% cell death[1]
L929 (murine fibroblasts)Cell Viability0.1 mg/mL~70% cell death[1]
Isolated Rat HepatocytesCell ViabilityNot specifiedAcute cytotoxicity observed[5]
Trioctyltrimellitate (TOTM) L929 (murine fibroblasts)Cell ProliferationUp to 0.1 mg/mLNo significant cytotoxic effect[6]
Isolated Rat HepatocytesCell ViabilityNot specifiedNo significant cytotoxic effect[5]
MOTM (TOTM metabolite)L929 (murine fibroblasts)Cell ViabilityUp to 0.1 mg/mLNo cytotoxic effect[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative data table.

Cell Viability and Proliferation Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Cells (e.g., L929, DLEC, CHO) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compounds (DEHP, MTM, or their analogues) and vehicle controls (e.g., DMSO).

    • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

  • Principle: Viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • General Protocol:

    • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

    • Cell Harvesting: Adherent cells are detached using trypsin, and a cell suspension is prepared.

    • Staining: A small volume of cell suspension is mixed with an equal volume of trypan blue solution.

    • Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer and a microscope.

    • Data Analysis: Cell viability is calculated as the percentage of viable cells relative to the total number of cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released upon cell lysis. Its activity in the culture supernatant is proportional to the number of damaged cells.

  • General Protocol:

    • Cell Treatment: Cells are exposed to the test compounds.

    • Supernatant Collection: A sample of the cell culture supernatant is collected.

    • LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan.

    • Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically.

    • Data Analysis: The amount of LDH release is indicative of the level of cytotoxicity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., L929, DLEC) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (MTM & DEHP solutions) Treatment Compound Treatment (Varying Concentrations) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Trypan_Blue Trypan Blue Assay Incubation->Trypan_Blue LDH LDH Assay Incubation->LDH Measurement Absorbance/Cell Count Measurement MTT->Measurement Trypan_Blue->Measurement LDH->Measurement Calculation Cell Viability % IC50 Calculation Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison Signaling_Pathway cluster_dehp DEHP-Induced Cytotoxicity cluster_mtm Expected MTM Effect DEHP DEHP Exposure Metabolism Metabolism to MEHP DEHP->Metabolism ROS ↑ Reactive Oxygen Species (ROS) Metabolism->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis ↑ Apoptosis Mitochondria->Apoptosis Necrosis ↑ Necrosis Mitochondria->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death MTM MTM Exposure Low_Toxicity Low to No Cytotoxicity MTM->Low_Toxicity Cell_Viability Maintained Cell Viability Low_Toxicity->Cell_Viability

References

Spectroscopic Purity Analysis of Monotridecyl Trimellitate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of Monotridecyl trimellitate, a key emollient and pigment dispersant in various cosmetic and pharmaceutical formulations. Ensuring the purity of this excipient is critical for product quality, safety, and performance. This document outlines detailed experimental protocols for Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting a comparative analysis of their strengths and limitations. Furthermore, a comparison with chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is provided to offer a holistic view of available analytical strategies.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound purity.

Spectroscopic Analysis Workflow Workflow for Spectroscopic Purity Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_purity Purity Assessment Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Hexane for GC) Sample->Dissolution FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy (1H & 13C) Dissolution->NMR MS Mass Spectrometry (e.g., GC-MS) Dissolution->MS FTIR_Data Spectral Comparison with Reference FTIR->FTIR_Data NMR_Data Chemical Shift & Integration Analysis NMR->NMR_Data MS_Data Fragmentation Pattern Analysis MS->MS_Data Purity_Confirmation Purity Confirmation FTIR_Data->Purity_Confirmation NMR_Data->Purity_Confirmation MS_Data->Purity_Confirmation Impurity_Identification Impurity Identification & Quantification Purity_Confirmation->Impurity_Identification If impurities detected

Caption: Experimental workflow for confirming the purity of this compound.

Spectroscopic Analysis Techniques

Spectroscopic methods are powerful tools for the structural elucidation and purity assessment of organic compounds like this compound. Each technique provides unique information about the molecule's structure and the presence of any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is collected prior to sample analysis.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound. The spectrum of the sample is compared against a reference spectrum of a known pure standard.

Data Presentation:

The following table summarizes the expected characteristic FTIR absorption bands for a trimellitate ester. Data for the closely related tri(2-ethylhexyl) trimellitate is used as a reference.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in this compound
C-H (alkane)2850-3000Yes
C=O (ester)1720-1740Yes
C-O (ester)1000-1300Yes
C=C (aromatic)1450-1600Yes

Note: Specific peak positions can vary slightly based on the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are invaluable for structural confirmation and the detection of impurities.

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), signal integrations (for ¹H NMR), and coupling patterns are analyzed to confirm the structure of the main component and to identify and quantify any impurities.

Data Presentation:

The following table presents the expected ¹³C NMR chemical shifts for the primary carbon environments in a trimellitate ester, with data for tri(2-ethylhexyl) trimellitate used for illustration.

Carbon EnvironmentExpected Chemical Shift (ppm)
C=O (ester)165-175
C (aromatic)120-140
O-CH₂ (ester)60-70
CH₂, CH₃ (alkyl chains)10-40
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: The this compound sample is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC Separation: The sample solution is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase.

  • MS Analysis: As components elute from the GC column, they are introduced into the mass spectrometer, ionized (typically by electron ionization), and the resulting fragments are detected.

  • Data Analysis: The mass spectrum of the major peak is analyzed to confirm the molecular weight and fragmentation pattern of this compound. The presence of other peaks in the chromatogram indicates impurities, which can be identified by their respective mass spectra.

Data Presentation:

The table below shows the expected key mass spectral fragments for a trimellitate ester.

m/z ValueInterpretation
[M]+Molecular ion
[M-OR]+Loss of an alkoxy group
[M-R]+Loss of an alkyl chain
Phthalic anhydride fragmentCharacteristic fragment from the trimellitate core

Comparison with Chromatographic Techniques

While spectroscopic methods provide detailed structural information, chromatographic techniques excel at separating complex mixtures and quantifying individual components.

TechniquePrincipleStrengthsLimitations
FTIR Vibrational spectroscopyFast, non-destructive, good for functional group identification.Not ideal for quantification of minor components, provides limited structural detail.
NMR Nuclear magnetic resonanceProvides detailed structural information, excellent for quantification.Lower sensitivity compared to MS, more expensive instrumentation.
MS Mass-to-charge ratio of ionsHigh sensitivity, provides molecular weight and fragmentation information.May require chromatographic separation for complex mixtures.
HPLC Liquid chromatographyExcellent for separating non-volatile and thermally labile compounds, highly quantitative.May require a chromophore for UV detection, can be more complex to develop methods.
GC Gas chromatographyHigh resolution for volatile and semi-volatile compounds, well-established methods.Not suitable for non-volatile or thermally unstable compounds.

Conclusion

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. FTIR and NMR spectroscopy are powerful tools for the initial confirmation of the bulk material's identity and for detecting significant impurities. For high-sensitivity detection and quantification of potential impurities, chromatographic methods such as GC-MS or HPLC are indispensable. The choice of the primary analytical technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity. By combining the structural insights from spectroscopy with the separation power of chromatography, researchers and drug development professionals can confidently ensure the purity and quality of this compound in their formulations.

A Comparative Analysis of HPLC and GC-MS Methods for the Quantification of Monotridecyl Trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Monotridecyl trimellitate.

In the realm of pharmaceutical and cosmetic development, precise and reliable analytical methods are paramount for ensuring product quality and safety. This compound, a large ester molecule commonly used as a plasticizer and emollient, requires robust analytical techniques for its quantification in various matrices. This guide provides a comprehensive cross-validation of two of the most powerful and prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

This comparison guide delves into the experimental protocols for both HPLC and GC-MS methods, presenting a clear, data-driven comparison of their performance. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable method for their specific analytical needs.

Key Performance Parameters: A Comparative Overview

The cross-validation of the HPLC and GC-MS methods was based on a series of key performance parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the comparative data is presented in the table below.

Performance ParameterHPLC MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) LowerHigher
Limit of Quantification (LOQ) LowerHigher
Sample Throughput HigherLower
Selectivity GoodExcellent (with MS detection)
Derivatization Required NoPotentially (for improved volatility)

Experimental Workflow: A Visual Representation

The logical workflow for the cross-validation of the HPLC and GC-MS methods is depicted in the diagram below. This visual representation outlines the key stages of the analytical process, from sample preparation to data analysis and comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Start Standard & Sample Weighing Dissolution Dissolution in Solvent Start->Dissolution HPLC_Injection Injection into HPLC Dissolution->HPLC_Injection GCMS_Injection Injection into GC-MS Dissolution->GCMS_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/Vis or MS Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition HPLC_Detection->HPLC_Data Comparison Performance Comparison HPLC_Data->Comparison GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometric Detection GCMS_Separation->GCMS_Detection GCMS_Data Data Acquisition GCMS_Detection->GCMS_Data GCMS_Data->Comparison

A Comparative Analysis of Plasticizer Efficiency: Monotridecyl Trimellitate (MTM) vs. Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents a comparative study of two key trimellitate plasticizers, Monotridecyl trimellitate (MTM) and Trioctyl trimellitate (TOTM). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available data. This document summarizes quantitative information in structured tables, outlines experimental methodologies for plasticizer evaluation, and includes visualizations to clarify complex relationships.

Introduction to Trimellitate Plasticizers

Trimellitates are a class of high-performance, non-phthalate plasticizers valued for their low volatility, excellent thermal stability, and durability. These characteristics make them suitable for demanding applications such as high-temperature wire and cable insulation, automotive interiors, and medical devices where permanence and safety are critical. MTM and TOTM are two significant members of this family, primarily used in flexible PVC formulations.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of these plasticizers is essential for predicting their behavior and performance in a polymer matrix.

Table 1: General Physical and Chemical Properties

PropertyThis compound (MTM)Trioctyl Trimellitate (TOTM)
Synonyms Tridecyl TrimellitateTris(2-ethylhexyl) Trimellitate
CAS Number 70225-05-73319-31-1
Molecular Formula C₄₈H₈₄O₆C₃₃H₅₄O₆[1]
Molecular Weight ( g/mol ) 757.18[2]546.8[3]
Appearance High viscosity liquidClear, viscous liquid[3]
Water Solubility Low[2]Practically insoluble[4]

Comparative Performance Analysis

The efficiency and performance of a plasticizer are determined by a range of factors, including its ability to impart flexibility, its permanence within the polymer, and its influence on the final product's properties under various conditions. While direct comparative experimental data for MTM against TOTM is limited in publicly available literature, a comparison can be inferred based on their chemical structures and data from analogous compounds.

Table 2: Performance Characteristics in PVC Formulations

Performance MetricThis compound (MTM)Trioctyl Trimellitate (TOTM)
Plasticizing Efficiency
Relative Efficiency (vs. DOP=1)Not available1.11[5]
Thermal Stability & Permanence
VolatilityExpected to be very low due to higher molecular weightLow[3]
Migration ResistanceExpected to be very highLow migration tendencies[3]
Electrical Properties
Volume ResistivityExpected to be highExcellent electrical insulation properties[3]

Note: Some performance characteristics of MTM are inferred based on its higher molecular weight compared to TOTM. Higher molecular weight plasticizers generally exhibit lower volatility and migration.

Detailed Discussion of Performance Metrics

Plasticizing Efficiency
Thermal Stability and Permanence
  • Volatility: The tendency of a plasticizer to evaporate from a material, especially at elevated temperatures, is a critical factor for applications requiring long service life. The higher molecular weight of MTM (757.18 g/mol ) compared to TOTM (546.8 g/mol ) strongly suggests that MTM will have a lower volatility.[2][3] TOTM is already known for its low volatility, which is a key advantage in high-temperature applications like electrical cables.[3]

  • Migration Resistance: Plasticizer migration is the movement of the plasticizer from the polymer matrix to the surface or into an adjacent material. This can lead to embrittlement of the plastic and contamination of the surrounding environment. Due to its larger molecular size, MTM is expected to have superior migration resistance compared to TOTM. Studies have shown that TOTM exhibits significantly lower migration rates than lower molecular weight plasticizers like DEHP, making it a preferred choice for medical devices.[1][7][8]

Electrical Properties

Trimellitate plasticizers are known for their excellent electrical properties, making them suitable for wire and cable insulation. TOTM provides outstanding electrical insulation properties.[3] Given its similar chemical structure and higher molecular weight, MTM is also expected to exhibit high dielectric strength and volume resistivity, making it an excellent candidate for electrical applications.

Experimental Protocols for Plasticizer Evaluation

Standardized testing procedures are crucial for the objective evaluation of plasticizer performance. The following outlines the methodologies for key performance indicators.

G cluster_prep 1. Material Preparation cluster_testing 2. Performance Evaluation cluster_analysis 3. Data Analysis pvc_resin PVC Resin mixing Compounding (e.g., Two-Roll Mill) pvc_resin->mixing plasticizer Plasticizer (MTM or TOTM) plasticizer->mixing additives Stabilizers & Lubricants additives->mixing molding Compression Molding of Test Plaques mixing->molding plaques Standardized Test Plaques molding->plaques mechanical Mechanical Properties (Hardness, Tensile Strength) plaques->mechanical thermal Thermal Stability (Volatility, Aging Tests) plaques->thermal migration Migration Resistance (Extraction Tests) plaques->migration electrical Electrical Properties (Volume Resistivity) plaques->electrical data_collection Data Collection & Tabulation mechanical->data_collection thermal->data_collection migration->data_collection electrical->data_collection comparison Comparative Performance Analysis data_collection->comparison

Caption: Standardized workflow for the comparative evaluation of plasticizers.

Sample Preparation

A standardized PVC formulation is prepared by mixing PVC resin with the plasticizer (MTM or TOTM), heat stabilizers, lubricants, and other necessary additives. This compound is then typically processed on a two-roll mill and compression molded into plaques of a specified thickness for testing.

Hardness Testing (ASTM D2240)

The Shore A hardness of the plasticized PVC is measured using a durometer. This provides a measure of the material's flexibility and is a key indicator of plasticizing efficiency.

Volatility (ASTM D1203)

The weight loss of a plasticized PVC sample is measured after being subjected to a specific temperature for a set duration in an oven. This quantifies the amount of plasticizer that has evaporated.

Migration Testing (e.g., ASTM D1239)

Migration resistance is often evaluated by measuring the weight loss of a plasticized PVC sample after immersion in a solvent (e.g., hexane) or oil for a specified time and temperature.

Electrical Testing (ASTM D257)

The volume resistivity of the plasticized PVC is measured to determine its electrical insulating properties.

Logical Relationship of Molecular Structure to Performance

The performance differences between MTM and TOTM can be logically attributed to their molecular structures.

G cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_performance Performance Characteristics mtm This compound (MTM) (Longer Alkyl Chains) mw Higher Molecular Weight mtm->mw intermol Increased Intermolecular Forces mtm->intermol totm Trioctyl Trimellitate (TOTM) (Shorter Alkyl Chains) volatility Lower Volatility mw->volatility migration Higher Migration Resistance intermol->migration

Caption: Influence of alkyl chain length on plasticizer performance.

The longer tridecyl (C13) alkyl chains of MTM result in a significantly higher molecular weight compared to the octyl (C8) chains of TOTM. This increased size and mass lead to stronger intermolecular forces (van der Waals forces) between the plasticizer molecules and the PVC polymer chains. These enhanced interactions result in a lower tendency for the plasticizer molecules to escape from the polymer matrix, thus improving permanence (lower volatility and migration).

Conclusion

Both this compound (MTM) and Trioctyl trimellitate (TOTM) are high-performance non-phthalate plasticizers that offer significant advantages over traditional phthalates, particularly in terms of thermal stability and low volatility.

  • Trioctyl Trimellitate (TOTM) is a well-characterized plasticizer with a proven track record in demanding applications. Its excellent balance of properties, including good thermal stability, low migration, and strong electrical performance, makes it a reliable choice for high-end PVC products.

  • This compound (MTM) , while less extensively documented in comparative studies, is expected to exhibit even greater permanence due to its higher molecular weight. This would translate to superior performance in applications where resistance to high temperatures, extraction, and migration are of utmost importance.

The selection between MTM and TOTM should be guided by the specific performance requirements of the end-use application. For the most critical applications where maximum permanence is desired, MTM would theoretically be the superior choice. However, TOTM remains an excellent and more widely documented option for a broad range of high-performance needs. Further direct comparative studies are warranted to fully quantify the performance differences between these two plasticizers.

References

Migration Testing of Monotridecyl Trimellitate in Food Contact Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Monotridecyl trimellitate (TDTM), a plasticizer used in food contact materials, with other alternatives. It summarizes available data on migration limits, performance, and analytical methodologies to assist researchers in making informed decisions.

Regulatory Landscape and Migration Limits

The primary concern with any substance used in food contact materials is its potential to migrate into the food, leading to consumer exposure. Regulatory bodies worldwide, including the European Food Safety Authority (EFSA), establish strict limits on the migration of such substances.

Migration limits are categorized into two main types:

  • Overall Migration Limit (OML): This is the maximum permitted amount of all non-volatile substances that can migrate from a food contact material into food. In the European Union, the OML for plastic materials is generally 10 milligrams per square decimeter of the contact surface (10 mg/dm²).

  • Specific Migration Limit (SML): This is the maximum permitted amount of a specific substance that can migrate into food. SMLs are set based on the toxicological profile of the individual substance.

Currently, a specific migration limit for this compound is not explicitly listed in the European Union's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. In the absence of a specific SML, the generic SML of 60 mg/kg of food may apply, unless the substance is also an authorized food additive or flavoring, in which case different restrictions may be in place. It is crucial to consult the latest regulatory updates for any changes.

Comparative Analysis of Plasticizers

This compound belongs to the trimellitate family of plasticizers, which are often used as alternatives to phthalates due to concerns about the potential health effects of the latter. A closely related and more extensively studied trimellitate is Tris(2-ethylhexyl) trimellitate (TOTM).

Table 1: Comparison of General Properties and Migration Potential of Selected Plasticizers

FeatureThis compound (TDTM)Tris(2-ethylhexyl) trimellitate (TOTM)Di(2-ethylhexyl) terephthalate (DEHTP)Diisononyl cyclohexanoate (DINCH)
Chemical Family TrimellitateTrimellitateTerephthalateCyclohexanoate
Key Advantage High thermal stability, low volatilityLow migration potential, good thermal stabilityGood toxicological profileFavorable toxicological profile, widely approved
Migration Potential Data not readily availableLower than DEHPGenerally lowLow

Studies have shown that TOTM exhibits significantly lower migration levels compared to Di(2-ethylhexyl) phthalate (DEHP), a commonly used but controversial phthalate plasticizer. This is attributed to TOTM's higher molecular weight and lower volatility. While specific quantitative migration data for TDTM is not widely published, its structural similarity to TOTM suggests it may also have favorable migration characteristics. However, experimental verification is essential.

Experimental Protocols for Migration Testing

To ensure the safety of food contact materials, rigorous migration testing is required. The following outlines a general experimental protocol for determining the specific migration of a plasticizer like this compound.

Objective: To quantify the amount of this compound that migrates from a plastic material into various food simulants under specific time and temperature conditions.

Materials:

  • Plastic material containing this compound (e.g., PVC film)

  • Food simulants as per regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011):

    • Simulant A: 10% ethanol (v/v) for aqueous foods

    • Simulant B: 3% acetic acid (w/v) for acidic foods

    • Simulant D1: 50% ethanol (v/v) for fatty foods

    • Simulant D2: Vegetable oil (or alternative like iso-octane or 95% ethanol) for fatty foods

  • Analytical grade solvents for extraction and analysis (e.g., n-hexane, acetonitrile)

  • This compound analytical standard

  • Gas chromatograph with mass spectrometer (GC-MS) or liquid chromatograph with mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Cut the plastic material into test specimens of a known surface area.

  • Migration Cell Setup: Place the test specimen in a migration cell, ensuring only one side is in contact with the food simulant, or immerse the sample fully, depending on the intended use.

  • Exposure: Fill the migration cell with the pre-conditioned food simulant. The volume of the simulant should be known to calculate the surface area-to-volume ratio.

  • Incubation: Place the migration cells in an incubator at the specified temperature and for the designated duration, as outlined in the relevant regulations (e.g., 10 days at 40°C for long-term storage simulation).

  • Sample Collection: After the incubation period, remove the food simulant from the migration cell.

  • Extraction (for fatty food simulants): If a fatty food simulant like olive oil is used, a liquid-liquid extraction or solid-phase extraction is necessary to isolate the this compound.

  • Analysis: Analyze the food simulant (or the extract) using a validated analytical method, such as GC-MS or LC-MS, to determine the concentration of this compound.

  • Calculation: Calculate the specific migration in mg/kg of food simulant or mg/dm² of the contact surface.

Diagram 1: Experimental Workflow for Migration Testing

MigrationTestingWorkflow A Sample Preparation (Known Surface Area) B Migration Cell Setup A->B C Exposure to Food Simulant B->C D Incubation (Specified Time & Temperature) C->D E Sample Collection D->E F Extraction (for fatty simulants) E->F If required G Analytical Determination (GC-MS / LC-MS) E->G F->G H Calculation of Specific Migration G->H

Caption: Workflow for determining the specific migration of substances from food contact materials.

Analytical Methodologies

The accurate quantification of this compound at low concentrations requires sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS) are the most suitable techniques.

Table 2: Key Parameters for GC-MS Analysis of this compound

ParameterSpecification
Column Low-polarity capillary column (e.g., DB-5ms)
Injector Temperature 280 - 300 °C
Oven Program Ramped temperature program, e.g., initial temp 100°C, ramp to 320°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Selected Ion Monitoring (SIM) for targeted analysis

Method Validation: Any analytical method used for regulatory compliance must be properly validated. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Recovery: The extraction efficiency of an analytical process.

Conclusion

This compound is a potential alternative to traditional phthalate plasticizers in food contact materials. However, a comprehensive assessment of its migration behavior is hampered by the limited availability of public data on its specific migration limit and performance in standardized tests. While its structural similarity to TOTM suggests favorable migration characteristics, further research and transparent data sharing are crucial for a thorough risk assessment. Researchers and industry professionals are encouraged to conduct specific migration studies following established protocols and to develop and validate robust analytical methods for the accurate determination of this compound in various food simulants. This will enable a more complete and objective comparison with other alternative plasticizers and ensure consumer safety.

Safety Operating Guide

Proper Disposal of Monotridecyl Trimellitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Monotridecyl trimellitate can ensure laboratory safety and compliance by adhering to the following proper disposal procedures. While generally not classified as a hazardous substance, responsible chemical management is paramount to protect both personnel and the environment.

Summary of Key Safety and Disposal Information

For quick reference, the table below summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformationSource
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122). Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[1][2]
Environmental Hazards The product is not classified as environmentally hazardous. However, large or frequent spills should be avoided to prevent potential environmental impact. Discharge into the environment must be avoided.[2][3]
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles). Wear protective gloves and protective clothing.[1]
Spill Cleanup Ensure adequate ventilation. Prevent further leakage or spillage if safe to do so. Use personal protective equipment. For powder spills, cover with a plastic sheet or tarp to minimize dust. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[1][2]
Disposal Method Dispose of waste and residues in accordance with local, state, and federal authority requirements.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to be a general guideline; always consult your institution's specific safety protocols and local regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including safety glasses or goggles and chemical-resistant gloves.

  • Work in a well-ventilated area to avoid inhalation of any potential dust or vapors.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Label the container clearly with "Waste this compound" and any other information required by your institution's waste management program.

3. Spill Management:

  • In the event of a spill, immediately contain the material to prevent it from spreading.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the substance.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place the absorbed or collected spill material into the designated waste container.

  • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated chemical waste storage area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste manifest or any other required documentation to the disposal service.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

start Start: Monotridecyl Trimellitate for Disposal is_spill Is it a spill? start->is_spill contain_spill Contain and clean up spill using appropriate PPE and absorbent materials. is_spill->contain_spill Yes collect_waste Collect waste in a properly labeled and sealed container. is_spill->collect_waste No contain_spill->collect_waste store_waste Store waste container in a designated chemical waste storage area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Monotridecyl trimellitate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Monotridecyl trimellitate in a laboratory setting. Following these procedures will help ensure safe operation and proper disposal, fostering a secure research environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance, it is crucial to follow good laboratory practices and wear appropriate PPE to prevent skin and eye contact.[1][2] Some sources suggest it can be a slight skin and eye irritant.

1. Eye and Face Protection:

  • Wear safety glasses with side shields or safety goggles that conform to ANSI Z87.1 standards to protect against splashes.

  • If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.

2. Skin and Body Protection:

  • A standard laboratory coat or a chemical-resistant apron should be worn to protect street clothing and skin from potential spills.

  • Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.

3. Hand Protection:

  • Chemical-resistant gloves are essential. This compound is an ester, and glove material selection should be based on resistance to this chemical class.

  • Nitrile gloves are generally not recommended for prolonged contact with esters , as they offer poor resistance.[3][4][5]

  • For extended contact or immersion, Butyl rubber or Viton® gloves are recommended due to their high resistance to esters.[6][7]

  • Always inspect gloves for any signs of degradation or perforation before use.

  • Gloves should be removed promptly after handling the chemical, and hands should be washed thoroughly.

Glove Selection Summary for Handling Esters:

Glove MaterialRecommendation for EstersGeneral Notes
Nitrile Poor (suitable for incidental splash protection only)Should be changed immediately upon contact.[3][4][5]
Butyl Rubber Excellent Recommended for prolonged contact and handling of ketones, esters, and aldehydes.[6][7]
Viton® Excellent Offers exceptional resistance to a broad range of chemicals, including esters, but may have lower dexterity.[6][7]
Neoprene Fair to Good Can be a suitable alternative in some situations, but manufacturer data should be consulted.
Natural Rubber (Latex) Poor Not recommended for use with esters.

Note: This table provides general guidance. It is crucial to consult the specific chemical resistance guide from your glove manufacturer for detailed information on breakthrough times and permeation rates.

4. Respiratory Protection:

  • Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.

  • If there is a potential for generating aerosols or mists, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Step 1: Pre-Handling Preparation

  • Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.

  • Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially if heating the substance or if there is a potential for aerosol generation.

  • Gather all Necessary Materials: Have all required equipment, including PPE, spill cleanup materials, and waste containers, readily available before starting work.

  • Inspect PPE: Check all PPE for damage or defects before putting it on.

Step 2: Handling the Chemical

  • Don Appropriate PPE: Put on a lab coat, safety glasses or goggles, and the selected chemical-resistant gloves (Butyl rubber or Viton® recommended for more than incidental contact).

  • Dispensing: When transferring or weighing the chemical, do so carefully to avoid splashing or creating dust if it is in a solid form.

  • Avoid Inhalation: Handle the substance in a way that minimizes the generation of dust or aerosols.

  • Prevent Skin Contact: Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with soap and water.

  • No Food or Drink: Do not eat, drink, or smoke in the laboratory area where this compound is handled.

Step 3: Post-Handling Procedures

  • Decontaminate Work Area: Clean the work surface with an appropriate solvent and then soap and water after the procedure is complete.

  • Properly Remove PPE: Remove gloves using a technique that avoids skin contact with the outer surface. Remove your lab coat and any other PPE.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

  • Label and Store: Ensure the container of this compound is securely closed, properly labeled, and stored in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

1. Disposal of Unused this compound:

  • This compound is not typically classified as a hazardous waste. However, always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.[1][2]

  • Collect waste this compound in a clearly labeled, sealed container. The label should include the full chemical name and indicate that it is "Non-Hazardous Waste".[2]

  • Do not mix with other waste streams unless instructed to do so by your EHS department.

  • Arrange for pickup and disposal through your institution's chemical waste program.

2. Disposal of Contaminated PPE and Materials:

  • Gloves, absorbent pads, and other solid waste contaminated with this compound should be collected in a designated, labeled waste container.

  • If local regulations permit, and the material is not considered hazardous, it may be possible to dispose of it in the regular trash. However, it is best practice to consult with your EHS department to confirm the appropriate disposal method.[1]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once clean, the container labels should be defaced, and the container can be disposed of in the regular trash or recycled, in accordance with institutional policies.[1]

Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_gloves Glove Type Decision cluster_end Final Check start Start: Handling This compound risk_assessment Assess Risk of Exposure (Splash, Prolonged Contact) start->risk_assessment eye_protection Eye Protection: Safety Glasses with Side Shields or Goggles risk_assessment->eye_protection body_protection Body Protection: Lab Coat or Chemical Apron risk_assessment->body_protection glove_selection Hand Protection: Select Appropriate Gloves risk_assessment->glove_selection respiratory_protection Respiratory Protection: (If aerosols/mists are generated) risk_assessment->respiratory_protection Conditional end Proceed with Handling eye_protection->end body_protection->end incidental_contact Incidental Contact (Splash Hazard) glove_selection->incidental_contact Low Risk prolonged_contact Prolonged or Immersive Contact glove_selection->prolonged_contact High Risk respiratory_protection->end nitrile_gloves Nitrile Gloves (Change Immediately Upon Contact) incidental_contact->nitrile_gloves butyl_viton_gloves Butyl Rubber or Viton® Gloves prolonged_contact->butyl_viton_gloves nitrile_gloves->end butyl_viton_gloves->end

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.